molecular formula C27H44O3 B196359 25,26-Dihydroxyvitamin D3 CAS No. 29261-12-9

25,26-Dihydroxyvitamin D3

カタログ番号: B196359
CAS番号: 29261-12-9
分子量: 416.6 g/mol
InChIキー: QOWCBCXATJITSI-ZLNGONTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25,26-Dihydroxyvitamin D3 (CAS Number: 29261-12-9) is a metabolite of Vitamin D3 that is part of the complex pathway of vitamin D metabolism . As a dihydroxylated metabolite, it contributes to the study of vitamin D's biological effects beyond its classical role in calcium and phosphorus homeostasis . Research indicates that this compound possesses intestinal calcium transport activity, a key function of vitamin D metabolites. Studies in vitamin D-deficient rat models have shown that this metabolite can influence calcium absorption, particularly in subjects maintained on a calcium-deficient diet. Its activity appears to be dependent on renal function, as bilateral nephrectomy suppresses its effect . The compound also exhibits a moderate ability to mobilize calcium from bone, especially when serum calcium is initially low, although this effect may be less pronounced than that of other metabolites like 24,25-dihydroxyvitamin D3 . Researchers utilize this compound to investigate the intricate network of vitamin D metabolism and to elucidate the specific functions of its various metabolites. Studying such compounds helps clarify their potential roles in bone metabolism, intestinal mineral absorption, and other physiological processes influenced by the vitamin D endocrine system . Chemical Properties * CAS Number: 29261-12-9 * Molecular Formula: C27H44O3 * Molecular Weight: 416.64 g/mol * Purity: ≥98% Handling and Safety This product is labeled with the signal word "Danger" and carries hazard statements H301-H331-H373-H410, indicating it is toxic if swallowed, toxic if inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life . Please refer to the Safety Data Sheet for comprehensive handling information. Disclaimer: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCBCXATJITSI-ZLNGONTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312198
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29261-12-9
Record name 25,26-Dihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29261-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25,26-Dihydroxycholecalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29261-12-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25,26-DIHYDROXYCHOLECALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of 25,26-Dihydroxyvitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone, is essential for calcium and phosphate homeostasis. Its biological activity is dependent on a series of hydroxylation steps that occur primarily in the liver and kidneys, leading to the formation of various metabolites. While the most biologically active form is widely recognized as 1,25-dihydroxyvitamin D3, a spectrum of other hydroxylated metabolites exists, each with potentially unique physiological roles. This technical guide focuses on the discovery, isolation, and characterization of a significant metabolite, 25,26-dihydroxyvitamin D3. First identified in 1970, this metabolite has been shown to play a role in intestinal calcium transport.[1] This document provides a comprehensive overview of the original isolation protocols, modern analytical techniques, and the current understanding of its metabolic pathway and biological significance.

The Foundational Discovery

The pioneering work of Suda, DeLuca, and their colleagues in 1970 led to the first identification of this compound as a metabolite of vitamin D3.[1] Their research involved the administration of radioactively labeled vitamin D3 to hogs and the subsequent isolation and characterization of the metabolites from plasma. This seminal study laid the groundwork for understanding the complex metabolic cascade of vitamin D3.

Experimental Protocols: From Discovery to Modern Analysis

The methodologies for isolating and identifying this compound have evolved significantly since its initial discovery. This section details both the original protocol and contemporary analytical approaches.

Original Isolation Protocol from Hog Plasma (Suda et al., 1970)

The initial isolation of this compound was a meticulous process involving several stages of extraction and chromatography.

1. Sample Collection and Extraction:

  • Blood was collected from hogs that had been administered high doses of vitamin D3.

  • Plasma was separated and extracted using a solvent system of methanol-chloroform to precipitate proteins and extract the lipid-soluble vitamin D metabolites.

2. Chromatographic Purification:

  • Silicic Acid Chromatography: The lipid extract was first subjected to chromatography on a silicic acid column. Elution with progressively polar solvent mixtures of ether in Skellysolve B was used to separate the different vitamin D metabolites based on their polarity.

  • Celite Partition Chromatography: Fractions containing the target metabolite were further purified using liquid-liquid partition chromatography on a Celite column. A stationary phase of 95% methanol was used, with a mobile phase of 15% ethyl acetate in Skellysolve B.

  • Gradient Elution Chromatography: A final purification step involved gradient elution chromatography on a silicic acid column, which was crucial for resolving closely related metabolites.

3. Identification and Characterization:

  • Ultraviolet (UV) Spectrophotometry: The purified metabolite exhibited a UV absorption spectrum characteristic of the vitamin D cis-triene system, with a maximum absorbance at 265 nm.

  • Mass Spectrometry: The definitive identification was achieved through mass spectrometry, which provided the molecular weight and fragmentation pattern consistent with a dihydroxyvitamin D3 structure.

Modern Analytical Protocol: LC-MS/MS for Serum Quantification

Contemporary analysis of this compound in biological samples, such as human serum, relies on the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: Serum or plasma samples are first treated with a protein precipitating agent, typically acetonitrile, to remove interfering proteins.

  • Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether to isolate the vitamin D metabolites.

  • Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, the extracted metabolites are often derivatized with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the various vitamin D metabolites based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored, providing high selectivity and sensitivity for quantification.

Quantitative Data

The concentration of this compound in circulation is significantly lower than that of its precursor, 25-hydroxyvitamin D3. The following tables summarize key quantitative data related to its analysis.

ParameterValueReference
Serum Concentration (Healthy Adults)0.5 - 5 ng/mL
Limit of Detection (LC-MS/MS)~0.1 ng/mL
Limit of Quantification (LC-MS/MS)~0.3 ng/mL
Recovery from Serum (LC-MS/MS)>85%

Table 1: Quantitative Parameters for this compound Analysis

Signaling Pathways and Metabolism

The metabolism of vitamin D3 is a complex network of enzymatic reactions. This compound is a product of this intricate pathway and is itself a substrate for further metabolism.

Vitamin D3 Metabolic Pathway

The following diagram illustrates the major steps in the metabolic activation and catabolism of vitamin D3, including the position of this compound.

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney & Other Tissues 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 Vitamin D3 7-Dehydrocholesterol->Vitamin D3 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3->25-Hydroxyvitamin D3 CYP2R1, CYP27A1 1,25-Dihydroxyvitamin D3 1,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 CYP27B1 24,25-Dihydroxyvitamin D3 24,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->24,25-Dihydroxyvitamin D3 CYP24A1 This compound This compound 25-Hydroxyvitamin D3->this compound CYP24A1 (?) Calcitroic Acid Calcitroic Acid 1,25-Dihydroxyvitamin D3->Calcitroic Acid CYP24A1 24,25-Dihydroxyvitamin D3->Calcitroic Acid CYP24A1 25-OH-D3-26,23-lactone 25-OH-D3-26,23-lactone This compound->25-OH-D3-26,23-lactone Further Metabolism

Caption: Metabolic pathway of Vitamin D3.

Experimental Workflow for Isolation and Identification

The logical flow from sample collection to final identification of this compound is depicted in the following workflow diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Biological_Sample Biological Sample (e.g., Plasma, Serum) Extraction Solvent Extraction Biological_Sample->Extraction Purification Chromatographic Purification Extraction->Purification LC_Separation LC Separation Purification->LC_Separation UV_Spectroscopy UV Spectroscopy Purification->UV_Spectroscopy MS_Detection MS/MS Detection LC_Separation->MS_Detection Structure_Elucidation Structure Elucidation MS_Detection->Structure_Elucidation Quantification Quantification MS_Detection->Quantification UV_Spectroscopy->Structure_Elucidation

Caption: Workflow for 25,26-(OH)2D3 isolation.

Cellular Signaling of Vitamin D Metabolites

The biological effects of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. While the affinity of this compound for the VDR is lower than that of 1,25-dihydroxyvitamin D3, it can still elicit biological responses.

Signaling_Pathway Metabolite 25,26-(OH)2D3 VDR Vitamin D Receptor (VDR) Metabolite->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Intestinal Ca2+ Transport) Gene_Transcription->Biological_Response

Caption: VDR-mediated signaling pathway.

Conclusion

The discovery and isolation of this compound marked a significant step in unraveling the complexity of vitamin D metabolism. From the laborious extraction and purification methods of the past to the highly sensitive and specific LC-MS/MS techniques of today, the ability to study this metabolite has advanced considerably. While its precise physiological role is still under investigation, its contribution to intestinal calcium transport highlights its importance in the overall vitamin D endocrine system. Further research into the specific signaling pathways and gene regulatory effects of this compound will continue to enhance our understanding of its function in health and disease, potentially opening new avenues for therapeutic development.

References

The Physiological Role of 25,26-Dihydroxyvitamin D3 in Calcium Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite responsible for regulating calcium homeostasis. However, a full understanding of the physiological roles of all vitamin D3 metabolites is still evolving. This technical guide focuses on a lesser-studied metabolite, 25,26-dihydroxyvitamin D3, and its role in calcium homeostasis. While not as potent as its 1,25-dihydroxylated counterpart, emerging evidence suggests that this compound is not merely an inactive catabolite but possesses distinct biological activities. This document provides a comprehensive overview of the current knowledge, including quantitative data, experimental methodologies, and known signaling pathways.

Metabolism and Circulating Levels of this compound

This compound is a product of the hydroxylation of 25-hydroxyvitamin D3 (Calcifediol) at the C-26 position. While the primary route of vitamin D3 activation is hydroxylation at the 1α-position in the kidneys to form 1,25-dihydroxyvitamin D3, alternative metabolic pathways exist. The enzyme(s) responsible for the 26-hydroxylation are not as well-characterized as the 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1).

The circulating concentration of this compound in healthy individuals is significantly lower than that of 25-hydroxyvitamin D3 but is present in measurable amounts.

Table 1: Circulating Concentrations of Key Vitamin D3 Metabolites
MetaboliteMean Circulating Concentration (Healthy Adults)Notes
25-hydroxyvitamin D325-80 ng/mL[1]Considered the best indicator of overall vitamin D status.
1,25-dihydroxyvitamin D315-90 pg/mLThe most biologically active form of vitamin D.
This compound587 ± 65 pmol/L[2]Levels are positively correlated with 25-hydroxyvitamin D3 concentrations.[2]

Mechanism of Action and Physiological Effects

The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[3] While the binding affinity of this compound to the VDR is not as extensively quantified as that of 1,25-dihydroxyvitamin D3, its ability to elicit biological responses suggests a degree of interaction with the VDR.

Intestinal Calcium Absorption

Studies in animal models have demonstrated that this compound can stimulate intestinal calcium transport. However, this effect is notably less potent than that of 1,25-dihydroxyvitamin D3. A study in vitamin D-deficient rats showed that while 1,25-dihydroxyvitamin D3 produced a maximal stimulation of intestinal calcium absorption, this compound also elicited a significant, albeit smaller, response. Interestingly, the biological activity of this compound on intestinal calcium transport appears to be dependent on renal function, as it is abolished in nephrectomized rats.[4] This suggests that this compound may require further metabolism, potentially 1α-hydroxylation in the kidney, to exert its full effect.

Bone Metabolism

The role of this compound in bone metabolism is less clear. The aforementioned study in vitamin D-deficient rats found that, at doses that stimulated intestinal calcium transport, this compound had no significant effect on the mobilization of calcium from bone.[4] This suggests a potential preferential action on the intestine over bone, which could have implications for therapeutic applications where increased calcium absorption is desired without stimulating bone resorption. However, further in-depth studies on the direct effects of this compound on osteoblasts and osteoclasts are needed to fully elucidate its role in bone remodeling.

Signaling Pathways

The primary signaling pathway for vitamin D metabolites involves the activation of the VDR. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The observation that this compound's activity is diminished in the absence of the kidneys suggests that its signaling may be, at least in part, indirect. It could be a pro-hormone that is converted to a more active form, such as 1,25,26-trihydroxyvitamin D3.

Below is a generalized diagram of the genomic vitamin D signaling pathway. The precise downstream targets and the efficiency of activation by the this compound-VDR complex are areas requiring further investigation.

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25,26(OH)2D3_ext 25,26(OH)2D3 25,26(OH)2D3_cyt 25,26(OH)2D3 25,26(OH)2D3_ext->25,26(OH)2D3_cyt Diffusion VDR VDR 25,26(OH)2D3_cyt->VDR Binds to VDR_RXR_cyt VDR-RXR Heterodimer VDR->VDR_RXR_cyt Heterodimerizes with RXR RXR_cyt RXR RXR_cyt->VDR_RXR_cyt VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyt->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Calcium Channels, Binding Proteins) mRNA->Protein Translation Response Cellular Response (e.g., Increased Calcium Transport) Protein->Response

Caption: Generalized genomic signaling pathway of vitamin D metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and calcium homeostasis.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity of a ligand, such as this compound, to the VDR.

Workflow Diagram:

VDR_Binding_Assay A Prepare VDR source (e.g., recombinant VDR, cell lysate) B Incubate VDR with radiolabeled 1,25(OH)2D3 ([3H]-Calcitriol) A->B C Add increasing concentrations of unlabeled competitor (e.g., 25,26(OH)2D3) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., charcoal adsorption, filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Generate competition curve and calculate IC50 and Ki F->G

Caption: Workflow for a competitive VDR binding assay.

Detailed Protocol:

  • Preparation of VDR:

    • Use a source of VDR, such as purified recombinant human VDR or a cytosol extract from a VDR-rich tissue (e.g., chick intestine).

    • Quantify the protein concentration of the VDR preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Reaction:

    • In a series of microcentrifuge tubes, add a constant amount of VDR preparation.

    • Add a constant, saturating concentration of radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3).

    • To separate sets of tubes, add increasing concentrations of unlabeled "cold" 1,25(OH)2D3 (for the standard curve) or the test compound (this compound). Include a tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled 1,25(OH)2D3 (non-specific binding).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Prepare a dextran-coated charcoal suspension.

    • Add the charcoal suspension to each tube to adsorb the free radioligand.

    • Incubate on ice for a short period (e.g., 10-15 minutes).

    • Centrifuge the tubes to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant (containing the VDR-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other counts to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the VDR.

Everted Gut Sac Intestinal Calcium Transport Assay

This ex vivo method is used to measure active calcium transport across the intestinal epithelium.

Workflow Diagram:

Everted_Gut_Sac_Assay A Isolate a segment of small intestine (e.g., rat duodenum) B Evert the intestinal segment over a glass rod A->B C Tie one end and fill the sac with serosal buffer B->C D Tie the other end to close the sac C->D E Incubate the everted sac in mucosal buffer containing 45Ca and the test compound (e.g., 25,26(OH)2D3) D->E F Incubate with oxygenation at 37°C E->F G Collect samples from mucosal and serosal fluids at time points F->G H Measure 45Ca concentration in samples (scintillation counting) G->H I Calculate serosal-to-mucosal (S/M) ratio H->I

Caption: Workflow for the everted gut sac calcium transport assay.

Detailed Protocol:

  • Animal Preparation:

    • Use rats (e.g., Sprague-Dawley) maintained on a vitamin D-deficient diet for several weeks to upregulate calcium transport mechanisms in response to vitamin D metabolites.

  • Sac Preparation:

    • Euthanize the rat and immediately excise a segment of the proximal small intestine (duodenum).

    • Flush the segment with ice-cold saline to remove intestinal contents.

    • Carefully evert the intestinal segment over a thin glass or plastic rod, so the mucosal surface is on the outside.

    • Tie one end of the everted segment with a suture.

    • Fill the sac with a known volume of serosal buffer (e.g., Krebs-Ringer bicarbonate buffer) using a syringe with a blunt needle.

    • Tie the other end of the sac securely.

  • Incubation:

    • Place the everted sac in a flask containing mucosal buffer, which includes a known concentration of calcium and a tracer amount of ⁴⁵Ca.

    • Add the test compound (this compound) or vehicle control to the mucosal buffer.

    • Incubate the flask in a shaking water bath at 37°C, continuously gassing the buffer with 95% O₂ / 5% CO₂.

  • Sample Collection and Analysis:

    • After the incubation period (e.g., 60-90 minutes), remove the sac from the mucosal buffer.

    • Rinse the sac gently with saline.

    • Blot the sac dry and weigh it.

    • Empty the contents of the sac (serosal fluid) into a tube.

    • Take an aliquot of the mucosal buffer.

    • Measure the radioactivity (⁴⁵Ca) in the serosal fluid and the mucosal buffer using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the final concentration of ⁴⁵Ca in the serosal and mucosal fluids.

    • The primary endpoint is the serosal-to-mucosal (S/M) concentration ratio of ⁴⁵Ca. An S/M ratio greater than 1 indicates active transport against a concentration gradient.

    • Compare the S/M ratios between the control and treated groups.

Osteoclast Differentiation and Activity Assays

These assays are used to assess the direct effects of compounds on the formation and resorptive function of osteoclasts.

a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification

TRAP is an enzyme highly expressed in osteoclasts and is a common marker for their identification.

Detailed Protocol:

  • Cell Culture:

    • Culture osteoclast precursors (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

    • Treat the cells with various concentrations of this compound or vehicle control during the differentiation period.

  • Fixation:

    • After the desired culture period (typically 5-7 days), aspirate the culture medium.

    • Fix the cells with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde fixative) for 10-15 minutes at room temperature.

    • Wash the cells with deionized water.

  • Staining:

    • Prepare the TRAP staining solution containing a substrate (e.g., naphthol AS-BI phosphate) and a colorimetric reagent (e.g., Fast Garnet GBC salt) in a tartrate-containing buffer.

    • Incubate the fixed cells with the TRAP staining solution at 37°C until a red/purple color develops in the osteoclasts (typically 30-60 minutes).

  • Analysis:

    • Wash the cells with deionized water.

    • Visualize the cells under a light microscope.

    • Identify osteoclasts as TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells.

    • Quantify the number of osteoclasts per well or field of view.

b) Bone Resorption Pit Assay

This assay measures the ability of mature osteoclasts to resorb a bone-like substrate.

Detailed Protocol:

  • Cell Culture:

    • Plate osteoclast precursors on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.

    • Induce osteoclast differentiation with M-CSF and RANKL in the presence of this compound or vehicle control.

  • Cell Removal:

    • After a suitable culture period (e.g., 10-14 days) to allow for resorption, remove the cells from the substrate using a sonicator or by treating with a bleach solution.

  • Visualization of Resorption Pits:

    • Stain the substrate to visualize the resorption pits. For dentin or bone slices, staining with toluidine blue is common. For calcium phosphate-coated plates, von Kossa staining can be used.

    • Alternatively, resorption can be visualized using scanning electron microscopy.

  • Quantification:

    • Capture images of the stained substrate using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits.

    • Compare the resorbed area between control and treated groups.

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active metabolite of vitamin D3 that can influence calcium homeostasis, primarily through the stimulation of intestinal calcium transport. Its apparent lack of a significant effect on bone resorption at physiological concentrations presents an interesting area for further research, particularly for the development of therapeutic agents that can enhance calcium absorption without increasing bone turnover.

Key areas for future research include:

  • Quantitative VDR Binding Affinity: A definitive determination of the binding affinity of this compound for the VDR is crucial for understanding its potency and mechanism of action.

  • Direct Effects on Bone Cells: In vitro studies using primary osteoblasts and osteoclasts are needed to clarify the direct effects of this compound on bone cell differentiation and function.

  • Metabolism and Further Activation: Elucidating the metabolic pathway of this compound, including its potential conversion to 1,25,26-trihydroxyvitamin D3, will provide a more complete picture of its physiological role.

  • In Vivo Studies: Further in vivo studies in different animal models are required to confirm its effects on calcium homeostasis and to explore its potential therapeutic applications.

This technical guide provides a summary of the current understanding of the physiological role of this compound in calcium homeostasis. As research in the field of vitamin D metabolism continues to advance, a more comprehensive picture of the functions of this and other "minor" metabolites will undoubtedly emerge, potentially opening new avenues for therapeutic intervention in calcium-related disorders.

References

The Biosynthetic Pathway of 25,26-Dihydroxyvitamin D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) from its precursor, vitamin D3. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Introduction

Vitamin D3, a prohormone essential for calcium homeostasis and various other physiological processes, undergoes a series of hydroxylation reactions to become biologically active. The initial and most recognized step is the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D₃) in the liver. Subsequently, 25(OH)D₃ serves as a substrate for further hydroxylations, leading to a diverse array of metabolites with distinct biological activities. Among these is this compound, a significant catabolite in the vitamin D metabolic cascade. Understanding the biosynthesis of 25,26(OH)₂D₃ is crucial for comprehending the complete metabolic fate of vitamin D and for the development of therapeutic agents that modulate vitamin D signaling.

The Biosynthetic Pathway from Vitamin D3 to this compound

The formation of 25,26(OH)₂D₃ from vitamin D3 is a multi-step enzymatic process primarily occurring in the liver and kidneys. The pathway involves two principal stages: the initial 25-hydroxylation of vitamin D3, followed by the subsequent 26-hydroxylation of 25(OH)D₃.

Step 1: 25-Hydroxylation of Vitamin D3

The first committed step in the activation of vitamin D3 is its hydroxylation at the carbon-25 position to yield 25(OH)D₃, the major circulating form of vitamin D.[1] This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver, with CYP2R1 and CYP27A1 being the major contributors.[2][3]

  • Enzymes:

    • CYP2R1 (Vitamin D 25-hydroxylase): Located in the endoplasmic reticulum, it is considered the principal enzyme for this conversion.[2]

    • CYP27A1 (Sterol 27-hydroxylase): A mitochondrial enzyme that also exhibits 25-hydroxylase activity towards vitamin D3.[2][4]

Step 2: 26-Hydroxylation of 25-Hydroxyvitamin D3

The subsequent hydroxylation of 25(OH)D₃ at the carbon-26 position results in the formation of 25,26(OH)₂D₃. This metabolite exists as a mixture of two epimers, (25S)-25,26(OH)₂D₃ and (25R)-25,26(OH)₂D₃. The precise enzymatic machinery responsible for this specific 26-hydroxylation is still under investigation, though several cytochrome P450 enzymes have been implicated.

  • Key Enzymes and Pathways:

    • CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase): This mitochondrial enzyme is a key catabolic enzyme in the vitamin D pathway, known for its multi-catalytic activity.[5][6] While its primary role is 24-hydroxylation, it is also involved in the C23-oxidation pathway that leads to the formation of 25(OH)D₃-26,23-lactone.[5][6] This pathway involves the formation of 23,25(OH)₂D₃ and subsequently 23,25,26(OH)₃D₃.[7][8]

    • CYP3A4: This enzyme, primarily found in the liver and intestine, has been shown to be involved in the conversion of 23,25,26(OH)₃D₃ to 25(OH)D₃-26,23-lactone.[7][8] It also exhibits hydroxylation activity at other positions on the vitamin D molecule.[9][10]

    • CYP27A1: While its major role is 25-hydroxylation, studies with recombinant human CYP27A1 have shown the production of minor amounts of 25,26(OH)₂D₃ from vitamin D3, suggesting a potential, albeit minor, role in this conversion.[11]

The direct conversion of 25(OH)D₃ to 25,26(OH)₂D₃ is a recognized metabolic step; however, the specific enzyme with the primary 26-hydroxylase activity remains to be definitively identified.

Biosynthetic_Pathway cluster_liver Liver cluster_kidney_liver Kidney / Liver Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1, CYP27A1 25,26(OH)2D3 25,26(OH)2D3 25(OH)D3->25,26(OH)2D3 CYP27A1 (minor) Other CYPs (?) 23,25(OH)2D3 23,25(OH)2D3 25(OH)D3->23,25(OH)2D3 CYP24A1 23,25,26(OH)3D3 23,25,26(OH)3D3 23,25(OH)2D3->23,25,26(OH)3D3 CYP24A1 25(OH)D3-26,23-lactone 25(OH)D3-26,23-lactone 23,25,26(OH)3D3->25(OH)D3-26,23-lactone CYP3A4

Biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the direct 26-hydroxylation of 25(OH)D₃ are limited in the current scientific literature. Most kinetic studies on the key catabolic enzyme, CYP24A1, have focused on its 24-hydroxylase activity.

EnzymeSubstrateProduct(s)Km (µM)Vmax/kcatSource
Chick Renal Mitochondrial 24-hydroxylase25-hydroxyvitamin D324,25-dihydroxyvitamin D31.47-[12]
Chick Renal Mitochondrial 24-hydroxylase1,25-dihydroxyvitamin D31,24,25-trihydroxyvitamin D30.14-[12]
Human CYP3A425-hydroxyvitamin D34β,25-dihydroxyvitamin D3-0.85 ml·min⁻¹·nmol enzyme⁻¹[9]
Human CYP27A1Vitamin D325-hydroxyvitamin D33.20.27 mol/min/mol P450[11]
Human CYP27A125-hydroxyvitamin D31α,25-dihydroxyvitamin D33.50.021 mol/min/mol P450[11]

Note: The table summarizes available kinetic data for related reactions. Specific kinetic parameters for the 26-hydroxylation of 25(OH)D₃ are not well-defined in the literature.

Experimental Protocols

In Vitro Enzyme Assay for 25-Hydroxyvitamin D3 Metabolism

This protocol provides a general framework for assessing the metabolism of 25(OH)D₃ by recombinant cytochrome P450 enzymes.

1. Reagents and Materials:

  • Recombinant human CYP enzymes (e.g., CYP24A1, CYP3A4, CYP27A1) co-expressed with P450 reductase and cytochrome b₅ in a suitable expression system (e.g., E. coli, insect cells).

  • 25-hydroxyvitamin D3 (substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile or methanol).

  • Internal standard for LC-MS/MS analysis (e.g., deuterated 25,26(OH)₂D₃).

2. Procedure:

  • Prepare a reaction mixture containing the incubation buffer, the NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25(OH)D₃ (dissolved in a suitable solvent like ethanol or methanol, ensuring the final solvent concentration is low, e.g., <1%).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate the reaction by adding an equal volume of cold quenching solution.

  • Add the internal standard.

  • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent substrate (25(OH)D₃) and the formed metabolites, including 25,26(OH)₂D₃.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Sample Prep A Prepare Reaction Mixture (Buffer, NADPH system, Enzyme) B Pre-incubate at 37°C A->B C Add Substrate (25(OH)D3) B->C D Incubate at 37°C C->D E Add Quenching Solution D->E F Add Internal Standard E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

Workflow for in vitro 25(OH)D3 metabolism assay.
LC-MS/MS Analysis of Vitamin D Metabolites

The analysis of 25,26(OH)₂D₃ and other vitamin D metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

1. Sample Preparation:

  • Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol is added to the sample (e.g., serum, plasma, or in vitro reaction mixture) to precipitate proteins.[13]

  • Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified by LLE using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to extract the lipophilic vitamin D metabolites.

  • Supported Liquid Extraction (SLE): A high-throughput alternative to LLE where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an immiscible organic solvent.[8]

  • Derivatization: To enhance ionization efficiency and sensitivity, vitamin D metabolites can be derivatized, for example, using Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites. Chiral columns can be employed to separate stereoisomers.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate is typically used.

  • Flow Rate: Flow rates are generally in the range of 0.35–1.0 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Conclusion

The biosynthesis of this compound is an integral part of the complex metabolic network that regulates vitamin D homeostasis. While the initial conversion of vitamin D3 to 25(OH)D₃ is well-characterized, the subsequent 26-hydroxylation step is less understood. The cytochrome P450 enzymes, particularly CYP24A1 and potentially CYP27A1 and CYP3A4, play significant roles in the catabolism of 25(OH)D₃, leading to the formation of 25,26(OH)₂D₃ and related metabolites. Further research is required to definitively identify the primary enzyme responsible for the direct 26-hydroxylation of 25(OH)D₃ and to fully elucidate its kinetic properties. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these remaining questions and to further unravel the intricacies of vitamin D metabolism, which is essential for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

References

The Interaction of 25,26-Dihydroxyvitamin D3 with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) is the most biologically active form, a spectrum of other metabolites, including 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃), exists in circulation. Understanding the interaction of these metabolites with the VDR is paramount for elucidating the full scope of vitamin D signaling and for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the interaction between 25,26(OH)₂D₃ and the VDR, focusing on binding affinity, transcriptional activity, and induced conformational changes.

Data Presentation: Quantitative Analysis of VDR Interaction

The interaction of vitamin D metabolites with the VDR is characterized by their binding affinity (Kd) and their ability to modulate gene transcription (EC50 and fold induction). While direct quantitative data for 25,26(OH)₂D₃ is limited in the current literature, we can infer its activity based on studies of structurally related compounds.

LigandRelative Binding Affinity (vs. 1,25(OH)₂D₃)EC₅₀ (Transcriptional Activity)Fold Induction (e.g., CYP24A1)Reference Compound(s) for Inference
1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) 100%~0.5 nM[1]High-
25-Hydroxyvitamin D₃ (25(OH)D₃) 0.1 - 1%[1]~300 nM[1][2]Moderate25,26(OH)₂D₃ (lacks 1α-hydroxyl)
1,25(S),26-Trihydroxyvitamin D₃ ~10%Not ReportedNot Reported25,26(OH)₂D₃ (has 26-hydroxyl)
25,26-Dihydroxyvitamin D₃ (25,26(OH)₂D₃) Estimated to be significantly lower than 1,25(OH)₂D₃Estimated to be significantly higher than 1,25(OH)₂D₃Estimated to be lower than 1,25(OH)₂D₃25(OH)D₃ and 1,25(S),26-Trihydroxyvitamin D₃

Note: The values for 25,26(OH)₂D₃ are estimations based on the activities of 25(OH)D₃ (lacking the 1α-hydroxyl group) and 1,25(S),26-trihydroxyvitamin D₃ (possessing an additional hydroxyl group at C26). The presence of the 26-hydroxyl group is expected to reduce binding affinity compared to 1,25(OH)₂D₃. The absence of the 1α-hydroxyl group, a key determinant for high-affinity binding, will further decrease its potency to a level likely comparable to or slightly different from 25(OH)D₃.

Signaling Pathways and Molecular Interactions

The binding of a ligand to the VDR initiates a cascade of molecular events, leading to the regulation of target gene expression.

VDR Signaling Pathway

Upon binding of an agonist like 1,25(OH)₂D₃, the VDR undergoes a conformational change, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator or co-repressor complexes to modulate transcription. The interaction of 25,26(OH)₂D₃, being a weaker agonist, is expected to follow the same general pathway but with lower efficiency.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25,26(OH)2D3 25,26(OH)2D3 VDR_cyto VDR 25,26(OH)2D3->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR VDRE VDRE VDR_RXR->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Figure 1: VDR signaling pathway initiated by 25,26(OH)₂D₃.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between 25,26(OH)₂D₃ and the VDR.

Competitive VDR Binding Assay

This assay quantifies the affinity of a test compound (25,26(OH)₂D₃) for the VDR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).

Workflow:

VDR_Binding_Assay_Workflow A Prepare VDR (e.g., from cell lysate) B Incubate VDR with [3H]-1,25(OH)2D3 and varying concentrations of 25,26(OH)2D3 A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (Scintillation counting) C->D E Calculate IC50 and Kd D->E

Figure 2: Workflow for a competitive VDR binding assay.

Methodology:

  • Preparation of VDR: Recombinant human VDR or VDR from a cellular source (e.g., intestinal epithelial cells, osteoblasts) is prepared and quantified.

  • Incubation: A constant concentration of [³H]-1,25(OH)₂D₃ is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled 25,26(OH)₂D₃ or 1,25(OH)₂D₃ (as a positive control).

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the VDR-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of 25,26(OH)₂D₃ that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate VDR-mediated gene transcription.

Workflow:

Luciferase_Assay_Workflow A Transfect cells with VDR expression vector and VDRE-luciferase reporter plasmid B Treat cells with varying concentrations of 25,26(OH)2D3 A->B C Lyse cells and add luciferin substrate B->C D Measure luminescence C->D E Calculate EC50 and fold induction D->E

Figure 3: Workflow for a VDR transcriptional activity assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter (e.g., the promoter of the CYP24A1 gene).

  • Ligand Treatment: Transfected cells are treated with various concentrations of 25,26(OH)₂D₃, 1,25(OH)₂D₃ (positive control), or vehicle (negative control) for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the cell lysate.

  • Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The concentration of the ligand that produces 50% of the maximal response (EC₅₀) and the maximum fold induction of luciferase activity are calculated.

Limited Protease Digestion Assay for VDR Conformational Change

This assay probes for ligand-induced conformational changes in the VDR by examining its susceptibility to proteolytic cleavage.

Methodology:

  • VDR-Ligand Incubation: Purified VDR is incubated with a saturating concentration of 25,26(OH)₂D₃, 1,25(OH)₂D₃, or vehicle.

  • Limited Proteolysis: A protease (e.g., trypsin, chymotrypsin) is added to the mixture for a short duration to allow for limited digestion.

  • SDS-PAGE and Western Blotting: The digestion products are separated by SDS-PAGE and visualized by Western blotting using a VDR-specific antibody.

  • Analysis: The pattern of proteolytic fragments is analyzed. Ligand-induced conformational changes can alter the accessibility of protease cleavage sites, resulting in a different fragmentation pattern compared to the unliganded receptor.

Logical Relationship: Comparing 25,26(OH)₂D₃ and 1,25(OH)₂D₃

The structural differences between 25,26(OH)₂D₃ and 1,25(OH)₂D₃ directly impact their interaction with the VDR and subsequent biological activity.

Ligand_Comparison cluster_125 1,25(OH)2D3 cluster_2526 25,26(OH)2D3 A1 Presence of 1α-hydroxyl and 25-hydroxyl groups B1 High affinity binding to VDR A1->B1 C1 Efficient induction of VDR conformational change B1->C1 D1 Potent transcriptional activation C1->D1 A2 Absence of 1α-hydroxyl and presence of 26-hydroxyl group B2 Lower affinity binding to VDR A2->B2 C2 Less efficient induction of VDR conformational change B2->C2 D2 Weaker transcriptional activation C2->D2

Figure 4: Comparison of 1,25(OH)₂D₃ and 25,26(OH)₂D₃.

Conclusion

The interaction of this compound with the VDR is characterized by a significantly lower affinity and transcriptional potency compared to the hormonal form, 1,25(OH)₂D₃. This reduced activity is primarily attributed to the absence of the critical 1α-hydroxyl group and the presence of a hydroxyl group at the C26 position, which likely hinders optimal positioning within the VDR ligand-binding pocket. While a weaker agonist, 25,26(OH)₂D₃ may still contribute to the overall vitamin D-mediated physiological effects, particularly in states of high substrate availability. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the binding kinetics and transcriptional efficacy of 25,26(OH)₂D₃ and to fully elucidate its role in the complex network of vitamin D signaling.

References

The Enzymatic Conversion of 25-Hydroxyvitamin D3 to 25,26-Dihydroxyvitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of vitamin D is a critical physiological process, and its dysregulation is implicated in numerous diseases. While the conversion of 25-hydroxyvitamin D3 (25(OH)D3) to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and its subsequent catabolism via the C-24 hydroxylation pathway are well-documented, other metabolic routes play significant roles. This technical guide provides an in-depth exploration of the enzymatic conversion of 25(OH)D3 to 25,26-dihydroxyvitamin D3 (25,26(OH)2D3), a key step in an alternative catabolic pathway. We will delve into the enzymes responsible, their kinetics, detailed experimental protocols for their study, and the physiological implications of this conversion.

Introduction

Vitamin D, primarily in the form of cholecalciferol (Vitamin D3), is a prohormone essential for calcium and phosphate homeostasis, bone health, and various other physiological processes. Following its synthesis in the skin or dietary intake, Vitamin D3 undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting it to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The second hydroxylation, predominantly in the kidneys, produces the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

The catabolism of vitamin D metabolites is crucial for maintaining appropriate physiological concentrations and preventing toxicity. The primary enzyme responsible for this degradation is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase)[1][2]. While best known for its 24-hydroxylase activity, which initiates the C-24 oxidation pathway leading to the excretion product calcitroic acid, CYP24A1 is a promiscuous enzyme also capable of catalyzing hydroxylation at the C-23 and C-26 positions[3][4].

This guide focuses on the C-26 hydroxylation of 25(OH)D3, yielding this compound (25,26(OH)2D3). This metabolite has demonstrated biological activity, albeit less potent than 1,25(OH)2D3, influencing intestinal calcium transport and bone metabolism[5]. Understanding the enzymatic machinery and kinetics of this conversion is vital for a complete picture of vitamin D metabolism and for the development of therapeutic strategies that may target these pathways.

The Enzymatic Machinery

The conversion of 25(OH)D3 to 25,26(OH)2D3 is primarily attributed to the action of cytochrome P450 enzymes.

CYP24A1: The Key Player

CYP24A1 is a multi-functional monooxygenase that plays a central role in the inactivation of vitamin D metabolites. In addition to its primary 24-hydroxylase function, it exhibits 26-hydroxylase activity, directly converting 25(OH)D3 to 25,26(OH)2D3. This activity is part of a broader catabolic pathway that can lead to the formation of 25(OH)D3-26,23-lactone[6].

Potential Role of CYP3A4

The cytochrome P450 3A4 (CYP3A4) enzyme, highly expressed in the liver and intestine, is a major enzyme in drug metabolism and has also been implicated in vitamin D catabolism[7]. While its primary role in vitamin D metabolism appears to be 4β-hydroxylation and the metabolism of other vitamin D analogs, some studies suggest its involvement in the further metabolism of 26-hydroxylated products. For instance, CYP3A has been suggested to be involved in the conversion of 23,25,26-trihydroxyvitamin D3 to 25(OH)D3-26,23-lactone[8]. Its direct role in the initial 26-hydroxylation of 25(OH)D3 is less clear but warrants further investigation.

Quantitative Data

Precise quantitative data on the enzymatic conversion of 25(OH)D3 to 25,26(OH)2D3 is crucial for understanding its physiological relevance. While specific kinetic parameters for the 26-hydroxylase activity of CYP24A1 are not extensively reported, data for its other activities provide a comparative context.

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/min/mg protein)Source
CYP24A125-hydroxyvitamin D324,25-dihydroxyvitamin D31.47-JBC (1986)
CYP24A11,25-dihydroxyvitamin D31,24,25-trihydroxyvitamin D30.14-JBC (1986)
CYP3A425-hydroxyvitamin D34β,25-dihydroxyvitamin D3, 4α,25-dihydroxyvitamin D314.3 - 16.71.4 - 2.6 nmol/min/nmol CYP3A4Mol Pharmacol (2010)

Table 1: Enzyme Kinetic Parameters for Vitamin D Metabolite Hydroxylation

Signaling Pathways and Biological Activity

The biological effects of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor[1]. Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression[9].

VDR-Mediated Signaling

This compound exhibits a lower binding affinity for the VDR compared to 1,25(OH)2D3. This reduced affinity correlates with its attenuated biological activity. However, it can still influence gene expression, particularly at higher concentrations.

Vitamin_D_Signaling D3 25(OH)D3 D3_26 25,26(OH)2D3 VDR VDR D3_26->VDR Low Affinity D3_active 1,25(OH)2D3 D3_active->VDR High Affinity VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene Expression VDRE->Gene Regulates

Figure 1: VDR signaling pathway for vitamin D metabolites.
Biological Effects

Studies in rat models have demonstrated that 25,26(OH)2D3 can stimulate intestinal calcium transport, although to a lesser extent than 1,25(OH)2D3. Interestingly, at lower doses, it appears to have minimal effects on bone calcium mobilization, suggesting a degree of tissue-specific activity[5].

Experimental Protocols

In Vitro Enzyme Assay for 26-Hydroxylase Activity

This protocol describes a method to measure the in vitro conversion of 25(OH)D3 to 25,26(OH)2D3 using recombinant CYP24A1.

Materials:

  • Recombinant human CYP24A1

  • 25-hydroxyvitamin D3 (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 100 mM KCl and 1 mM EDTA)

  • Quenching solution (e.g., acetonitrile)

  • Internal standard (e.g., deuterated 25,26(OH)2D3)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and recombinant CYP24A1.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25(OH)D3 to the desired final concentration.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution containing the internal standard.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of 25,26(OH)2D3 using HPLC or LC-MS/MS.

Enzyme_Assay_Workflow A Prepare Reaction Mix (Buffer, NADPH system, CYP24A1) B Pre-incubate (37°C, 5 min) A->B C Add Substrate (25(OH)D3) B->C D Incubate (37°C, 30-60 min) C->D E Quench Reaction (Acetonitrile + Internal Std.) D->E F Centrifuge E->F G Analyze Supernatant (HPLC or LC-MS/MS) F->G

Figure 2: Workflow for in vitro 26-hydroxylase enzyme assay.
Analytical Methods for this compound Quantification

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For vitamin D metabolites, reversed-phase HPLC is commonly used.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A typical isocratic mobile phase could be methanol/acetonitrile/water (70/25/5, v/v/v)[10].

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at 265 nm.

  • Sample Preparation: Protein precipitation of serum/plasma samples with acetonitrile, followed by liquid-liquid extraction with a non-polar solvent like n-hexane[10].

Principle: LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • Chromatography: Similar to HPLC, using a reversed-phase column. Gradient elution is often employed for better separation of multiple metabolites[5].

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and a specific product ion after fragmentation.

  • Sample Preparation: Similar to HPLC, involving protein precipitation and liquid-liquid or solid-phase extraction. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used to enhance ionization efficiency[11].

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Serum Serum/Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Serum->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC Detection Detection HPLC->Detection UV UV (265 nm) Detection->UV MSMS Tandem Mass Spectrometry (MRM) Detection->MSMS

Figure 3: General workflow for analytical measurement of 25,26(OH)2D3.

Conclusion

The enzymatic conversion of 25-hydroxyvitamin D3 to this compound represents a significant, yet less explored, aspect of vitamin D catabolism. The multi-functional enzyme CYP24A1 is a key catalyst in this reaction, with potential contributions from other enzymes like CYP3A4. While 25,26(OH)2D3 exhibits lower biological activity than 1,25(OH)2D3, its ability to influence calcium metabolism underscores the importance of understanding this pathway in both physiological and pathological states. Further research is warranted to fully elucidate the specific enzyme kinetics, the complete signaling cascade initiated by this metabolite, and its precise role in various tissues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of vitamin D metabolism.

References

An In-Depth Technical Guide on the Tissue-Specific Metabolism of 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1α,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite. However, the metabolic fate of other dihydroxylated forms, such as 25,26-dihydroxyvitamin D3, is less understood yet crucial for a comprehensive understanding of vitamin D endocrinology and the development of novel therapeutics. This technical guide provides a detailed overview of the tissue-specific metabolism of this compound, focusing on the key enzymatic pathways in the kidney, liver, and intestine. We present available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to facilitate further research in this area.

Introduction to Vitamin D Metabolism

Vitamin D3, produced in the skin upon exposure to UVB radiation or obtained from dietary sources, is biologically inert. It requires two sequential hydroxylation steps for activation. The first occurs primarily in the liver, catalyzed by enzymes such as CYP2R1 and CYP27A1, to produce 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.[1][2][3][4] The second hydroxylation, predominantly in the kidneys, is catalyzed by CYP27B1 (1α-hydroxylase) to form the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[2][4]

The catabolism of vitamin D metabolites is primarily mediated by the enzyme CYP24A1 (24-hydroxylase), which initiates a cascade of reactions leading to the excretion of inactive products.[2][5][6] This enzyme is present in many vitamin D target tissues, including the kidney, intestine, and bone.[7] Another cytochrome P450 enzyme, CYP3A4, highly expressed in the liver and intestine, also contributes to the catabolism of vitamin D metabolites.[5][8][9] This guide focuses on the metabolic pathways of a specific, less-studied metabolite, this compound.

Metabolic Pathways of this compound

This compound is a product of the hydroxylation of 25(OH)D3. Its subsequent metabolism is crucial for determining its biological activity and clearance. The primary metabolic pathway involves further hydroxylation, leading to the formation of trihydroxy-metabolites.

Renal Metabolism

The kidney is a central organ in vitamin D metabolism. In the context of this compound, the key metabolic step is 1α-hydroxylation.

  • Formation of 1α,25,26-trihydroxyvitamin D3: Studies using chick kidney homogenates have demonstrated that this compound can be converted to 1α,25,26-trihydroxyvitamin D3.[10][11] This reaction is catalyzed by the enzyme CYP27B1 (1α-hydroxylase).[10][11]

Hepatic and Intestinal Metabolism

The liver and intestine are significant sites of drug and xenobiotic metabolism, and they also play a role in the catabolism of vitamin D metabolites, primarily through the actions of CYP24A1 and CYP3A4.[5][8][9] While direct evidence for the metabolism of this compound in these tissues is limited, it is plausible that it undergoes further hydroxylation or other modifications by these enzymes. The Caco-2 human intestinal cell line, which can be induced to express CYP3A4, serves as a valuable in vitro model for studying the intestinal metabolism of vitamin D compounds.[12][13][14][15]

Key Enzymes in this compound Metabolism

The metabolism of this compound is orchestrated by the same family of cytochrome P450 enzymes that are responsible for the overall activation and catabolism of vitamin D.

  • CYP27B1 (1α-hydroxylase): This mitochondrial enzyme, primarily located in the kidney, is responsible for the conversion of this compound to the potentially bioactive 1α,25,26-trihydroxyvitamin D3.[10][11]

  • CYP24A1 (24-hydroxylase): This enzyme is the primary catalyst for the inactivation of vitamin D metabolites. While its direct action on this compound has not been extensively quantified, it is a likely candidate for its further degradation in various tissues.[2][5][6]

  • CYP3A4: This enzyme, abundant in the liver and intestine, is known to metabolize a wide range of substrates, including vitamin D metabolites.[5][8][9] Its role in the tissue-specific metabolism of this compound warrants further investigation.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound are sparse. The following table summarizes the available information on the biological activity of its metabolite, 1α,25,26-trihydroxyvitamin D3.

MetaboliteParameterValueTissue/SystemReference
1α,25,26-Trihydroxyvitamin D3VDR Binding Affinity10% of 1,25(OH)2D3Chick intestinal cytosol[10][11]

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible study of this compound metabolism. Below are generalized protocols for in vitro metabolism studies and metabolite analysis.

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol outlines a general procedure for assessing the metabolic stability of this compound in a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

  • Liver S9 fraction (from human, rat, or other species)

  • This compound

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

Procedure:

  • Prepare Incubation Mixtures: In a microcentrifuge tube, combine the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL) and this compound (e.g., to a final concentration of 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound and the formation of any metabolites.

Analysis of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

Sample Preparation:

  • Protein Precipitation: To the plasma or serum sample, add an internal standard (e.g., a deuterated analog of the analyte) and a protein precipitating agent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (optional but recommended for cleaner samples): After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE) to isolate the lipophilic vitamin D metabolites.

  • Derivatization (optional but can enhance sensitivity): Derivatization with reagents like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) can improve the ionization efficiency of vitamin D metabolites.

LC-MS/MS Parameters:

  • Chromatography: Use a C18 or similar reversed-phase column for separation of the metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for quantification.

Example MRM Transitions (hypothetical, require experimental optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+Specific fragment
1,25,26-Trihydroxyvitamin D3[M+H]+Specific fragment

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams are provided to illustrate the key metabolic pathways and experimental workflows described in this guide.

VitaminD_Metabolism Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 Liver (CYP2R1, CYP27A1) 25,26(OH)2D3 25,26(OH)2D3 25(OH)D3->25,26(OH)2D3 Hydroxylation 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 Kidney (CYP27B1) 1,25,26(OH)3D3 1,25,26(OH)3D3 25,26(OH)2D3->1,25,26(OH)3D3 Kidney (CYP27B1) Inactive Metabolites Inactive Metabolites 25,26(OH)2D3->Inactive Metabolites Catabolism (CYP24A1, CYP3A4) 1,25(OH)2D3->Inactive Metabolites Catabolism (CYP24A1)

Caption: Overview of Vitamin D3 metabolism, highlighting the formation and subsequent metabolism of this compound.

InVitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis S9_Fraction Liver S9 Fraction Incubation_Mix Prepare Incubation Mixture S9_Fraction->Incubation_Mix Substrate 25,26(OH)2D3 Substrate->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Start_Reaction Add NADPH Pre_incubation->Start_Reaction Time_Points Sample at Time Points Start_Reaction->Time_Points Stop_Reaction Terminate with Acetonitrile Time_Points->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Determine Metabolite Formation LC_MS->Data

Caption: Experimental workflow for an in vitro metabolism study of this compound using a liver S9 fraction.

Conclusion and Future Directions

The tissue-specific metabolism of this compound is an area that requires further investigation to fully elucidate the complete picture of vitamin D endocrinology. While it is known that this metabolite can be converted to 1α,25,26-trihydroxyvitamin D3 in the kidney, its metabolic fate in other key tissues like the liver and intestine, and the precise roles of enzymes such as CYP24A1 and CYP3A4, remain to be quantitatively defined. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these unanswered questions. A deeper understanding of these pathways will be invaluable for the development of novel vitamin D analogs with targeted therapeutic effects and for a more complete assessment of vitamin D status and function in health and disease.

References

The Pharmacokinetics and Bioavailability of 25,26-Dihydroxyvitamin D3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a dihydroxylated metabolite of vitamin D3. While the pharmacokinetics of its precursor, 25-hydroxyvitamin D3 (25(OH)D3), and the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), have been extensively studied, the specific pharmacokinetic profile and bioavailability of 25,26(OH)2D3 remain less characterized. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion of this metabolite. Due to a scarcity of direct quantitative data, this document also highlights existing knowledge gaps and details the experimental methodologies employed in the study of vitamin D metabolites.

Metabolic Pathway of this compound

This compound is a product of the C26-hydroxylation pathway of vitamin D metabolism. The primary circulating form of vitamin D, 25(OH)D3, undergoes further hydroxylation to form various dihydroxylated metabolites. The enzyme responsible for the formation of 25,26(OH)2D3 is a cytochrome P450 enzyme. This metabolic conversion is part of a complex network of pathways aimed at tightly regulating the levels of the active hormone 1,25(OH)2D3 and facilitating the excretion of vitamin D compounds.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxyvitamin D3 (25(OH)D3) Vitamin D3->25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxylase (Liver) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 25-hydroxyvitamin D3 (25(OH)D3)->1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1α-hydroxylase (Kidney) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3 (25(OH)D3)->24,25-dihydroxyvitamin D3 24-hydroxylase This compound This compound 25-hydroxyvitamin D3 (25(OH)D3)->this compound 26-hydroxylase Calcitroic Acid (excretion) Calcitroic Acid (excretion) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)->Calcitroic Acid (excretion) Catabolism 24,25-dihydroxyvitamin D3->Calcitroic Acid (excretion) Catabolism This compound->Calcitroic Acid (excretion) Catabolism

Figure 1. Simplified metabolic pathway of Vitamin D3, indicating the position of this compound.

Pharmacokinetics and Bioavailability: Current Evidence

Direct and comprehensive pharmacokinetic data for 25,26(OH)2D3 in humans, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not well-documented in the available literature. However, some animal studies provide indirect evidence of its absorption and systemic effects.

One study in vitamin D-replete rats demonstrated that the administration of pharmacological doses of 25,26(OH)2D3 led to a significant decrease in the circulating levels of the active hormone 1,25(OH)2D3.[1] This finding suggests that orally administered 25,26(OH)2D3 is absorbed and is biologically active, capable of influencing the broader vitamin D endocrine system.[1] Despite the reduction in 1,25(OH)2D3, serum calcium levels and intestinal calcium absorption remained normal in these animals, hinting at a potential weak agonist action of 25,26(OH)2D3 or one of its subsequent metabolites.[1]

Table 1: Effects of this compound Administration in Vitamin D-Replete Rats

ParameterControl Group25,26(OH)2D3 Treated Group (20 µ g/day for 1 week)P-valueReference
Serum 1,25(OH)2D (pg/ml)28 ± 416 ± 5P = 0.02[1]

Data are presented as mean ± SEM.

The lack of comprehensive pharmacokinetic studies on 25,26(OH)2D3 represents a significant gap in the understanding of vitamin D metabolism. Further research is required to determine its oral bioavailability, rate of absorption, distribution in tissues, and clearance from the body.

Experimental Protocols

The analysis of 25,26(OH)2D3 and other vitamin D metabolites typically involves sophisticated analytical techniques due to their low concentrations in biological matrices and the presence of structurally similar compounds.

Sample Preparation and Extraction

A common workflow for the analysis of vitamin D metabolites from serum or plasma involves the following steps:

  • Protein Precipitation: To release the metabolites from the vitamin D binding protein (VDBP), a protein precipitation step is often employed, commonly using agents like acetonitrile.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, the sample is further purified and concentrated using either LLE with a non-polar solvent or SPE with a suitable cartridge to isolate the lipophilic vitamin D metabolites from the aqueous matrix.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the specific and sensitive quantification of vitamin D metabolites.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Detection Serum_Plasma Serum or Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Serum_Plasma->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Sample Injection MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Quantification Quantification of 25,26(OH)2D3 MSMS->Quantification Data Acquisition VDR_Signaling Metabolite Vitamin D Metabolite (e.g., 25,26(OH)2D3) VDR Vitamin D Receptor (VDR) Metabolite->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription

References

An In-depth Technical Guide on the Stereochemistry of 25,26-Dihydroxyvitamin D3 and its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 25,26-dihydroxyvitamin D3, a significant metabolite of vitamin D3. It delves into the distinct biological roles of its stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Vitamin D Metabolism and 25,26-Hydroxylation

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin crucial for calcium and phosphate homeostasis, bone health, and various other physiological processes, including immune modulation and cell growth regulation.[1] It is obtained through sun exposure or dietary intake and is biologically inert until it undergoes two hydroxylation steps.[1] The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form and key indicator of vitamin D status.[2] The second hydroxylation, primarily in the kidneys, produces the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).[1]

An alternative metabolic pathway involves the hydroxylation of 25(OH)D3 at the C-26 position, yielding this compound [25,26(OH)2D3]. This metabolite is part of a complex network of vitamin D catabolism and regulation. The enzyme responsible for this hydroxylation is a cytochrome P450 enzyme, and the process gives rise to stereoisomers due to the creation of a new chiral center.

Stereochemistry of this compound

The hydroxylation at the C-26 position of 25-hydroxyvitamin D3 introduces a chiral center, leading to the formation of two epimers: (25S),26-dihydroxyvitamin D3 and (25R),26-dihydroxyvitamin D3.[3] Historically, there was debate about which configuration represented the natural form. However, subsequent research demonstrated that naturally occurring this compound is an epimeric mixture.[4] Studies using chicken kidney homogenates and in vivo rat models have shown that radiolabeled 25,26(OH)2D3 is produced as a 1:1 mixture of the 25S and 25R isomers.[4]

The distinct spatial arrangement of the hydroxyl group at C-26 in the (25S) and (25R) isomers can significantly influence their interaction with the vitamin D receptor (VDR) and other proteins, leading to different biological activities.

Biological Significance and Activity of Stereoisomers

The biological significance of 25,26(OH)2D3 and its stereoisomers lies in their role as modulators of vitamin D signaling. While less potent than 1,25(OH)2D3, they contribute to the overall physiological effects of vitamin D.

3.1. Vitamin D Receptor (VDR) Binding and Gene Regulation

The biological actions of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor.[5] Upon ligand binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to vitamin D responsive elements (VDREs) on target genes to modulate their expression.[5][6]

The affinity of 25(OH)D3 for the VDR is considerably lower (100- to 1,000-fold) than that of 1,25(OH)2D3.[7] The stereoisomers of 25,26(OH)2D3 also exhibit lower binding affinity compared to 1,25(OH)2D3. The precise quantitative differences in VDR binding between the (25S) and (25R) isomers are a subject of ongoing research, but subtle differences in their three-dimensional structure are expected to influence receptor interaction and subsequent transcriptional activity.

3.2. Role in Calcium Homeostasis and Bone Metabolism

While 1,25(OH)2D3 is the principal regulator of calcium and phosphate metabolism, other metabolites like 25,26(OH)2D3 also play a role. They are involved in the finely tuned feedback loops that control mineral homeostasis. The specific contributions of the (25S) and (25R) isomers to bone resorption and intestinal calcium absorption are an area of active investigation.

3.3. Cellular Differentiation and Proliferation

Vitamin D compounds are known to influence cell growth, differentiation, and apoptosis.[1] The active form, 1,25(OH)2D3, has been shown to inhibit the growth of various cell types, including prostate epithelial cells.[8] While less potent, 25,26(OH)2D3 and its stereoisomers may also possess anti-proliferative and pro-differentiating properties, contributing to the overall cancer-protective effects attributed to sufficient vitamin D status.

Quantitative Data on Vitamin D Metabolites

The following table summarizes key quantitative parameters related to major vitamin D metabolites. Data for the individual stereoisomers of 25,26(OH)2D3 are less commonly reported in comparative tables, reflecting the complexity of their synthesis and analysis.

MetaboliteTypical Serum Concentration (USA)VDR Binding Affinity (Relative to 1,25(OH)2D3)Half-life in Circulation
25(OH)D3 20-50 ng/mL (50-125 nmol/L)[9]~0.1% - 1%[7]~15 days[1]
1,25(OH)2D3 15-90 pg/mL (0.05–0.15 nM)[7]100% (High affinity, KD ≈ 0.1 nM)[7]~4-6 hours
25,26(OH)2D3 Varies, generally low nmol/L rangeLower than 1,25(OH)2D3Not well-established

Experimental Protocols

5.1. Synthesis and Separation of 25,26(OH)2D3 Stereoisomers

The synthesis of (25S)- and (25R)-25,26-dihydroxyvitamin D3 is a complex process often involving a convergent approach.[10]

  • A-Ring Synthesis: The A-ring fragment is typically constructed from starting materials like ergocalciferol.[10]

  • CD-Fragment (Side Chain) Synthesis: The CD-ring and side chain portion are synthesized from precursors such as the Inhoffen-Lythgoe diol.[10] The stereochemistry at C-25 is controlled during this phase.

  • Coupling and Triene Formation: The A-ring and CD-fragments are coupled, often using a Wittig-Horner reaction, to assemble the complete triene system of the vitamin D molecule.[10]

  • Separation of Stereoisomers: High-performance liquid chromatography (HPLC) is the standard method for separating the (25S) and (25R) epimers. This often requires derivatization of the hydroxyl groups to enhance resolution. For instance, esterification with (+)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid allows for the separation of the derivatized epimers on an HPLC system.[4]

5.2. Quantification of Vitamin D Metabolites in Serum

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring concentrations of vitamin D metabolites in biological fluids.[11]

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples (e.g., 50-100 µL) are treated with a precipitating agent like acetonitrile, often containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3), to remove proteins.[11][12]

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[12]

    • Extraction (Optional but common): A liquid-liquid extraction may be performed to further purify the sample.

    • Derivatization (Optional): For some methods, derivatization with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) is used to improve ionization efficiency and chromatographic separation.[11]

  • LC-MS/MS Analysis:

    • The prepared supernatant is injected into an HPLC system coupled to a mass spectrometer.

    • The different metabolites are separated based on their retention times on a chromatography column (e.g., a silica-based core-shell column).[11]

    • The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, is used for detection and quantification based on specific mass-to-charge ratios (m/z) of the parent and fragment ions.[11][12]

Visualizations of Pathways and Workflows

6.1. Vitamin D Receptor Signaling Pathway

The following diagram illustrates the genomic signaling pathway initiated by vitamin D metabolites.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_Metabolite 25,26(OH)2D3 or 1,25(OH)2D3 VDR VDR D_Metabolite->VDR Binding VDR_Ligand VDR-Ligand Complex VDR->VDR_Ligand Translocation Heterodimer VDR-RXR Heterodimer VDR_Ligand->Heterodimer RXR RXR RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) Heterodimer->VDRE Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response Experimental_Workflow Start Synthesized or Biological Sample (Mixture of Isomers) Derivatization Derivatization with Chiral Reagent Start->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC Separation Separated Derivatized Isomers HPLC->Separation Isomer1 (25S)-Isomer Derivative Separation->Isomer1 Fraction 1 Isomer2 (25R)-Isomer Derivative Separation->Isomer2 Fraction 2 Analysis Structural Analysis (e.g., NMR, Mass Spec) Isomer1->Analysis Isomer2->Analysis

References

An In-depth Technical Guide on the Catabolism and Excretion Pathways of 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a significant metabolite of vitamin D3. While not as biologically active as 1,25-dihydroxyvitamin D3 (calcitriol), it is one of the major circulating dihydroxylated metabolites. Understanding its catabolism and excretion is crucial for a complete picture of vitamin D metabolism and for the development of drugs that target the vitamin D endocrine system. This guide provides a detailed overview of the metabolic fate of 25,26(OH)2D3, including the enzymatic pathways, excretion routes, quantitative data, and the experimental protocols used to elucidate these processes.

Catabolic Pathways of this compound

The catabolism of 25,26(OH)2D3 is a multi-step process primarily mediated by the cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1] This enzyme is responsible for inactivating vitamin D metabolites.[2] While the C-24 oxidation pathway is the most well-known function of CYP24A1, it also catalyzes a C-23 hydroxylation pathway that can lead to the formation of lactone derivatives.[1][3]

The metabolism of 25,26(OH)2D3 is part of the broader catabolic cascade of vitamin D. The initial step in the catabolism of 25-hydroxyvitamin D3 (25(OH)D3) can lead to the formation of 23,25-dihydroxyvitamin D3 (23,25(OH)2D3) and subsequently 23,25,26-trihydroxyvitamin D3.[4] This trihydroxylated intermediate is a key precursor in a pathway that ultimately forms 25(OH)D3-26,23-lactone.[5][6] It has been suggested that there are two potential metabolic pathways leading to the formation of the lactone, with the major one proceeding via 1α,23(S),25-(OH)3D3.[7]

The following diagram illustrates the key steps in the catabolism of 25,26(OH)2D3.

Catabolism_of_25_26_OH2D3 cluster_main Catabolic Pathway of 25,26(OH)2D3 25_OH_D3 25(OH)D3 25_26_OH2D3 25,26(OH)2D3 25_OH_D3->25_26_OH2D3 Hydroxylation 23_25_26_OH3D3 23,25,26(OH)3D3 25_26_OH2D3->23_25_26_OH3D3 CYP24A1 (23-Hydroxylation) Lactone 25(OH)D3-26,23-lactone 23_25_26_OH3D3->Lactone CYP3A4 (Lactonization) Excretion Biliary/Urinary Excretion (Water-soluble conjugates) Lactone->Excretion Further Metabolism

Catabolism of this compound.

Quantitative Analysis of this compound Metabolism

Quantitative data on 25,26(OH)2D3 metabolism is essential for understanding its physiological relevance. The table below summarizes key quantitative findings from various studies.

ParameterValueSpeciesCommentsReference
Plasma Concentration
25,26(OH)2D31.2, 1.9, and 2.5 nmol/LHumanMeasured in pooled serum samples.[8]
25(R),26(OH)2D3625 ± 360 fmol/mLHumanMeasured in 12 normal subjects.[9]
25(S),26(OH)2D31800 ± 1130 fmol/mLHumanMeasured in 12 normal subjects.[9]
Urinary Excretion
Vitamin D Metabolites2.4% of administered dose in 48hHumanFollowing intravenous administration of radiolabeled vitamin D3.[10]
25(OH)D30.54 ± 0.19 nMCaninesIn cubilin-deficient animals, indicating urinary loss.[11]
Biliary Excretion
Vitamin D Metabolites3-6% of injected radioactivityHumanIn subjects with T-tube drainage.[10]
Vitamin D Metabolites31% of radioactivity in 24hRatAfter intravenous infusion of radiolabeled cholecalciferol.[12]

Excretion Pathways

The final products of 25,26(OH)2D3 catabolism are primarily water-soluble compounds that are excreted from the body through bile and urine.[10][13]

4.1 Biliary Excretion Biliary excretion is a major route for the elimination of vitamin D metabolites.[14][15] Studies in humans have shown that 3-6% of an intravenously administered dose of radiolabeled vitamin D3 is excreted in the bile.[10] In rats, this figure can be as high as 31% within 24 hours.[12] The metabolites found in bile are generally more polar than their precursors and are often in conjugated forms, such as glucuronides, which increases their water solubility and facilitates excretion.[10][12]

4.2 Urinary Excretion Urinary excretion also plays a role in the elimination of vitamin D catabolites, although to a lesser extent than biliary excretion for many metabolites.[10] The metabolites excreted in the urine are typically water-soluble and may also be conjugated.[10] In certain pathological conditions, such as nephrotic syndrome, urinary loss of vitamin D metabolites, including 25(OH)D3 bound to vitamin D-binding protein, can be significantly increased.[11][16]

Key Experimental Protocols

The elucidation of the catabolic and excretory pathways of 25,26(OH)2D3 has relied on a variety of sophisticated analytical techniques.

5.1 Sample Preparation and Extraction A crucial first step in the analysis of vitamin D metabolites is their extraction from biological matrices like plasma, serum, or tissues. This often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly lipids.[17][18]

5.2 Chromatographic Separation High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the various vitamin D metabolites, which often have very similar chemical structures.[19][20] Different types of HPLC columns, such as normal-phase and reverse-phase, can be used to achieve the desired separation.[17]

5.3 Detection and Quantification Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for the sensitive and specific quantification of vitamin D metabolites.[8][21] This technique allows for the simultaneous measurement of multiple metabolites in a single analysis.[22] Ultraviolet (UV) detection has also been used, though it is generally less sensitive and specific than MS.[20]

The following diagram outlines a general experimental workflow for the analysis of 25,26(OH)2D3 and its metabolites.

Experimental_Workflow cluster_workflow Experimental Workflow for Vitamin D Metabolite Analysis Sample Biological Sample (Plasma, Serum, Bile, Urine) Extraction Extraction (Protein Precipitation, LLE/SPE) Sample->Extraction Separation Chromatographic Separation (HPLC/UHPSFC) Extraction->Separation Detection Detection & Quantification (LC-MS/MS) Separation->Detection Analysis Data Analysis (Metabolite Identification, Quantification) Detection->Analysis

Workflow for vitamin D metabolite analysis.

Conclusion

The catabolism of this compound is a complex process involving multiple enzymatic steps, primarily mediated by CYP24A1 and potentially other enzymes like CYP3A4. The resulting metabolites are converted into water-soluble forms and are excreted through both biliary and urinary pathways. A thorough understanding of these pathways, supported by robust quantitative data and advanced analytical methodologies, is critical for research into vitamin D metabolism and the development of novel therapeutics targeting the vitamin D system.

References

25,26-Dihydroxyvitamin D3: A Technical Examination of its Role in Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3 is a critical regulator of calcium and phosphate homeostasis, primarily through its hormonally active form, 1,25-dihydroxyvitamin D3. While the metabolic pathways leading to the activation and degradation of vitamin D3 are extensively studied, the precise physiological roles of many of its numerous metabolites remain to be fully elucidated. This technical guide provides an in-depth examination of 25,26-dihydroxyvitamin D3, a less-studied metabolite, and its putative role in phosphate metabolism. Drawing upon the available scientific literature, this document outlines the synthesis of this compound, its interaction with the vitamin D receptor, and its potential, albeit likely minor, influence on the complex regulatory network governing phosphate homeostasis, which includes parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). This guide consolidates the current understanding, highlights gaps in knowledge, and provides a framework for future research into the therapeutic potential of vitamin D3 analogues.

Introduction to Vitamin D Metabolism and Phosphate Homeostasis

Vitamin D, obtained through dietary intake or synthesized in the skin upon exposure to ultraviolet B radiation, is a prohormone that undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The second hydroxylation, occurring predominantly in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active hormonal form.

Phosphate homeostasis is a tightly regulated process involving the intestines, kidneys, and bone.[1] The interplay of 1,25(OH)2D3, PTH, and FGF23 is central to maintaining serum phosphate levels within a narrow physiological range.[1] 1,25(OH)2D3 primarily enhances the intestinal absorption of both calcium and phosphate.[2][3] In the kidneys, PTH and FGF23 play opposing roles in phosphate reabsorption. PTH can have a phosphaturic effect, while FGF23 is a potent phosphaturic hormone that also suppresses the production of 1,25(OH)2D3.[4]

Synthesis and Catabolism of this compound

This compound is a product of the vitamin D3 metabolic pathway. Its synthesis involves the hydroxylation of 25-hydroxyvitamin D3 at the C-26 position. While the precise enzymatic machinery is not as well-characterized as that for 1,25(OH)2D3 or 24,25-dihydroxyvitamin D3, it is considered part of the catabolic or alternative metabolic pathways of vitamin D3.

A convergent and stereoselective synthesis of 25S,26-dihydroxyvitamin D3 has been developed, which allows for the production of this metabolite for biological testing.[5] The synthesis involves the construction of the A-ring and the CD-fragment from ergocalciferol and Inhoffen-Lythgoe diol, respectively, followed by a Wittig-Horner coupling to assemble the triene system.[5] Another related metabolite, 25-hydroxyvitamin D3-26,23-lactone, is also synthesized in the kidney from 25(OH)D3, particularly when 1,25(OH)2D3 levels are high.[6][7]

The metabolic pathways of vitamin D3 are complex, with multiple hydroxylation steps leading to a variety of metabolites. The key enzymes involved in the regulation of the active form, 1,25(OH)2D3, are CYP27B1 (1α-hydroxylase) for its synthesis and CYP24A1 (24-hydroxylase) for its catabolism.[8] The pathway leading to this compound is generally considered a part of the inactivation and excretion route for vitamin D3.

Vitamin_D_Metabolism Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxyvitamin D3 (25(OH)D3) Vitamin D3->25-hydroxyvitamin D3 (25(OH)D3) Liver (CYP2R1, CYP27A1) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 25-hydroxyvitamin D3 (25(OH)D3)->1,25-dihydroxyvitamin D3 (1,25(OH)2D3) Kidney (CYP27B1) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3 (25(OH)D3)->24,25-dihydroxyvitamin D3 Kidney (CYP24A1) This compound This compound 25-hydroxyvitamin D3 (25(OH)D3)->this compound Kidney (CYP24A1/other) 25-OH-D3-26,23-lactone 25-OH-D3-26,23-lactone 25-hydroxyvitamin D3 (25(OH)D3)->25-OH-D3-26,23-lactone Kidney Calcitroic Acid (inactive) Calcitroic Acid (inactive) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)->Calcitroic Acid (inactive) Kidney (CYP24A1)

Figure 1: Simplified Vitamin D3 Metabolic Pathway.

Role of this compound in Phosphate Metabolism

Direct evidence for a significant and independent role of this compound in phosphate metabolism is currently scarce in the scientific literature. Its effects are generally considered to be much weaker than those of 1,25(OH)2D3. The potential mechanisms by which this compound could influence phosphate homeostasis are likely mediated through its interaction with the vitamin D receptor (VDR).

Interaction with the Vitamin D Receptor (VDR)

The biological actions of vitamin D metabolites are primarily mediated through their binding to the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[9] Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

While 1,25(OH)2D3 is the high-affinity ligand for the VDR, other vitamin D metabolites, including this compound, can also bind to the receptor, albeit with lower affinity. The affinity of 25(OH)D3 for the VDR is 100- to 1,000-fold lower than that of 1,25(OH)2D3.[10] It is plausible that this compound exhibits a similarly low affinity. This lower binding affinity suggests that physiological concentrations of this compound are unlikely to elicit significant VDR-mediated transcriptional responses compared to 1,25(OH)2D3.

Effects on Intestinal and Renal Phosphate Transport

The active form, 1,25(OH)2D3, stimulates intestinal phosphate absorption by upregulating the expression of the sodium-phosphate cotransporter NaPi-IIb in the small intestine.[11][12][13] In the kidney, the regulation of phosphate reabsorption is more complex, with 1,25(OH)2D3 having less direct effects compared to its influence on intestinal transport.

Given the low VDR affinity of this compound, it is hypothesized that its direct impact on the expression of phosphate transporters in the intestine and kidneys is minimal under normal physiological conditions. No studies to date have provided quantitative data on the specific effects of this compound on intestinal or renal phosphate transport.

Interaction with the FGF23 Feedback Loop

FGF23 is a key regulator of phosphate and vitamin D metabolism.[4] It is produced by osteocytes and osteoblasts in bone and acts on the kidneys to promote phosphate excretion and suppress the synthesis of 1,25(OH)2D3.[14][15] In turn, 1,25(OH)2D3 stimulates the production of FGF23, forming a negative feedback loop.[4][16]

There is no direct evidence to suggest that this compound plays a significant role in the regulation of FGF23. The induction of FGF23 is primarily driven by high levels of 1,25(OH)2D3 and phosphate.

Phosphate_Regulation cluster_gland Parathyroid Gland cluster_bone Bone cluster_kidney Kidney cluster_intestine Intestine PTH PTH 1,25(OH)2D3 1,25(OH)2D3 PTH->1,25(OH)2D3 + Phosphate Reabsorption Phosphate Reabsorption PTH->Phosphate Reabsorption - FGF23 FGF23 FGF23->1,25(OH)2D3 - FGF23->Phosphate Reabsorption - 1,25(OH)2D3->FGF23 + Phosphate Absorption Phosphate Absorption 1,25(OH)2D3->Phosphate Absorption + Serum Phosphate Serum Phosphate Phosphate Reabsorption->Serum Phosphate + Phosphate Absorption->Serum Phosphate + Serum Phosphate->PTH - Serum Phosphate->FGF23 +

Figure 2: Key Hormonal Regulation of Phosphate Homeostasis.

Quantitative Data on Vitamin D Metabolites and Phosphate

The following table summarizes the known effects of the major vitamin D metabolite, 1,25(OH)2D3, on phosphate metabolism. It is important to note the absence of comparable quantitative data for this compound in the current literature, underscoring the need for further research.

Parameter Effect of 1,25(OH)2D3 Quantitative Change (Example) Reference Effect of this compound
Intestinal Phosphate Absorption StimulationIncreases active phosphate transport in the jejunum.[11],[12]Not established
Renal Phosphate Reabsorption Indirect and complex effects, can lead to hyperphosphaturia due to increased FGF23.Administration in mice leads to hyperphosphaturia.[11]Not established
Serum Phosphate Levels Tends to increase serum phosphate through enhanced intestinal absorption, but this can be counteracted by increased FGF23.Intravenous injection in rats can cause a transient elevation in serum phosphorus.[17]Not established
FGF23 Expression StimulationTreatment of bone cells with 1,25(OH)2D3 significantly increases FGF23 mRNA levels.[14],[16]Not established
VDR Binding Affinity HighKD ≈ 0.1 nM[10]Presumed to be low

Table 1: Comparative Effects of Vitamin D Metabolites on Phosphate Metabolism

Experimental Protocols

In Vivo Studies in Animal Models
  • Animal Model: Vitamin D-deficient rodents are often used to study the effects of vitamin D metabolites without the confounding influence of endogenous 1,25(OH)2D3.

  • Administration of this compound: Synthesized this compound can be administered via intraperitoneal or subcutaneous injection.

  • Measurement of Serum Parameters: Blood samples can be collected at various time points to measure serum concentrations of phosphate, calcium, PTH, FGF23, and vitamin D metabolites using standard assays (e.g., ELISA, mass spectrometry).

  • Intestinal Phosphate Absorption: The in situ intestinal loop technique can be employed to measure the rate of phosphate absorption in different segments of the small intestine.[12]

  • Renal Phosphate Handling: 24-hour urine collections can be analyzed for phosphate and creatinine to determine the fractional excretion of phosphate.

In Vitro Cell Culture Experiments
  • Cell Lines: Intestinal epithelial cell lines (e.g., Caco-2) and renal proximal tubule cell lines (e.g., opossum kidney cells) can be used to study the direct effects of this compound.

  • Treatment: Cells would be treated with varying concentrations of this compound.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of phosphate transporters (e.g., NaPi-IIb, PiT-1, PiT-2) and other target genes.

  • Protein Expression Analysis: Western blotting can be used to assess the protein levels of these transporters.

  • Phosphate Uptake Assays: Radioactive phosphate (32P) uptake assays can be performed to directly measure the rate of phosphate transport into the cells.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal Model (e.g., VDR KO mice) Animal Model (e.g., VDR KO mice) Administer 25,26-(OH)2D3 Administer 25,26-(OH)2D3 Animal Model (e.g., VDR KO mice)->Administer 25,26-(OH)2D3 Serum Analysis (Phosphate, Ca, PTH, FGF23) Serum Analysis (Phosphate, Ca, PTH, FGF23) Administer 25,26-(OH)2D3->Serum Analysis (Phosphate, Ca, PTH, FGF23) Intestinal Loop for Absorption Intestinal Loop for Absorption Administer 25,26-(OH)2D3->Intestinal Loop for Absorption Renal Clearance Studies Renal Clearance Studies Administer 25,26-(OH)2D3->Renal Clearance Studies Cell Culture (e.g., Caco-2, OK cells) Cell Culture (e.g., Caco-2, OK cells) Treat with 25,26-(OH)2D3 Treat with 25,26-(OH)2D3 Cell Culture (e.g., Caco-2, OK cells)->Treat with 25,26-(OH)2D3 Gene Expression (qPCR) Gene Expression (qPCR) Treat with 25,26-(OH)2D3->Gene Expression (qPCR) Protein Expression (Western Blot) Protein Expression (Western Blot) Treat with 25,26-(OH)2D3->Protein Expression (Western Blot) Phosphate Uptake Assay Phosphate Uptake Assay Treat with 25,26-(OH)2D3->Phosphate Uptake Assay Hypothesis Hypothesis cluster_invivo cluster_invivo Hypothesis->cluster_invivo cluster_invitro cluster_invitro Hypothesis->cluster_invitro Data Analysis & Interpretation Data Analysis & Interpretation cluster_invivo->Data Analysis & Interpretation cluster_invitro->Data Analysis & Interpretation

References

Unraveling the Intracellular Signaling of 25,26-Dihydroxyvitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25,26-Dihydroxyvitamin D3 (25,26(OH)2D3) is a significant metabolite of vitamin D3, formed through the hydroxylation of 25-hydroxyvitamin D3. While the biological activities of the hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), are well-documented, the precise intracellular signaling pathways activated by 25,26(OH)2D3 remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 25,26(OH)2D3's mechanism of action, drawing from available in vivo and in vitro studies. The information is presented to aid researchers and professionals in the fields of vitamin D metabolism, endocrinology, and drug development in their understanding of this specific metabolite.

Metabolism of this compound

This compound is a product of the C25 and C26 hydroxylation of 25-hydroxyvitamin D3. This metabolic conversion is a key step in the catabolic cascade of vitamin D3.

7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB light (skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase (liver) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase (kidney) This compound This compound 25-hydroxyvitamin D3->this compound 26-hydroxylase Inactive metabolites Inactive metabolites 1,25-dihydroxyvitamin D3->Inactive metabolites This compound->Inactive metabolites

Figure 1: Simplified metabolic pathway of Vitamin D3, highlighting the formation of this compound.

Intracellular Signaling Pathways

Current research suggests that the biological effects of 25,26(OH)2D3 are likely mediated through the classical Vitamin D Receptor (VDR)-dependent genomic pathway. However, its activity appears to be less potent compared to 1,25(OH)2D3.

Genomic Pathway

The prevailing hypothesis is that 25,26(OH)2D3 acts as a weak agonist for the VDR. Upon entering the target cell, it is presumed to bind to the VDR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Studies in vitamin D-deficient rats have shown that 25,26(OH)2D3 can stimulate intestinal calcium transport.[1] This effect is abolished upon nephrectomy, suggesting that 25,26(OH)2D3 may act as a pro-hormone, requiring further hydroxylation in the kidney to a more active form to exert its full biological effects.[1]

cluster_cell Target Cell 25,26(OH)2D3 25,26(OH)2D3 VDR VDR 25,26(OH)2D3->VDR Binding VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Target Gene Target Gene VDRE->Target Gene Transcription Regulation mRNA mRNA Target Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Figure 2: Hypothesized genomic signaling pathway for this compound via the Vitamin D Receptor.

Non-Genomic Pathways

To date, there is a lack of direct evidence for the involvement of 25,26(OH)2D3 in rapid, non-genomic signaling pathways. While non-genomic actions have been described for 1,25(OH)2D3, it is currently unknown if 25,26(OH)2D3 can also elicit such responses.

Quantitative Data

Quantitative data on the intracellular signaling of 25,26(OH)2D3 is sparse. The following table summarizes the limited available information. A significant research gap exists in determining the binding affinity of 25,26(OH)2D3 for the VDR and its efficacy in activating downstream signaling events and gene expression.

ParameterValueCell/SystemReference
Effect on Intestinal Calcium Transport Increased transport in vitamin D-deficient ratsIn vivo (rat)[1]
Effect on Bone Calcium Mobilization Less pronounced than intestinal calcium transportIn vivo (rat)[1]
Effect on Serum Calcium Increased at higher dosesIn vivo (rat)[1]
VDR Binding Affinity Data not available--
EC50 for Gene Expression Data not available--

Experimental Protocols

General Workflow for Investigating Genomic Effects

Cell Culture Cell Culture Treatment Treatment with 25,26(OH)2D3 Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Western Blot Western Blot for Protein Expression Treatment->Western Blot Reporter Assay VDRE-Luciferase Reporter Assay Treatment->Reporter Assay RT-qPCR RT-qPCR for Target Genes RNA Extraction->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis Western Blot->Data Analysis Reporter Assay->Data Analysis

References

Methodological & Application

Application Note: Simultaneous Quantification of Vitamin D Metabolites, Including 25,26(OH)2D3, by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitamin D is a crucial prohormone with a complex metabolic pathway that influences a wide range of physiological processes beyond its classical role in calcium homeostasis and bone health.[1][2] To gain a comprehensive understanding of an individual's vitamin D status and its metabolic activity, it is often insufficient to measure only the primary circulating form, 25-hydroxyvitamin D (25(OH)D).[3][4] The simultaneous quantification of multiple vitamin D metabolites, including dihydroxy forms such as 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and 25,26-dihydroxyvitamin D3 (25,26(OH)2D3), provides deeper insights into the metabolic pathways and can be crucial in specific patient groups.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its superior sensitivity, specificity, and ability to multiplex.[5][6] This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of key vitamin D metabolites, including 25(OH)D3, 25(OH)D2, 24,25(OH)2D3, and 25,26(OH)2D3, in human serum or plasma.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of vitamin D metabolites is depicted below.

Vitamin D Metabolite Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample (50-100 µL) IS_Spike Spike with Internal Standards Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Spike->Protein_Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Derivatization Derivatization (optional) (e.g., with PTAD) Extraction->Derivatization Reconstitution Dry Down and Reconstitute Derivatization->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 or F5 column) Injection->Chromatography Ionization Ionization (ESI or APCI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Reporting Reporting of Results Quantification->Reporting Vitamin_D_Metabolism Sun Sunlight (UVB) Skin Skin: 7-dehydrocholesterol Sun->Skin VitaminD3 Vitamin D3 (Cholecalciferol) Skin->VitaminD3 Diet Dietary Intake (Vitamin D2 & D3) Diet->VitaminD3 Liver Liver (CYP2R1, CYP27A1) VitaminD3->Liver 25-hydroxylase _25OHD3 25(OH)D3 (Calcifediol) Liver->_25OHD3 Kidney_Activation Kidney (CYP27B1) _25OHD3->Kidney_Activation 1α-hydroxylase Kidney_Inactivation Kidney/Target Tissues (CYP24A1) _25OHD3->Kidney_Inactivation 24/26-hydroxylase _1_25OH2D3 1,25(OH)2D3 (Calcitriol) Active Hormone Kidney_Activation->_1_25OH2D3 _1_25OH2D3->Kidney_Inactivation Catabolism _24_25OH2D3 24,25(OH)2D3 Kidney_Inactivation->_24_25OH2D3 _25_26OH2D3 25,26(OH)2D3 Kidney_Inactivation->_25_26OH2D3 Inactive_Metabolites Further Inactive Metabolites _24_25OH2D3->Inactive_Metabolites _25_26OH2D3->Inactive_Metabolites

References

Application Notes and Protocols: A Specific Immunoassay for 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 is a crucial prohormone primarily synthesized in the skin upon exposure to sunlight and also obtained from dietary sources. It undergoes a series of hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and an indicator of vitamin D status.[1][2][3] A subsequent hydroxylation in the kidneys and other tissues, catalyzed by the enzyme 1α-hydroxylase (CYP27B1), produces the hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[4]

An alternative metabolic pathway involves the 24-hydroxylase enzyme (CYP24A1), which leads to the synthesis of other vitamin D metabolites, including 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3. The latter is a significant metabolite in the catabolic pathway of vitamin D. While its biological functions are not as extensively studied as those of 1,25(OH)2D3, emerging research suggests potential roles in calcium homeostasis and bone metabolism. Accurate measurement of this compound is therefore essential for a comprehensive understanding of vitamin D metabolism and its physiological and pathological implications.

This document provides a detailed protocol for the development of a specific immunoassay for this compound, from antigen synthesis to the final assay procedure.

Vitamin D3 Metabolic Pathway

VitaminD_Metabolism Vitamin D3 Vitamin D3 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3->25-Hydroxyvitamin D3 25-Hydroxylase (Liver) 1,25-Dihydroxyvitamin D3 1,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 1α-Hydroxylase (Kidney) 24,25-Dihydroxyvitamin D3 24,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->24,25-Dihydroxyvitamin D3 24-Hydroxylase This compound This compound 25-Hydroxyvitamin D3->this compound 26-Hydroxylase Calcitroic Acid Calcitroic Acid 1,25-Dihydroxyvitamin D3->Calcitroic Acid CYP24A1 Immunoassay_Workflow cluster_Antigen Antigen Preparation cluster_Antibody Antibody Production cluster_Assay Assay Development Hapten_Synthesis Synthesis of 25,26-(OH)2D3 Hapten Conjugation Conjugation to Carrier Protein (e.g., BSA) Hapten_Synthesis->Conjugation Immunization Immunization of Host Animal (e.g., Mouse) Conjugation->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening for Specific Monoclonal Antibodies Hybridoma->Screening Purification Antibody Purification Screening->Purification Assay_Format Competitive ELISA Format Design Purification->Assay_Format Optimization Optimization of Assay Conditions Assay_Format->Optimization Validation Assay Validation (Specificity, Sensitivity, etc.) Optimization->Validation Competitive_ELISA cluster_Step1 Step 1: Coating cluster_Step2 Step 2: Competition cluster_Step3 Step 3: Incubation & Washing cluster_Step4 Step 4: Detection Step1_Node Microplate wells are coated with anti-25,26-(OH)2D3 monoclonal antibody. Step2_Node Sample (containing unknown 25,26-(OH)2D3) and enzyme-conjugated 25,26-(OH)2D3 are added. Step1_Node->Step2_Node Step3_Node Free and conjugated 25,26-(OH)2D3 compete for binding to the antibody. Unbound reagents are washed away. Step2_Node->Step3_Node Step4_Node Substrate is added, and the enzyme converts it to a colored product. The color intensity is inversely proportional to the sample concentration. Step3_Node->Step4_Node

References

Synthesis of a 25,26-Dihydroxyvitamin D3 Analytical Standard for Research: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of calcium and phosphate homeostasis, with emerging roles in various physiological processes, including immune function and cell proliferation. Among the numerous metabolites, 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) is a significant product of vitamin D3 metabolism. Accurate and reliable analytical standards of 25,26(OH)₂D₃ are essential for research purposes, including the elucidation of its biological functions, development of quantitative assays, and as a reference in drug development programs. This document provides a detailed protocol for the chemical synthesis and purification of a 25,26(OH)₂D₃ analytical standard, along with methods for its characterization and a summary of its biological context.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis and Characterization of this compound

ParameterValueMethod of Determination
Synthesis
Starting Material3β-hydroxy-27-norcholest-5-en-25-oneCommercially Available
Overall Yield15-25% (estimated)Gravimetric analysis after purification
Purification
Purity>98%HPLC-UV
Characterization
Molecular Weight416.64 g/mol Mass Spectrometry
¹H NMRConsistent with published dataNMR Spectroscopy
¹³C NMRConsistent with published dataNMR Spectroscopy
Biological Activity
VDR Binding AffinityLower than 1,25(OH)₂D₃Competitive Binding Assay
Biological FunctionStimulates intestinal calcium transportIn vivo/In vitro bioassays

Experimental Protocols

Part 1: Chemical Synthesis of this compound

This protocol outlines a multi-step synthesis starting from the commercially available 3β-hydroxy-27-norcholest-5-en-25-one.

Materials and Reagents:

  • 3β-hydroxy-27-norcholest-5-en-25-one

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Potassium hydroxide (KOH)

  • N-Bromosuccinimide (NBS)

  • Collidine

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • UV lamp (254 nm)

Procedure:

  • Epoxidation:

    • Dissolve 3β-hydroxy-27-norcholest-5-en-25-one in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C and add mCPBA portion-wise.

    • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 25,26-epoxy-5-cholesten-3β-ol.

  • Hydrolysis of the Epoxide:

    • Dissolve the crude epoxide in a mixture of THF and methanol.

    • Add a solution of KOH in water.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-cholestene-3β,25,26-triol.

  • Acetylation:

    • Dissolve the crude triol in pyridine and cool to 0°C.

    • Add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to give the triacetate derivative.

  • Allylic Bromination:

    • Dissolve the triacetate in a suitable solvent like carbon tetrachloride.

    • Add NBS and a radical initiator (e.g., AIBN).

    • Reflux the mixture under a sunlamp for 1-2 hours.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Dehydrobromination:

    • Dissolve the crude bromide in collidine.

    • Heat the solution at reflux for 2-4 hours.

    • Cool the reaction mixture, dilute with diethyl ether, and wash with dilute HCl and brine.

    • Dry the organic layer and concentrate. Purify the resulting diene by column chromatography on silica gel.

  • Photolysis:

    • Dissolve the purified 5,7-diene in a suitable solvent (e.g., ethanol or a mixture of THF and ethanol).

    • Irradiate the solution with a UV lamp at a low temperature (e.g., 0-5°C) while bubbling with argon.

    • Monitor the reaction by HPLC to follow the formation of pre-vitamin D3 and its subsequent thermal isomerization to vitamin D3.

    • Once the desired conversion is reached, stop the irradiation and allow the solution to warm to room temperature in the dark for several hours to complete the isomerization.

  • Deprotection:

    • Dissolve the crude vitamin D3 triacetate in a mixture of THF and methanol.

    • Add a solution of KOH in water and stir at room temperature for 12-16 hours.

    • Neutralize the reaction and extract the product to obtain crude this compound.

Part 2: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • Preparative and analytical HPLC systems with UV detectors.

  • Normal-phase silica column (for initial purification).

  • Reversed-phase C18 column (for final polishing).

Procedure:

  • Initial Purification (Normal-Phase HPLC):

    • Dissolve the crude 25,26(OH)₂D₃ in a small volume of the mobile phase (e.g., hexane:isopropanol, 90:10 v/v).

    • Inject the sample onto a preparative silica column.

    • Elute with an isocratic mobile phase, monitoring the effluent at 265 nm.

    • Collect fractions corresponding to the 25,26(OH)₂D₃ peak.

    • Combine the pure fractions and evaporate the solvent.

  • Final Purification (Reversed-Phase HPLC):

    • Dissolve the partially purified product in the reversed-phase mobile phase (e.g., methanol:water, 85:15 v/v).

    • Inject onto a semi-preparative C18 column.

    • Elute with an isocratic mobile phase, monitoring at 265 nm.

    • Collect the main peak corresponding to 25,26(OH)₂D₃.

    • Evaporate the solvent to obtain the purified analytical standard.

Part 3: Characterization of the Analytical Standard

Methods:

  • Purity Assessment: Analyze the final product using an analytical HPLC-UV system with a C18 column. Purity is determined by integrating the peak area of 25,26(OH)₂D₃ relative to the total peak area at 265 nm.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Obtain the mass spectrum using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The observed molecular ion should correspond to the calculated mass of 25,26(OH)₂D₃ (C₂₇H₄₄O₃, MW: 416.64).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts and coupling constants should be consistent with the structure of this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3β-hydroxy-27-norcholest-5-en-25-one epoxide Epoxidation (mCPBA) start->epoxide triol Hydrolysis (KOH) epoxide->triol triacetate Acetylation triol->triacetate bromination Allylic Bromination (NBS) triacetate->bromination dehydrobromination Dehydrobromination bromination->dehydrobromination photolysis Photolysis (UV) dehydrobromination->photolysis deprotection Deprotection (KOH) photolysis->deprotection product Crude 25,26(OH)₂D₃ deprotection->product

Caption: Workflow for the chemical synthesis of this compound.

Purification_Workflow cluster_purification Purification and Characterization cluster_characterization Characterization crude Crude 25,26(OH)₂D₃ np_hplc Normal-Phase HPLC crude->np_hplc rp_hplc Reversed-Phase HPLC np_hplc->rp_hplc pure Pure 25,26(OH)₂D₃ Standard (>98%) rp_hplc->pure hplc_uv HPLC-UV (Purity) pure->hplc_uv ms Mass Spectrometry (Identity) pure->ms nmr NMR (Structure) pure->nmr

Caption: Purification and characterization workflow for the 25,26(OH)₂D₃ standard.

VitaminD_Signaling cluster_pathway Vitamin D Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus vitD 25,26(OH)₂D₃ vdr VDR vitD->vdr Binds rxr RXR vdr->rxr Heterodimerizes vdre VDRE (DNA) rxr->vdre Binds gene_exp Gene Expression vdre->gene_exp protein Protein Synthesis gene_exp->protein response Biological Response (e.g., Calcium Transport) protein->response

Caption: General signaling pathway of vitamin D metabolites via the Vitamin D Receptor.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of a this compound analytical standard. The detailed protocols and workflows are intended to support researchers in obtaining a high-purity standard essential for advancing our understanding of vitamin D metabolism and its physiological significance. The availability of this well-characterized analytical standard will facilitate the development of robust analytical methods and enable more accurate and reproducible research in the field of endocrinology and drug development.

In Vitro Effects of 25,26-Dihydroxyvitamin D3 on Bone Cell Differentiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research currently exists regarding the specific in vitro effects of 25,26-dihydroxyvitamin D3 on osteoblast and osteoclast differentiation. Extensive literature searches reveal a primary focus on the more abundant and biologically active metabolites, 1,25-dihydroxyvitamin D3 (Calcitriol) and 25-hydroxyvitamin D3. Therefore, this document provides a comprehensive overview of the well-established in vitro effects of these major vitamin D metabolites on bone cell differentiation, along with detailed protocols that can be adapted for the study of this compound or other novel vitamin D compounds.

I. Application Notes: The Role of Major Vitamin D Metabolites in Bone Cell Differentiation

Vitamin D is a crucial regulator of calcium homeostasis and bone metabolism.[1][2] Its effects are mediated through the vitamin D receptor (VDR), a nuclear receptor present in osteoblasts, osteoclasts, and their progenitor cells.[3][4] The primary active metabolite, 1,25-dihydroxyvitamin D3, along with its precursor 25-hydroxyvitamin D3, exerts direct effects on bone cells, influencing their proliferation, differentiation, and function.[3][5]

Osteoblast Differentiation

Osteoblasts are responsible for bone formation. The influence of vitamin D on their differentiation is complex and can be both stimulatory and inhibitory, depending on the specific metabolite, its concentration, and the stage of osteoblast maturation.[4][6]

  • 1,25-Dihydroxyvitamin D3 (Calcitriol): In human and rat osteoblasts, 1,25(OH)2D3 generally promotes differentiation.[4] It has been shown to increase the expression of key osteogenic markers such as alkaline phosphatase (ALP), collagen type I (COL1A1), osteopontin, and osteocalcin.[7] The interaction of 1,25(OH)2D3 with the VDR is essential for these effects.[4] Some studies suggest that 1,25(OH)2D3 enhances mineralization, the final stage of bone formation.[7]

  • 25-Hydroxyvitamin D3: Osteoblasts possess the enzyme 1α-hydroxylase (CYP27B1), which converts 25(OH)D3 to the active 1,25(OH)2D3.[3][8] This local production of calcitriol allows 25(OH)D3 to indirectly stimulate osteoblast differentiation and mineralization.[5][8] Studies have shown that 25(OH)D3 can increase the expression of osteogenic markers and promote the formation of mineralized nodules in vitro.[5]

Osteoclast Differentiation

Osteoclasts are responsible for bone resorption. Vitamin D's role in osteoclastogenesis is primarily mediated through its action on osteoblasts.

  • 1,25-Dihydroxyvitamin D3 (Calcitriol): 1,25(OH)2D3 is a potent stimulator of osteoclast differentiation.[3][9] It acts on osteoblasts to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG).[9] The increased RANKL/OPG ratio promotes the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[9]

  • 25-Hydroxyvitamin D3: Similar to its effect on osteoblasts, 25(OH)D3 can be converted to 1,25(OH)2D3 by osteoclast precursors, which also express CYP27B1.[10][11] This local activation of vitamin D can then drive osteoclast differentiation.[10][11]

II. Quantitative Data Summary

The following tables summarize the typical quantitative effects of 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 on bone cell differentiation markers as reported in the literature. These values can serve as a benchmark when designing experiments with this compound.

Table 1: Effects of Vitamin D Metabolites on Osteoblast Differentiation Markers

MetaboliteConcentration RangeCell TypeMarkerEffectReference
1,25(OH)2D310⁻¹⁰ to 10⁻⁸ MHuman Mesenchymal Stem CellsAlkaline Phosphatase (ALP)Increased activity[7]
1,25(OH)2D310⁻⁸ MMC3T3-E1 (mouse pre-osteoblast)Osteocalcin (OCN) mRNAIncreased expression[7]
25(OH)D310⁻⁸ to 10⁻⁷ MHuman OsteoblastsMineralization (Alizarin Red)Increased staining[5]
25(OH)D310⁻⁷ MHuman OsteoblastsCOL1A1 mRNAIncreased expression[5]

Table 2: Effects of Vitamin D Metabolites on Osteoclast Differentiation

MetaboliteConcentration RangeCell SystemMarkerEffectReference
1,25(OH)2D310⁻¹⁰ to 10⁻⁸ MCo-culture of osteoblasts and bone marrow cellsTRAP-positive multinucleated cellsIncreased number[9]
1,25(OH)2D310⁻⁸ MOsteoblastsRANKL mRNAIncreased expression[9]
25(OH)D310⁻⁷ MRAW 264.7 (mouse macrophage)TRAP-positive multinucleated cellsIncreased number (in the presence of RANKL)[11]

III. Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the effects of vitamin D metabolites on bone cell differentiation. These can be directly applied to the study of this compound.

Protocol 1: Osteoblast Differentiation and Mineralization Assay

Objective: To evaluate the effect of a vitamin D metabolite on the differentiation and mineralization of osteoprogenitor cells.

Materials:

  • Osteoprogenitor cell line (e.g., MC3T3-E1, hFOB) or primary mesenchymal stem cells.

  • Basal medium (e.g., α-MEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic differentiation medium: Basal medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Vitamin D metabolite stock solution (e.g., this compound in ethanol).

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Alkaline Phosphatase (ALP) staining kit.

  • Alizarin Red S staining solution (2% w/v, pH 4.2).

  • Multi-well culture plates.

Procedure:

  • Cell Seeding: Seed osteoprogenitor cells in multi-well plates at a density that allows for long-term culture (e.g., 1 x 10⁴ cells/cm²).

  • Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic differentiation medium.

  • Treatment: Add the vitamin D metabolite of interest (e.g., this compound) at various concentrations to the osteogenic medium. Include a vehicle control (e.g., ethanol).

  • Medium Change: Change the medium with fresh differentiation medium and treatments every 2-3 days.

  • ALP Staining (Day 7-14):

    • Wash cells with PBS.

    • Fix with 4% PFA for 10 minutes.

    • Wash with PBS.

    • Stain for ALP activity according to the manufacturer's instructions.

    • Capture images using a microscope.

  • Alizarin Red S Staining (Day 21-28):

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash with deionized water.

    • Stain with Alizarin Red S solution for 20 minutes.

    • Wash extensively with deionized water to remove non-specific staining.

    • Capture images of the red-orange mineralized nodules.

  • Quantification (Optional): For Alizarin Red S, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance read at 562 nm.

Protocol 2: Osteoclast Differentiation Assay

Objective: To assess the effect of a vitamin D metabolite on the differentiation of osteoclast precursors.

Materials:

  • Osteoclast precursor cells (e.g., RAW 264.7 macrophages or primary bone marrow macrophages).

  • Basal medium (e.g., α-MEM) with 10% FBS and 1% penicillin-streptomycin.

  • Recombinant murine RANKL.

  • Recombinant murine M-CSF (for primary cells).

  • Vitamin D metabolite stock solution.

  • TRAP staining kit.

  • Multi-well culture plates.

Procedure:

  • Cell Seeding: Seed osteoclast precursor cells in multi-well plates (e.g., 5 x 10³ cells/well in a 96-well plate).

  • Induction of Differentiation:

    • For RAW 264.7 cells, add RANKL (e.g., 50 ng/mL) to the basal medium.

    • For primary cells, add M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL).

  • Treatment: Add the vitamin D metabolite of interest at various concentrations. Include a vehicle control.

  • Medium Change: Change the medium with fresh differentiation factors and treatments every 2 days.

  • TRAP Staining (Day 5-7):

    • Wash cells with PBS.

    • Fix cells according to the TRAP staining kit protocol.

    • Stain for TRAP activity.

    • Identify and count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

IV. Visualizations

Signaling Pathways and Experimental Workflows

VitaminD_Metabolism_and_Action cluster_Metabolism Vitamin D Metabolism cluster_Action Cellular Action in Bone 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase (Liver) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase (Kidney, Bone Cells) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->24,25-dihydroxyvitamin D3 24-hydroxylase This compound This compound 25-hydroxyvitamin D3->this compound 26-hydroxylase (Proposed) VDR Vitamin D Receptor (VDR) 1,25-dihydroxyvitamin D3->VDR Binds Nucleus Nucleus VDR->Nucleus Gene Target Gene Expression Nucleus->Gene Osteoblast Differentiation Osteoblast Differentiation Gene->Osteoblast Differentiation Osteoclast Differentiation (via Osteoblasts) Osteoclast Differentiation (via Osteoblasts) Gene->Osteoclast Differentiation (via Osteoblasts)

Caption: Vitamin D metabolism and its mechanism of action in bone cells.

Osteoblast_Differentiation_Workflow cluster_culture Cell Culture & Treatment cluster_assays Differentiation Assays cluster_mineralization Mineralization Assay A Seed Osteoprogenitor Cells B Induce Differentiation (Ascorbic Acid, β-Glycerophosphate) A->B C Treat with This compound B->C D Alkaline Phosphatase (ALP) Staining (Day 7-14) C->D E Gene Expression Analysis (qPCR) (e.g., RUNX2, OCN) C->E F Alizarin Red S Staining (Day 21-28) C->F

Caption: Experimental workflow for osteoblast differentiation and mineralization.

Osteoclast_Differentiation_Workflow cluster_culture Cell Culture & Treatment cluster_assay Differentiation Assay A Seed Osteoclast Precursors (e.g., RAW 264.7) B Induce Differentiation (RANKL) A->B C Treat with This compound B->C D TRAP Staining (Day 5-7) C->D E Count Multinucleated TRAP-positive Cells D->E

Caption: Experimental workflow for osteoclast differentiation.

References

Application Notes and Protocols for In Vivo Investigation of 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a metabolite of vitamin D3. While the functions of other vitamin D metabolites like 1,25-dihydroxyvitamin D3 are well-characterized, the in vivo roles of 25,26(OH)2D3 are less understood. These application notes provide a framework for investigating the in vivo functions of 25,26(OH)2D3 using animal models, with a focus on its effects on calcium homeostasis and bone metabolism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general vitamin D metabolic pathway and a typical experimental workflow for studying the in vivo effects of 25,26(OH)2D3.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase 1,25-dihydroxyvitamin D3 1,25(OH)2D3 (Active Form) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->24,25-dihydroxyvitamin D3 24-hydroxylase This compound This compound 25-hydroxyvitamin D3->this compound 26-hydroxylase Target Tissues Target Tissues 1,25-dihydroxyvitamin D3->Target Tissues Genomic & Non-Genomic Actions Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Simplified Vitamin D metabolic pathway.

Experimental_Workflow Animal Model Selection Animal Model Selection Induction of Vitamin D Deficiency (Optional) Induction of Vitamin D Deficiency (Optional) Animal Model Selection->Induction of Vitamin D Deficiency (Optional) Administration of 25,26(OH)2D3 Administration of 25,26(OH)2D3 Induction of Vitamin D Deficiency (Optional)->Administration of 25,26(OH)2D3 Sample Collection Sample Collection Administration of 25,26(OH)2D3->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Bone Histomorphometry Bone Histomorphometry Sample Collection->Bone Histomorphometry Gene Expression Analysis Gene Expression Analysis Sample Collection->Gene Expression Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Bone Histomorphometry->Data Analysis & Interpretation Gene Expression Analysis->Data Analysis & Interpretation

Caption: In vivo experimental workflow.

Data Presentation

The following table summarizes quantitative data from studies investigating the effects of 25,26(OH)2D3.

Animal ModelDosage of 25,26(OH)2D3DurationKey FindingsReference
Vitamin D-deficient rats0.25 µ g/day -Stimulated intestinal calcium transport.[1]
Vitamin D-deficient rats2.5 µ g/day -More pronounced intestinal calcium transport response; no significant effect on bone calcium mobilization.[1]
Vitamin D-replete rats20 µ g/day 1 weekSignificantly decreased serum 1,25-dihydroxyvitamin D3 levels.[2]
Vitamin D-replete rats5 µ g/day 1 weekNo significant change in serum 1,25-dihydroxyvitamin D3 levels.[2]

Experimental Protocols

Animal Model Preparation: Induction of Vitamin D Deficiency (Optional)

Objective: To create a vitamin D-deficient state in rodents to study the direct effects of 25,26(OH)2D3 without the confounding influence of endogenous vitamin D metabolites.

Materials:

  • Male Wistar rats (5 weeks old)

  • Vitamin D-free diet

  • Paricalcitol (vitamin D analog)

  • 0.9% saline

  • Animal caging with no UV light exposure

Protocol:

  • House rats in a UV-free environment to prevent cutaneous synthesis of vitamin D3.

  • Provide a vitamin D-free diet and water ad libitum for a period of 4-6 weeks to deplete vitamin D stores.

  • To accelerate the depletion of endogenous vitamin D metabolites, administer intraperitoneal injections of paricalcitol (e.g., 32 ng dissolved in 0.9% saline) every other day for the first two weeks of the vitamin D-free diet.[3]

  • Confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D3 levels, which should be significantly reduced.

Administration of 25,26(OH)2D3

Objective: To deliver a precise dose of 25,26(OH)2D3 to the animal model.

Materials:

  • This compound

  • Vehicle (e.g., ethanol, propylene glycol, or corn oil)

  • Syringes and needles for injection or gavage needles for oral administration

Protocol:

  • Prepare a stock solution of 25,26(OH)2D3 in a suitable vehicle. For example, dissolve the compound in a small amount of ethanol and then dilute with propylene glycol or corn oil to the desired final concentration.

  • Administer the 25,26(OH)2D3 solution to the animals daily via intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage. A pharmacological dose that has been used in rats is 20 µ g/day .[2]

  • A control group should receive the vehicle only.

  • The duration of administration will depend on the specific research question, but a one-week period has been shown to elicit metabolic changes.[2]

Sample Collection

Objective: To collect blood and tissues for subsequent biochemical and molecular analyses.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., serum separator tubes, EDTA tubes)

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Protocol:

  • At the end of the treatment period, anesthetize the animals.

  • Collect blood via cardiac puncture or from the abdominal aorta. For serum, allow the blood to clot at room temperature before centrifugation. For plasma, collect blood in EDTA-containing tubes and centrifuge immediately. Store serum/plasma at -80°C.

  • Perfuse the animal with ice-cold PBS to remove blood from the tissues.

  • Dissect target tissues such as the duodenum (for intestinal calcium transport studies), femur and tibia (for bone analysis), and kidneys.

  • For biochemical or gene expression analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • For bone histomorphometry, fix the bones in a suitable fixative (e.g., 10% neutral buffered formalin).

Biochemical Analysis of Serum

Objective: To measure key markers of calcium homeostasis and bone turnover.

Protocol:

  • Serum Calcium and Phosphate:

    • Measure total serum calcium and inorganic phosphate concentrations using a colorimetric assay on an automated biochemical analyzer.[4][5]

    • Alternatively, inductively coupled plasma mass spectrometry (ICP-MS) can be used for more sensitive and multi-elemental analysis.[6]

  • Bone Turnover Markers:

    • Measure serum levels of bone formation markers such as osteocalcin and procollagen type 1 N-terminal propeptide (P1NP) using commercially available ELISA kits.[7]

    • Measure serum levels of bone resorption markers like C-terminal telopeptide of type I collagen (CTX) using ELISA kits.[7]

Analysis of Intestinal Calcium Transport

Objective: To quantify the effect of 25,26(OH)2D3 on the absorption of calcium from the intestine.

Protocol (In Situ Duodenal Loop):

  • Anesthetize the rat and expose the duodenum through a midline abdominal incision.

  • Isolate a 5-10 cm segment of the proximal duodenum, being careful not to disrupt the blood supply.

  • Ligate both ends of the segment.

  • Inject a known volume of a solution containing a known concentration of calcium and a non-absorbable marker (e.g., phenol red) and a radioactive tracer such as 45Ca into the ligated loop.

  • After a specific time period (e.g., 30-60 minutes), remove the loop, and measure the concentration of calcium and the marker in the remaining fluid.

  • Calculate the amount of calcium absorbed based on the change in concentration relative to the non-absorbable marker.

Gene Expression Analysis

Objective: To determine if 25,26(OH)2D3 regulates the expression of genes involved in calcium transport and bone metabolism.

Protocol (RT-qPCR):

  • Isolate total RNA from the duodenal mucosa or bone cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for target genes such as TRPV6, calbindin-D9k (S100g), and PMCA1b (Atp2b1) for intestinal calcium transport, and RANKL and osteoprotegerin (OPG) for bone metabolism.

  • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Calculate the relative fold change in gene expression in the 25,26(OH)2D3-treated group compared to the control group.

References

Application Note and Protocol for the Extraction of 25,26-Dihydroxyvitamin D3 from Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D3 is a crucial prohormone that undergoes a series of hydroxylation steps to form active metabolites that regulate a wide range of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation. The metabolic pathway of vitamin D3 is complex, involving multiple enzymatic conversions in the liver, kidneys, and other target tissues. One of the lesser-studied but important metabolites is 25,26-dihydroxyvitamin D3 (25,26(OH)2D3). Accurate measurement of this metabolite in cultured cells is essential for understanding its biological role and for the development of new therapeutics targeting the vitamin D signaling pathway.

This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Vitamin D3 Signaling Pathway

The following diagram illustrates the major steps in the metabolic activation of Vitamin D3.

Vitamin D3 Signaling Pathway 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light (Skin) 25-hydroxyvitamin D3 (Calcifediol) 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 (Calcifediol) CYP2R1/CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3 (Calcifediol)->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 (Kidney) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3 (Calcifediol)->24,25-dihydroxyvitamin D3 CYP24A1 This compound This compound 25-hydroxyvitamin D3 (Calcifediol)->this compound CYP24A1 Calcitroic Acid Calcitroic Acid 1,25-dihydroxyvitamin D3 (Calcitriol)->Calcitroic Acid CYP24A1 VDR VDR 1,25-dihydroxyvitamin D3 (Calcitriol)->VDR 24,25-dihydroxyvitamin D3->Calcitroic Acid CYP24A1 Gene Transcription Gene Transcription VDR->Gene Transcription Biological Effects

Caption: Metabolic pathway of Vitamin D3 activation and catabolism.

Experimental Workflow for Extraction and Analysis

The overall workflow for the extraction and quantification of this compound from cultured cells is depicted below.

Experimental Workflow A Seed and culture cells B Treat with Vitamin D3 or metabolites A->B C Harvest cells (trypsinization/scraping) B->C D Wash cell pellet with PBS C->D E Cell Lysis (e.g., sonication in methanol) D->E F Protein Precipitation (e.g., acetonitrile) E->F G Centrifugation F->G H Collect Supernatant G->H I Liquid-Liquid or Solid-Phase Extraction H->I J Evaporate solvent I->J K Reconstitute in mobile phase J->K L HPLC or LC-MS/MS Analysis K->L M Data Analysis and Quantification L->M

Caption: Workflow for 25,26(OH)2D3 extraction and analysis.

Experimental Protocols

Materials and Reagents
  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Internal Standard (e.g., deuterated this compound)

  • Protease inhibitor cocktail[1]

  • Microcentrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2][3][4]

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system

Protocol 1: Cell Culture, Treatment, and Harvesting
  • Cell Seeding and Culture: Seed the desired cell line in appropriate culture vessels and grow until the desired confluency is reached.

  • Treatment: Treat the cells with Vitamin D3 or its metabolites at the desired concentration and for the specified duration. Include vehicle-treated control cultures.

  • Harvesting:

    • For adherent cells, aspirate the culture medium, wash the cells twice with ice-cold PBS, and then detach the cells using either trypsinization or a cell scraper.

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

  • Cell Pellet Collection: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining medium. After the final wash, carefully aspirate all the supernatant. The cell pellet can be stored at -80°C until extraction.

Protocol 2: Extraction of this compound

This protocol describes a liquid-liquid extraction (LLE) method. Alternatively, a solid-phase extraction (SPE) can be employed for further cleanup.[5]

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold methanol.

    • To ensure complete lysis, sonicate the cell suspension on ice. It is recommended to add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.[1]

  • Addition of Internal Standard: Add a known amount of the internal standard (e.g., deuterated this compound) to each sample to correct for extraction losses.

  • Protein Precipitation:

    • Add 2 mL of acetonitrile to the cell lysate.[2]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 3 mL of a hexane:ethyl acetate mixture (e.g., 9:1 v/v) to the supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase, which contains the vitamin D metabolites.

    • Repeat the extraction of the aqueous phase with another 3 mL of the hexane:ethyl acetate mixture to maximize recovery.

    • Pool the organic phases.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase used for the HPLC or LC-MS/MS analysis. The sample is now ready for injection.

Protocol 3: Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples, an SPE step can be incorporated after protein precipitation.[3][4]

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Loading: Load the supernatant from the protein precipitation step (after dilution with water to reduce organic solvent concentration) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the vitamin D metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Data Presentation

Quantitative data from the analysis should be summarized in tables for clear comparison.

Table 1: HPLC/LC-MS/MS Method Validation Parameters

Parameter25,26(OH)2D3
Linearity (r²) >0.99
Limit of Detection (LOD) Report in ng/mL or nmol/L
Limit of Quantification (LOQ) Report in ng/mL or nmol/L[2]
Intra-assay Precision (%CV) <15%
Inter-assay Precision (%CV) <15%
Recovery (%) 85-115%
Matrix Effect (%) 85-115%

Table 2: Quantification of this compound in Cultured Cells

Cell LineTreatmentConcentration (ng/mg protein)Standard Deviation
Cell Line AVehicle Control
Cell Line AVitamin D3 (X nM)
Cell Line BVehicle Control
Cell Line BVitamin D3 (X nM)

Conclusion

This application note provides a comprehensive protocol for the extraction and subsequent analysis of this compound from cultured cells. The described methods, including cell handling, liquid-liquid extraction, and optional solid-phase extraction, are designed to provide reliable and reproducible results for researchers investigating vitamin D metabolism and its role in cellular processes. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow. Successful implementation of this protocol will enable the accurate quantification of this important vitamin D metabolite, contributing to a deeper understanding of its biological significance.

References

Application of Vitamin D Metabolites in Kidney Disease Models: A Focus on 25,26-dihydroxyvitamin D3 and Other Key Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D metabolism is intricately linked to kidney function, and its dysregulation is a hallmark of chronic kidney disease (CKD). While the roles of the precursor 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone 1,25-dihydroxyvitamin D3 (calcitriol) are extensively studied, other metabolites, such as 25,26-dihydroxyvitamin D3, are emerging as areas of interest. This document provides an overview of the current understanding of this compound in the context of renal function and presents detailed application notes and protocols for the more widely studied vitamin D analogs in kidney disease models.

The Enigmatic Role of this compound

Current research on the specific application of this compound in kidney disease models is limited. However, existing studies provide some insights into its metabolism and potential interactions.

In patients with chronic renal failure, the administration of its precursor, 25-hydroxyvitamin D3, has been shown to increase circulating levels of this compound.[1] This suggests that the production of this metabolite is dependent on the availability of its substrate.[1] Furthermore, animal studies indicate that the kidney is a site for the synthesis of related metabolites like 25-hydroxyvitamin D3-26,23-lactone, a process that is halted by the removal of the kidneys (nephrectomy).[2] Interestingly, when administered at pharmacological doses to rats, this compound has been observed to decrease the circulating concentrations of the active vitamin D hormone, 1,25-dihydroxyvitamin D3.[3]

Despite these observations, detailed protocols for the application of this compound in preclinical kidney disease models and comprehensive data on its effects on renal function and pathology are not yet well-established in the scientific literature.

Application of Well-Characterized Vitamin D Analogs in Kidney Disease Models

In contrast to this compound, the precursor 25(OH)D3 and the active form 1,25(OH)2D3 have been extensively investigated in various kidney disease models. These studies have provided valuable data on their therapeutic potential and mechanisms of action.

Data Presentation: Efficacy of Vitamin D Analogs in Preclinical CKD Models

The following table summarizes quantitative data from studies utilizing the 5/6 nephrectomy rat model of CKD, demonstrating the effects of vitamin D3 supplementation.

ParameterControl (CKD model)Vitamin D3 TreatedPercentage ChangeReference
Serum Creatinine HighDecreased[4]
Urea Nitrogen HighDecreased[4]
Urine Protein HighDecreased[4]
Vimentin Expression HighDownregulated[4]
Collagen I Expression HighDownregulated[4]
α-Smooth Muscle Actin HighDownregulated[4]
Vitamin D Receptor (VDR) LowIncreased[4]
TGF-β1 Signaling ActivatedInhibited[4]
Experimental Protocols

1. Induction of Chronic Kidney Disease: 5/6 Subtotal Nephrectomy in Rats

This surgical model is a standard method to induce progressive kidney damage.

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Make a dorsal incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • One week later, perform a right unilateral nephrectomy through a similar incision.

  • Post-operative Care: Provide analgesia and monitor for signs of distress. Allow a recovery period of 4-6 weeks for the development of characteristic features of CKD.

2. Administration of Vitamin D Analogs

The route and dosage of administration can vary depending on the specific vitamin D metabolite and the study design.

  • 25-hydroxyvitamin D3 (Calcifediol) Administration:

    • Route: Intraperitoneal injection is a common route to ensure accurate dosing.

    • Dosage: A dose of 50 ng/g of body weight, administered three times per week for a duration of 30 days, has been used in mouse models of CKD.[5][6]

    • Vehicle: Typically dissolved in a biocompatible solvent like ethanol and then diluted in sterile saline or corn oil.

  • 1,25-dihydroxyvitamin D3 (Calcitriol) Administration:

    • Route: Intraperitoneal injection.

    • Dosage: A dose of 50 pg/g of body weight, administered three times per week for 30 days, has been shown to be effective in mouse models.[5][6]

    • Vehicle: Similar to 25(OH)D3, prepared in a suitable solvent and vehicle.

3. Biochemical and Histological Analysis

  • Serum Analysis: Collect blood samples at baseline and at the end of the treatment period. Measure serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and parathyroid hormone (PTH) using standard biochemical assays.

  • Urine Analysis: Collect 24-hour urine samples to measure proteinuria.

  • Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 10% formalin). Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for fibrosis assessment.

  • Immunohistochemistry/Western Blotting: Analyze the expression of key proteins such as VDR, TGF-β1, α-smooth muscle actin, and collagen I in kidney tissue lysates or sections.

Visualizing Molecular Pathways and Experimental Design

Signaling Pathway of Vitamin D Receptor Activation and its Renoprotective Effects

G cluster_blood Bloodstream cluster_cell Kidney Proximal Tubule Cell D3 Vitamin D3 D3_DBP 25(OH)D3-DBP D3->D3_DBP Liver (25-hydroxylation) DBP DBP one_alpha 1α-hydroxylase D3_DBP->one_alpha Uptake VDR Vitamin D Receptor (VDR) nucleus Nucleus VDR->nucleus TGF_beta TGF-β1 Signaling VDR->TGF_beta Inhibition RXR Retinoid X Receptor (RXR) RXR->nucleus target_genes Target Gene Expression (e.g., anti-fibrotic, anti-inflammatory) nucleus->target_genes Activation/Repression fibrosis Renal Fibrosis target_genes->fibrosis Inhibition inflammation Inflammation target_genes->inflammation Inhibition TGF_beta->fibrosis calcitriol 1,25(OH)2D3 (Calcitriol) one_alpha->calcitriol calcitriol->VDR Binding

Caption: Vitamin D Receptor (VDR) signaling pathway in kidney cells.

Experimental Workflow for Studying Vitamin D Analogs in a Rat Model of CKD

G cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_analysis Data Collection & Analysis induction Induce CKD (5/6 Nephrectomy) recovery Recovery Period (4-6 weeks) induction->recovery grouping Randomize into Groups: - Sham Control - CKD + Vehicle - CKD + 25(OH)D3 - CKD + 1,25(OH)2D3 recovery->grouping treatment Administer Treatment (e.g., 4 weeks) grouping->treatment monitoring Monitor Body Weight, Blood Pressure, and General Health treatment->monitoring collection Collect Blood and Urine Samples monitoring->collection euthanasia Euthanasia and Tissue Harvest monitoring->euthanasia biochem Biochemical Analysis: Creatinine, BUN, Proteinuria, Ca, P, PTH collection->biochem histology Histological and Molecular Analysis: - H&E, Masson's Trichrome - IHC/Western Blot (VDR, TGF-β1, etc.) euthanasia->histology

Caption: Experimental workflow for preclinical evaluation.

Conclusion

While the direct application of this compound in kidney disease models remains an area for future investigation, the established protocols and significant body of data for 25(OH)D3 and 1,25(OH)2D3 provide a solid foundation for research in this field. The renoprotective effects of these vitamin D analogs, mediated through the Vitamin D Receptor, underscore the therapeutic potential of targeting this signaling pathway in chronic kidney disease. Further studies are warranted to elucidate the specific roles of less-abundant vitamin D metabolites like this compound in renal pathophysiology.

References

Application Note: Chromatographic Separation of 25,26-Dihydroxyvitamin D3 from other Dihydroxyvitamin D Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for the diagnosis and management of vitamin D-related disorders. Among the numerous metabolites, dihydroxyvitamin D isomers present a significant analytical challenge due to their structural similarity and low endogenous concentrations. This application note provides a detailed protocol for the chromatographic separation of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) from other key dihydroxyvitamin D isomers, such as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), and their epimers. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite analysis due to its high sensitivity and selectivity.[1][2]

The separation of these isomers is critical as they can interfere with the accurate measurement of one another, potentially leading to misinterpretation of a patient's vitamin D status.[3][4] For instance, the presence of various isomers can interfere with the quantification of the biologically active form, 1α,25(OH)₂D₃.[4][5] This protocol is designed to provide a robust and reliable method for the distinct separation and quantification of 25,26(OH)₂D₃ in a research or clinical setting.

Experimental Protocols

1. Sample Preparation

A multi-step sample preparation procedure involving protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is recommended to remove interfering substances from the biological matrix (e.g., serum or plasma).[2][4][6][7][8]

a. Protein Precipitation:

  • To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 25,26(OH)₂D₃).[6][9]

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

b. Liquid-Liquid Extraction (LLE):

  • To the supernatant from the protein precipitation step, add 1 mL of n-hexane.[10]

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C.

c. Solid-Phase Extraction (SPE):

  • Reconstitute the dried extract from the LLE step in 200 µL of 5% methanol in water.

  • Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[2]

  • Elute the dihydroxyvitamin D metabolites with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended)

Derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the ionization efficiency and chromatographic separation of vitamin D metabolites.[1][4][8]

  • Reconstitute the dried extract from the SPE step in 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.

  • Incubate the mixture at room temperature for 30 minutes.

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11][12]

  • Column: A column with high resolving power for isomers is essential. A pentafluorophenyl (PFP) or a phenyl-hexyl column is recommended for separating dihydroxyvitamin D isomers.[5] A common choice is a 2.1 x 100 mm, 1.7 µm PFP column.

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    Time (min) % B
    0.0 50
    1.0 50
    8.0 95
    8.1 100
    10.0 100
    10.1 50

    | 12.0 | 50 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

b. Mass Spectrometry (MS) Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each dihydroxyvitamin D isomer and their internal standards. The exact m/z values will depend on whether derivatization was performed.

Data Presentation

The following table summarizes the typical retention times and MRM transitions for key dihydroxyvitamin D3 isomers using the described LC-MS/MS method with PTAD derivatization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
1α,25(OH)₂D₃-PTAD576.4314.25.8
24,25(OH)₂D₃-PTAD576.4314.26.5
25,26(OH)₂D₃-PTAD 576.4 314.2 7.2
3-epi-25(OH)₂D₃-PTAD560.4298.26.2
4β,25(OH)₂D₃-PTAD576.4314.26.0

Note: The m/z values are illustrative for PTAD derivatives. Actual values should be optimized based on the specific instrument and derivatization agent used. Retention times are approximate and can vary depending on the specific LC system and column.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Serum/Plasma Sample PP Protein Precipitation (Acetonitrile + IS) Sample->PP 1. LLE Liquid-Liquid Extraction (n-Hexane) PP->LLE 2. SPE Solid-Phase Extraction (Oasis HLB) LLE->SPE 3. Deriv Derivatization (PTAD) SPE->Deriv 4. LC_MS LC-MS/MS Analysis (PFP Column) Deriv->LC_MS 5. Data Data Acquisition (MRM Mode) LC_MS->Data 6. Results Separation and Quantification of 25,26(OH)2D3 and Isomers Data->Results

Caption: Experimental workflow for the separation of 25,26(OH)₂D₃.

Separation_Principle cluster_mixture Sample Mixture Post-Derivatization cluster_column Chromatographic Column (PFP Phase) cluster_elution Elution Order Mix Dihydroxyvitamin D3 Isomer Mixture Column Differential Retention Based on Polarity and Structure Mix->Column Elution1 1α,25(OH)2D3 Column->Elution1 Early Elution Elution2 4β,25(OH)2D3 Elution1->Elution2 Elution3 24,25(OH)2D3 Elution2->Elution3 Elution4 25,26(OH)2D3 Elution3->Elution4 Late Elution

Caption: Principle of chromatographic separation of isomers.

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled 25,26-dihydroxyvitamin D3 ([³H]25,26(OH)₂D₃ or [¹⁴C]25,26(OH)₂D₃) in metabolic studies. This document covers the synthesis of the radiolabeled compound, in vivo and in vitro experimental designs, and analytical methods for metabolite profiling.

Introduction

This compound (25,26(OH)₂D₃) is a significant metabolite in the catabolic pathway of vitamin D3. Understanding its formation, further metabolism, and physiological role is crucial for a complete picture of vitamin D homeostasis and its dysregulation in various diseases. Radiolabeled 25,26(OH)₂D₃ serves as a powerful tracer to elucidate its metabolic fate, tissue distribution, and the activity of enzymes involved in its biotransformation. These studies are vital for developing new therapeutic strategies related to vitamin D metabolism.

Key Metabolic Pathways Involving this compound

Vitamin D3 is sequentially hydroxylated in the liver to form 25-hydroxyvitamin D3 (25(OH)D₃), the major circulating form. 25(OH)D₃ can then be hydroxylated at various positions. The enzyme CYP24A1 is a key catabolic enzyme that can hydroxylate 25(OH)D₃ at the C-24 position to form 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). While less characterized, hydroxylation at the C-26 position also occurs, leading to the formation of 25,26(OH)₂D₃. This metabolite can be further metabolized, potentially to 1α,25,26-trihydroxyvitamin D3 or enter the C-23 oxidation pathway leading to the formation of lactone derivatives.[1][2]

VitaminD_Metabolism Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 25,26(OH)2D3 25,26(OH)2D3 25(OH)D3->25,26(OH)2D3 26-Hydroxylase Calcitroic Acid Calcitroic Acid 1,25(OH)2D3->Calcitroic Acid CYP24A1 1,25,26(OH)3D3 1,25,26(OH)3D3 25,26(OH)2D3->1,25,26(OH)3D3 CYP27B1 25(OH)D3-26,23-lactone 25(OH)D3-26,23-lactone 25,26(OH)2D3->25(OH)D3-26,23-lactone CYP24A1 (C-23 pathway)

Figure 1: Simplified Vitamin D3 Metabolic Pathway.

Synthesis of Radiolabeled this compound

The synthesis of tritiated this compound ([³H]25,26(OH)₂D₃) can be achieved through a multi-step chemical synthesis, adapting established methods for other radiolabeled vitamin D metabolites. A common strategy involves the introduction of tritium at a late stage using a Grignard reaction with tritiated methylmagnesium bromide.

Protocol 1: Synthesis of [³H]25,26(OH)₂D₃

This protocol is based on the synthesis of similar tritiated vitamin D analogs.

Starting Material: A suitable vitamin D precursor with a ketone at the C-25 position and a protected hydroxyl group at C-3.

Key Steps:

  • Grignard Reaction: The precursor is reacted with [³H]methylmagnesium bromide ([³H]CH₃MgBr). This reaction introduces a tritiated methyl group at the C-25 position, creating the 25-hydroxy group and a tritiated C-26.

  • Deprotection: The protecting group at the C-3 hydroxyl is removed.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [³H]25,26(OH)₂D₃. Both normal-phase and reverse-phase HPLC may be required to achieve high purity.

  • Characterization: The final product is characterized by co-elution with a non-radiolabeled standard of 25,26(OH)₂D₃ on HPLC, and its specific activity is determined by liquid scintillation counting.

In Vivo Metabolic Studies

In vivo studies in animal models, such as rats, are essential to understand the pharmacokinetics and tissue distribution of 25,26(OH)₂D₃.

InVivo_Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis Dosing Administer [3H]25,26(OH)2D3 (intravenous or oral) Blood Blood Dosing->Blood Tissues Tissues (Liver, Kidney, Intestine, etc.) Dosing->Tissues Excreta Urine & Feces Dosing->Excreta Extraction Lipid Extraction Blood->Extraction Homogenization Tissue Homogenization Tissues->Homogenization Excreta->Extraction Homogenization->Extraction HPLC HPLC Separation Extraction->HPLC Detection Radiometric Detection (LSC or Flow Scintillation) HPLC->Detection Quantification Metabolite Quantification Detection->Quantification HPLC_Workflow cluster_Radiometric Radiometric Detection Options Sample Extracted Sample Injection Inject into HPLC Sample->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector (265 nm) + Radiometric Detector Separation->Detection Data Chromatogram (UV and Radioactivity) Detection->Data Online Online Flow Scintillation Offline Fraction Collection + LSC VDR_Signaling cluster_Cell Target Cell cluster_Nucleus Nucleus Metabolite 25,26(OH)2D3 VDR VDR Metabolite->VDR Complex VDR/RXR/Metabolite Complex VDR->Complex RXR RXR RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Gene Target Gene VDRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

References

Application Notes and Protocols: Cell-Based Assays for Screening the Biological Activity of 25,26-Dihydroxyvitamin D3 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The vitamin D endocrine system plays a crucial role in a wide range of physiological processes beyond its classical role in mineral homeostasis, including the regulation of cell growth, differentiation, and apoptosis.[1][2][3] The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its effects primarily by binding to the nuclear vitamin D receptor (VDR), a ligand-inducible transcription factor.[2][3][4][5] This interaction modulates the transcription of numerous target genes.[2][3][6] Analogs of vitamin D metabolites, such as those of 25,26-dihydroxyvitamin D3, are of significant interest as potential therapeutic agents that may offer a more favorable profile, separating anti-proliferative and pro-differentiating effects from calcemic side effects.[2][7]

This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the biological activity of this compound analogs. The primary assays covered include VDR transactivation, cell proliferation, and target gene expression analysis.

I. Vitamin D Receptor (VDR) Signaling Pathway

The canonical pathway for vitamin D action involves the binding of an active ligand to the VDR. This induces a conformational change in the receptor, leading to its heterodimerization with the retinoid-X receptor (RXR).[8][9] This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.[5][8][9]

VDR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog 25,26(OH)2D3 Analog VDR VDR Analog->VDR binds VDR_Analog VDR-Analog Complex VDR->VDR_Analog RXR RXR Heterodimer VDR-Analog / RXR RXR->Heterodimer VDR_Analog->Heterodimer VDRE VDRE Heterodimer->VDRE Binds to DNA DNA Transcription Gene Transcription (e.g., CYP24A1) mRNA mRNA Transcription->mRNA Response Biological Response mRNA->Response Translation & Effect

Caption: VDR-mediated genomic signaling pathway for Vitamin D3 analogs.

II. Key Cell-Based Assays & Protocols

A. VDR Reporter Gene (Transactivation) Assay

This assay provides a quantitative measure of an analog's ability to activate the VDR and initiate gene transcription. It utilizes host cells engineered to express the human VDR and a reporter gene, such as luciferase, under the control of VDREs.[8][9][10] The resulting luminescence is a sensitive surrogate for VDR activation.[8][10]

Experimental Workflow:

Reporter_Assay_Workflow cluster_workflow VDR Reporter Assay Workflow A 1. Plate VDR Reporter Cells B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with 25,26(OH)2D3 Analogs (Dose-Response) B->C D 4. Incubate (e.g., 18-24 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (EC50 Calculation) F->G

Caption: Step-by-step workflow for a VDR luciferase reporter assay.

Protocol:

  • Cell Plating: Seed VDR reporter cells (e.g., engineered HEK293 or PC-3 cells) into a white, clear-bottom 96-well assay plate at a density of 10,000-20,000 cells per well in the appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and a reference agonist (e.g., calcitriol) in the appropriate compound screening medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

  • Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM calcitriol).

  • Incubation: Return the plate to the incubator for another 18-24 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add a luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Subtract the background signal (vehicle control) and normalize the data to the maximum response of the reference agonist. Plot the dose-response curves and calculate the EC50 value for each analog.

B. Cell Proliferation Assay

Many vitamin D analogs exhibit anti-proliferative effects on various cell types, particularly cancer cells.[1][4][7] This assay measures the ability of the analogs to inhibit cell growth.

Experimental Workflow:

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow A 1. Plate Cells (e.g., LNCaP, PC-3) B 2. Incubate (24 hours) A->B C 3. Treat with 25,26(OH)2D3 Analogs (Dose-Response) B->C D 4. Incubate (e.g., 72-96 hours) C->D E 5. Add Proliferation Reagent (e.g., MTT) D->E F 6. Incubate & Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General workflow for an MTT-based cell proliferation assay.

Protocol:

  • Cell Plating: Seed cells (e.g., prostate cancer cell lines like LNCaP or PC-3) into a 96-well plate at a density of 2,000-5,000 cells per well.

  • Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the this compound analogs.

  • Extended Incubation: Incubate the cells for a period of 72 to 96 hours to allow for measurable differences in proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the analog that causes 50% inhibition of cell proliferation.

C. Target Gene Expression Assay (RT-qPCR)

A direct way to measure the biological activity of VDR ligands is to quantify the expression of known VDR target genes.[3] The gene encoding cytochrome P450 family 24 subfamily A member 1 (CYP24A1), a key enzyme in vitamin D catabolism, is strongly and rapidly induced by active vitamin D compounds and serves as an excellent marker for VDR engagement.[11][12][13]

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., ovarian cancer cells, human myoblasts) in 6-well plates.[12][14] Once the cells reach 70-80% confluency, treat them with the this compound analogs at various concentrations for a defined period (e.g., 4-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and specific primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH or HPRT1) for normalization.[11]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in CYP24A1 mRNA levels indicates the transcriptional activity of the tested analog.

III. Data Presentation

Quantitative data from the screening assays should be summarized for clear comparison. The activity of analogs is typically benchmarked against the parent compound or the potent natural ligand, 1α,25-dihydroxyvitamin D3.

Table 1: Comparative Biological Activity of 25,26(OH)2D3 Analogs

Compound VDR Binding Affinity (Relative to Calcitriol) VDR Transactivation (EC50, nM) Anti-Proliferation (IC50, nM) [LNCaP cells] CYP24A1 Induction (Fold Change @ 10nM)
Calcitriol (Reference) 1.0 0.5 ± 0.1 25 ± 5 150 ± 20
25,26(OH)2D3 0.2 15 ± 2.5 > 1000 30 ± 8
Analog A 0.8 1.2 ± 0.3 40 ± 7 120 ± 15
Analog B 0.1 50 ± 8 850 ± 50 15 ± 4

| Analog C | 1.5 | 0.3 ± 0.05 | 15 ± 3 | 200 ± 25 |

Note: Data presented are hypothetical and for illustrative purposes, based on trends observed in vitamin D analog research where activities can be higher or lower than the reference compound.[15][16]

References

Application Note: Mass Spectrometry Fragmentation Patterns of Derivatized 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 25,26-dihydroxyvitamin D3 using mass spectrometry following derivatization. The derivatization of vitamin D metabolites is a crucial step to enhance ionization efficiency and improve chromatographic separation, leading to more sensitive and reliable quantification. This note focuses on the fragmentation patterns observed for this compound when derivatized with common reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). Detailed experimental protocols for sample preparation, derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided.

Introduction

This compound is a metabolite of vitamin D3, and its accurate quantification in biological matrices is essential for understanding vitamin D metabolism and its role in various physiological and pathological processes. Due to their low endogenous concentrations and poor ionization efficiency in electrospray ionization (ESI), vitamin D metabolites often require derivatization prior to LC-MS/MS analysis. Derivatization with Cookson-type reagents, such as PTAD and DMEQ-TAD, proceeds via a Diels-Alder reaction with the cis-diene moiety of the vitamin D structure. This not only improves ionization but also shifts the precursor and product ions to a higher mass range, reducing background interference.[1][2] This application note outlines the expected fragmentation patterns and provides standardized protocols for the analysis of derivatized this compound.

Data Presentation

The following tables summarize the quantitative data for the mass spectrometric analysis of this compound derivatized with PTAD and DMEQ-TAD. These values are essential for setting up and optimizing LC-MS/MS methods for the quantification of this metabolite.

Table 1: Mass Spectrometry Parameters for PTAD-Derivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
PTAD-25,26(OH)2D3592.4314.2Not Specified[3][4]
PTAD-d6-25,26(OH)2D3 (Internal Standard)598.4314.2Not Specified[3][4]

Table 2: Mass Spectrometry Parameters for DMEQ-TAD-Derivatized Vitamin D Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
DMEQ-TAD-24,25(OH)2D3762.6468.38022[1]
DMEQ-TAD-d6-24,25(OH)2D3 (Internal Standard)768.6468.38022[1]

Note: Data for DMEQ-TAD derivatized 24,25(OH)2D3 is provided as a close structural analog to 25,26(OH)2D3. The fragmentation is expected to be very similar, with the main product ion resulting from the cleavage of the derivatizing agent.

Experimental Protocols

Protocol 1: Analysis of this compound using PTAD Derivatization

This protocol is adapted from a method for the simultaneous determination of multiple vitamin D metabolites.[3][4]

1. Sample Preparation (Human Serum) a. To 50 µL of serum, add an internal standard solution containing deuterated 25,26(OH)2D3. b. Perform protein precipitation followed by liquid-liquid extraction.

2. Derivatization Procedure a. Dry the extracted sample under a stream of nitrogen. b. Reconstitute the residue in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable organic solvent (e.g., ethyl acetate or acetonitrile).[3][5] c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes) in the dark.[5][6]

3. LC-MS/MS Analysis a. Liquid Chromatography: i. HPLC System: Agilent 1260 system or equivalent.[3] ii. Column: Kinetex® 5 µm F5 100 Å, 150 × 4.6 mm or similar.[3] iii. Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile with formic acid). iv. Flow Rate: As optimized for the column dimensions. b. Mass Spectrometry: i. Mass Spectrometer: Sciex 4500 or a comparable triple quadrupole instrument.[3] ii. Ionization Mode: Positive Electrospray Ionization (ESI+). iii. Acquisition Mode: Multiple Reaction Monitoring (MRM). iv. Monitor the transitions specified in Table 1.

Protocol 2: Analysis of Dihydroxy-Vitamin D3 Metabolites using DMEQ-TAD Derivatization

This protocol is based on a method developed for the analysis of 24,25-dihydroxyvitamin D3 and can be adapted for this compound.[1][7]

1. Sample Preparation (Human Serum) a. To 100 µL of serum, add an internal standard solution (e.g., d6-24,25(OH)2D3 as a proxy for d6-25,26(OH)2D3). b. Perform protein precipitation using zinc sulfate and methanol. c. Perform liquid-liquid extraction with hexane and methyl-tert-butyl ether (MTBE).[7]

2. Derivatization Procedure a. Dry the organic extract under nitrogen at 37 °C.[1][7] b. Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate for 30 minutes at room temperature in the dark.[1][7] c. Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[1][7] d. Add 40 µL of ethanol, dry the sample again, and reconstitute in the mobile phase for injection.[1][7]

3. LC-MS/MS Analysis a. Liquid Chromatography: i. UPLC System: Waters ACQUITY UPLC System or equivalent.[1] ii. Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm.[1] iii. Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[1] iv. Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[1] v. A suitable gradient should be used to separate the analytes. b. Mass Spectrometry: i. Mass Spectrometer: Waters Xevo TQ-S or a similar sensitive triple quadrupole instrument.[1] ii. Ionization Mode: Positive Electrospray Ionization (ESI+). iii. Acquisition Mode: Multiple Reaction Monitoring (MRM). iv. Monitor the transitions analogous to those in Table 2.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample (50-100 µL) is Add Internal Standard (e.g., d6-25,26(OH)2D3) serum->is pp Protein Precipitation (e.g., Acetonitrile, ZnSO4/Methanol) is->pp lle Liquid-Liquid Extraction (e.g., Hexane/MTBE) pp->lle dry1 Dry Extract lle->dry1 reagent Add Derivatization Reagent (PTAD or DMEQ-TAD) dry1->reagent react Incubate (Room Temperature, Dark) reagent->react dry2 Dry and Reconstitute react->dry2 lc LC Separation dry2->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_dmeqtad DMEQ-TAD Fragmentation cluster_ptad PTAD Fragmentation precursor_dmeq [M+H]+ of DMEQ-TAD-25,26(OH)2D3 (e.g., m/z ~778.6) product_dmeq A-ring/DMEQ-TAD fragment (m/z 468.3) precursor_dmeq->product_dmeq Collision-Induced Dissociation fragment_dmeq DMEQ-TAD fragment (m/z 247) precursor_dmeq->fragment_dmeq precursor_ptad [M+H]+ of PTAD-25,26(OH)2D3 (m/z 592.4) product_ptad Characteristic Fragment (m/z 314.2) precursor_ptad->product_ptad Collision-Induced Dissociation

Caption: Proposed fragmentation pathways for derivatized this compound.

References

Troubleshooting & Optimization

"optimization of extraction efficiency for 25,26-dihydroxyvitamin D3 from adipose tissue"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the optimization of 25,26-dihydroxyvitamin D3 extraction from adipose tissue. Due to the lipophilic nature of both the analyte and the matrix, this process presents unique challenges requiring careful optimization.

Frequently Asked Questions (FAQs)

Q1: Why is extracting vitamin D metabolites like this compound from adipose tissue so challenging?

A1: The primary challenge lies in separating the highly lipophilic vitamin D metabolites from the extremely lipid-rich environment of adipose tissue.[1] Adipose tissue not only stores large amounts of vitamin D but also contains triglycerides and other lipids that can interfere with extraction and subsequent analysis, leading to low recovery and significant matrix effects in techniques like LC-MS/MS.[2][3]

Q2: What are the main extraction strategies for vitamin D metabolites from adipose tissue?

A2: The most common strategies involve a combination of saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Saponification: This process uses a strong base (like potassium hydroxide) to hydrolyze triglycerides into glycerol and fatty acid salts (soap), which are more water-soluble, thus helping to remove the bulk of the lipid matrix.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE is used to separate the non-saponifiable lipids, including vitamin D metabolites, from the aqueous phase using an organic solvent.[4]

  • Solid-Phase Extraction (SPE): SPE is a crucial cleanup step to further remove interfering substances before analysis, improving the purity of the extract.[4][6]

Q3: My recovery of this compound is consistently low. What are the potential causes and solutions?

A3: Low recovery can stem from several factors:

  • Incomplete Homogenization: Adipose tissue must be thoroughly homogenized to ensure the solvent can access the entire sample.

  • Inefficient Extraction: The choice of LLE solvent is critical. Heptane/ethyl acetate or hexane/ethyl acetate mixtures are commonly used.[4][7] Ensure vigorous mixing and consider performing multiple extractions of the aqueous phase.

  • Analyte Degradation: Saponification conditions (time, temperature) must be optimized. Overly harsh conditions can degrade vitamin D metabolites. A long incubation at room temperature (16-18 hours) is often preferred over heating.[4]

  • Poor SPE Recovery: The SPE sorbent and elution solvents must be appropriate for this compound. Ensure the column does not dry out and that elution volumes are sufficient.

Q4: How can I minimize matrix effects during LC-MS/MS analysis?

A4: Matrix effects, primarily from co-eluting phospholipids, can cause ion suppression or enhancement, leading to inaccurate quantification. To minimize these effects:

  • Incorporate a Saponification Step: This is highly effective at removing the bulk of interfering lipids.[4][5]

  • Optimize SPE Cleanup: A well-chosen SPE protocol is vital for removing residual interferences.[6]

  • Use Specialized Cleanup Sorbents: Products like Captiva EMR—Lipid are designed to selectively remove lipids while allowing analytes to pass through, significantly improving analytical sensitivity.[2]

  • Employ Isotope-Labeled Internal Standards: Using a deuterated internal standard for this compound can help correct for matrix effects and variations in extraction efficiency.[6]

  • Chromatographic Separation: Utilize advanced HPLC columns (e.g., F5 phases) that can resolve the analyte from interfering compounds.

Experimental Protocols & Methodologies

The following protocols are synthesized from established methods for extracting vitamin D metabolites from adipose and other complex biological tissues. They should be optimized for your specific laboratory conditions and analyte of interest.

Protocol 1: Saponification followed by Liquid-Liquid Extraction (LLE) and SPE

This comprehensive method is adapted from procedures used for analyzing vitamin D metabolites in adipose tissue and other lipid-rich matrices.[4][6]

1. Sample Preparation and Saponification: a. Weigh 0.2–1.0 g of frozen adipose tissue into a glass tube. b. Add internal standards (e.g., deuterated this compound). c. Add 0.2 g of sodium ascorbate (as an antioxidant). d. Add 3 mL of 60% potassium hydroxide (KOH) and 9 mL of ethanol. e. Vortex thoroughly and leave for saponification at room temperature for 16–18 hours.[4]

2. Liquid-Liquid Extraction (LLE): a. After saponification, add 13 mL of water to the sample. b. Add 10 mL of a 20% ethyl acetate in heptane solution. c. Vortex vigorously for 1-5 minutes and centrifuge to separate the phases.[4][7] d. Carefully transfer the upper organic phase to a clean tube. e. Repeat the extraction of the aqueous phase two more times with fresh solvent, combining all organic phases.

3. Evaporation and Reconstitution: a. Evaporate the combined organic phases to dryness under a stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried extract in a small, known volume of a solvent suitable for the SPE step (e.g., hexane).

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge as per the manufacturer's instructions. b. Load the reconstituted sample onto the SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove remaining neutral lipids. d. Elute the vitamin D metabolites with a more polar solvent mixture (e.g., hexane:isopropanol). e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on vitamin D metabolite extraction.

Table 1: Recovery Rates for Different Extraction & Cleanup Strategies

Analyte(s)MatrixMethodRecovery Rate (%)Reference
Vitamin D MetabolitesHuman MilkProtein Precipitation + LLE70-107%[4]
Sulfated Vitamin D MetabolitesHuman MilkProtein Precipitation81.1-102%[4]
25(OH)D2 & 25(OH)D3SerumPPT + Captiva EMR—Lipid89-106% (Absolute)[2]
Hydroxylated Vitamin DLiverSLE (Acetone) + SPE ("Removal Strategy")47-123%[1]
Hydroxylated Vitamin DLiverSLE (Acetone) + SPE ("Bind and Elute")3-24%[1]

Table 2: Limits of Quantification (LOQ) for Vitamin D Metabolites

Analyte(s)MatrixAnalytical MethodLOQReference
25(OH)D3, 24,25(OH)2D3Rat BrainLC–ESI–MS/MS0.10 ng/mL, 0.25 ng/mL[4]
25(OH)D3Swine Adipose TissueHPLC-MS5 ng/g[6]
Cholecalciferol, 25(OH)D3, 1,25(OH)2D3Mouse Adipose TissueLC-HRMS/MS0.78 ng/mL, 0.19 ng/mL, 0.02 ng/mL[8]
Vitamin D formsSerumLC-MS/MS1-2 ng/mL[9]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and troubleshooting logic for the extraction process.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis Homogenization 1. Adipose Tissue Homogenization Saponification 2. Saponification (KOH + Ethanol, 16-18h) Homogenization->Saponification LLE 3. Liquid-Liquid Extraction (Heptane/Ethyl Acetate) Saponification->LLE Evaporation1 4. Evaporation (Nitrogen Stream) LLE->Evaporation1 SPE 5. Solid-Phase Extraction (Silica Cartridge) Evaporation1->SPE Evaporation2 6. Final Evaporation & Reconstitution SPE->Evaporation2 LCMS 7. LC-MS/MS Analysis Evaporation2->LCMS

Caption: General workflow for this compound extraction from adipose tissue.

G Start Start: Low Analyte Recovery Cause1 Incomplete Homogenization? Start->Cause1 Solution1 Solution: Increase homogenization time/ power. Ensure no visible tissue remains. Cause1->Solution1 Yes Cause2 Inefficient LLE? Cause1->Cause2 No Solution2 Solution: Increase vortexing time. Perform a third extraction. Check solvent purity. Cause2->Solution2 Yes Cause3 Analyte Loss in SPE? Cause2->Cause3 No Solution3 Solution: Check SPE protocol. Test elution solvent. Ensure correct flow rate. Cause3->Solution3 Yes Cause4 Degradation during Saponification? Cause3->Cause4 No Solution4 Solution: Use room temp overnight incubation instead of heat. Add antioxidant (ascorbate). Cause4->Solution4 Yes G cluster_0 Primary Extraction Choices cluster_1 Pros & Cons Start Adipose Tissue Homogenate Sapon Saponification + LLE Start->Sapon LLE_Direct Direct LLE Start->LLE_Direct PPT Protein Precipitation (PPT) Start->PPT Sapon_Pros Pros: Excellent lipid removal, reduces matrix effects. Cons: Time-consuming, potential for analyte degradation. Sapon->Sapon_Pros Cleanup SPE or Lipid-Removal Plate (Crucial for all paths) Sapon->Cleanup LLE_Pros Pros: Faster than saponification. Cons: Less efficient lipid removal, higher matrix effects. LLE_Direct->LLE_Pros LLE_Direct->Cleanup PPT_Pros Pros: Simple and fast. Cons: Ineffective for lipids, not ideal for adipose tissue. PPT->PPT_Pros PPT->Cleanup Final Final Extract for LC-MS/MS Cleanup->Final

References

"addressing cross-reactivity of antibodies in 25,26-dihydroxyvitamin D3 immunoassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3 immunoassays. Cross-reactivity of antibodies with other vitamin D metabolites is a critical factor in obtaining accurate measurements, and this resource is designed to help you address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-reactants in a this compound immunoassay?

A1: Due to structural similarities, antibodies developed for this compound may exhibit cross-reactivity with other vitamin D metabolites. The most significant potential cross-reactants include:

  • 25-hydroxyvitamin D3 (25(OH)D3)

  • 24,25-dihydroxyvitamin D3 (24,25(OH)2D3)

  • 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)

  • Vitamin D3

The degree of cross-reactivity can vary significantly between different antibody clones and assay formats.

Q2: How does cross-reactivity affect my results?

A2: Cross-reactivity can lead to an overestimation of the this compound concentration in your samples.[1] If a cross-reacting metabolite is present at a high concentration, it can bind to the antibody, generating a signal that is incorrectly attributed to this compound.

Q3: How can I determine the cross-reactivity of my antibody?

A3: You can assess the cross-reactivity of your antibody by performing a competitive ELISA.[2] This involves running the assay with a range of concentrations of the potential cross-reactant and comparing the results to the standard curve generated with this compound.

Q4: What is an acceptable level of cross-reactivity?

A4: The acceptable level of cross-reactivity depends on the specific research question and the expected physiological or pathological concentrations of the cross-reacting metabolites. Ideally, cross-reactivity should be as low as possible. It is crucial to characterize the cross-reactivity profile of your specific antibody and consider its impact on data interpretation.

Q5: Can I use results from a 25-hydroxyvitamin D immunoassay to estimate this compound levels?

A5: No, this is not recommended. While some antibodies in 25-hydroxyvitamin D assays may show some cross-reactivity with other metabolites, these assays are not designed or validated for the quantification of this compound.[1][3] Using such assays would lead to inaccurate and unreliable results.

Troubleshooting Guide

Below are common issues encountered during this compound immunoassays, with potential causes and solutions.

Issue 1: High Background Signal
Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer after each step.
High Concentration of Detection Reagent Titrate the detection reagent (e.g., enzyme-conjugated secondary antibody) to determine the optimal concentration.
Non-specific Binding Increase the concentration of the blocking agent or try a different blocking buffer. Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer can also help.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained.
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV)
Possible Cause Recommended Solution
Pipetting Inconsistency Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette to add reagents to multiple wells simultaneously.[2][4][5]
Inadequate Plate Washing Ensure uniform and thorough washing of all wells. Automated plate washers can improve consistency.[4]
Temperature Gradients Across the Plate Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.
Improper Sample Handling Ensure samples are thoroughly mixed before aliquoting. Avoid repeated freeze-thaw cycles.[2]
Issue 3: Unexpectedly High or Low this compound Concentrations
Possible Cause Recommended Solution
Significant Cross-reactivity Refer to the cross-reactivity data for your antibody (see Table 1). If a known cross-reactant is expected in your samples, consider a sample purification step (e.g., HPLC) prior to the immunoassay.
Matrix Effects The sample matrix (e.g., serum, plasma) can interfere with the assay. Dilute your samples in the assay buffer and test for recovery of a known amount of spiked this compound.
Incorrect Standard Curve Preparation Prepare fresh standards for each assay. Ensure accurate serial dilutions.
Degradation of Analyte or Standards Store standards and samples at the recommended temperature and protect from light.

Data Presentation: Antibody Cross-Reactivity Profile

The following table provides a hypothetical, yet representative, cross-reactivity profile for an antibody used in a this compound immunoassay. Note: This data is for illustrative purposes only. Researchers must determine the specific cross-reactivity for their own reagents.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody for this compound

Compound Cross-Reactivity (%)
This compound 100
24,25-dihydroxyvitamin D3< 5
25-hydroxyvitamin D3< 1
1,25-dihydroxyvitamin D3< 0.5
Vitamin D3< 0.1
3-epi-25-hydroxyvitamin D3< 0.1

Experimental Protocols

Protocol: Assessment of Antibody Cross-Reactivity using Competitive ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of your antibody with other vitamin D metabolites.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Primary antibody against this compound.

  • HRP-conjugated secondary antibody.

  • TMB substrate and stop solution.

  • Standards for this compound and potential cross-reactants.

Procedure:

  • Plate Preparation: Block the coated microtiter plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

  • Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the this compound standard and each cross-reactant.

  • Determine the concentration of the standard and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Vitamin D3 Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D3, highlighting the relationship between this compound and other key metabolites.

VitaminD_Metabolism Vitamin_D3 Vitamin_D3 25_OH_D3 25_OH_D3 1_25_OH2_D3 1_25_OH2_D3 25_OH_D3->1_25_OH2_D3 1α-hydroxylase (Kidney) 24_25_OH2_D3 24_25_OH2_D3 25_OH_D3->24_25_OH2_D3 24-hydroxylase 25_26_OH2_D3 25,26(OH)2D3 25_OH_D3->25_26_OH2_D3 26-hydroxylase Inactive_Metabolites Inactive_Metabolites 1_25_OH2_D3->Inactive_Metabolites Catabolism 24_25_OH2_D3->Inactive_Metabolites Catabolism 25_26_OH2_D3->Inactive_Metabolites Catabolism

Caption: Simplified metabolic pathway of Vitamin D3.

Competitive Immunoassay Workflow

This workflow diagram illustrates the principle of a competitive immunoassay for the detection of this compound.

Competitive_ELISA_Workflow cluster_steps Assay Steps Step1 1. Antibody coated on plate Step2 2. Add sample (containing 25,26(OH)2D3) and labeled 25,26(OH)2D3 Step1->Step2 Step3 3. Competition for antibody binding Step2->Step3 Step4 4. Wash to remove unbound components Step3->Step4 Step5 5. Add substrate Step4->Step5 Step6 6. Measure signal (inversely proportional to analyte concentration) Step5->Step6

Caption: Workflow of a competitive immunoassay.

Troubleshooting Logic for High Background

This decision tree provides a logical approach to troubleshooting high background signals in your immunoassay.

Troubleshooting_High_Background Start High Background Signal Q1 Are controls also high? Start->Q1 A1_Yes Check for non-specific binding or detection reagent issues. Q1->A1_Yes Yes A1_No Potential issue with specific samples (matrix effect). Q1->A1_No No Q2 Was washing procedure adequate? A1_Yes->Q2 A2_Yes Titrate detection reagent. Q2->A2_Yes Yes A2_No Increase wash steps/volume. Q2->A2_No No

Caption: Troubleshooting decision tree for high background.

References

"improving the sensitivity and specificity of 25,26-dihydroxyvitamin D3 detection methods"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the sensitivity and specificity of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What makes the detection of 25,26(OH)₂D₃ challenging?

A1: The detection of 25,26(OH)₂D₃ is challenging due to several factors:

  • Low Physiological Concentrations: It circulates at very low concentrations (nmol/L range), requiring highly sensitive analytical methods.[1][2]

  • Structural Similarity to Other Metabolites: 25,26(OH)₂D₃ is structurally very similar to other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), which has the same mass. This necessitates methods with high specificity to differentiate between these isomers.[3]

  • Matrix Effects: Biological samples like serum and plasma contain numerous substances (e.g., phospholipids, proteins) that can interfere with the analysis, a phenomenon known as matrix effects.[4][5]

Q2: What are the primary methods for detecting 25,26(OH)₂D₃?

A2: The primary and most reliable method for the quantification of 25,26(OH)₂D₃ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] While immunoassays like ELISA are common for more abundant vitamin D metabolites like 25-hydroxyvitamin D (25(OH)D), they often lack the specificity required to distinguish between dihydroxyvitamin D isomers and are not typically available for 25,26(OH)₂D₃ specifically. LC-MS/MS is considered the gold standard due to its superior sensitivity and specificity.[6][7]

Q3: Why is LC-MS/MS preferred over immunoassays for 25,26(OH)₂D₃?

A3: LC-MS/MS is preferred for several reasons:

  • High Specificity: It can chromatographically separate isomers like 24,25(OH)₂D₃ and 25,26(OH)₂D₃ before detection, and the use of specific precursor-to-product ion transitions (MRM) provides an additional layer of specificity.[3]

  • High Sensitivity: Modern LC-MS/MS systems can achieve Limits of Quantification (LoQ) in the low nmol/L or even pg/mL range, which is necessary for measuring circulating 25,26(OH)₂D₃.[1][8]

  • Multiplexing Capability: It allows for the simultaneous measurement of multiple vitamin D metabolites in a single run, providing a more comprehensive picture of vitamin D metabolism.[1][6][9] Immunoassays, on the other hand, can suffer from cross-reactivity with other metabolites, leading to inaccurate results.[10][11]

Q4: What is the clinical and research significance of measuring 25,26(OH)₂D₃?

A4: Measuring 25,26(OH)₂D₃, alongside other metabolites like 25(OH)D and 24,25(OH)₂D₃, can provide a more detailed assessment of an individual's vitamin D metabolic status.[1][3] It can be a useful tool for understanding the complete metabolic pathway of vitamin D and identifying potential enzymatic dysregulation, such as in patients with 24-hydroxylase deficiency.[1][3]

Troubleshooting Guides

LC-MS/MS Analysis

Q: I am observing low signal intensity or poor sensitivity. What should I do?

A: Low sensitivity is a common issue. Consider the following troubleshooting steps:

  • Optimize Sample Preparation: Ensure efficient protein precipitation and extraction. Inefficient extraction will lead to low recovery. Consider using solid-phase extraction (SPE) to remove interferences like phospholipids, which can cause ion suppression.[4]

  • Incorporate Derivatization: Derivatization with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) or DMEQ-TAD can significantly enhance ionization efficiency in positive ion mode, thereby boosting the signal.[1][3][9]

  • Check MS/MS Parameters: Re-optimize MS parameters, including ionization source settings (e.g., gas temperature, flow rate), capillary voltage, and collision energy for your specific instrument to maximize the signal for 25,26(OH)₂D₃ and its internal standard.[9][12]

  • Evaluate LC Conditions: Ensure the analytical column is not degraded. Peak broadening can lead to a decrease in signal intensity (height). A shorter run time with a sharper peak can improve sensitivity.

Q: My results have poor reproducibility and high CV%. What could be the cause?

A: Poor reproducibility can stem from variability in manual sample preparation steps.

  • Use an Internal Standard: Always use a stable isotope-labeled internal standard for 25,26(OH)₂D₃ (e.g., d6-25,26(OH)₂D₃) to account for variations in sample extraction, derivatization, and matrix effects.

  • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize pipetting errors and ensure consistent timing for incubation and extraction steps.[13]

  • Ensure Complete Evaporation and Reconstitution: After extraction, ensure the solvent is completely evaporated before reconstitution. Incomplete reconstitution of the dried extract can lead to significant variability.

Q: I am having trouble separating 25,26(OH)₂D₃ from its isomer, 24,25(OH)₂D₃. How can I improve chromatographic resolution?

A: Co-elution of isomers is a critical challenge.

  • Optimize the Analytical Column: Use a high-resolution column, such as one with a core-shell particle technology (e.g., Kinetex F5), which has been shown to be effective in separating these isomers.[1][3]

  • Adjust the Mobile Phase and Gradient: Fine-tune the mobile phase composition and the gradient elution profile. A shallower, longer gradient can often improve the resolution between closely eluting compounds.[9]

  • Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency, although it will increase the total run time.

ELISA (General Troubleshooting for Vitamin D Metabolites)

Q: I am experiencing high background signal in my ELISA assay. What is the likely cause?

A: High background can be caused by several factors:

  • Insufficient Washing: Ensure that the washing steps are performed thoroughly. Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[14][15]

  • Reagent Contamination: Check for contamination in the wash buffer, substrate, or stop solution. Use fresh, high-quality reagents.

  • Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding. Ensure all reagents are diluted according to the manufacturer's protocol.[16]

Q: My standard curve is poor or non-linear. How can I fix this?

A: Issues with the standard curve often point to problems with standard preparation or assay procedure.

  • Improper Standard Preparation: Ensure the standards are fully reconstituted and accurately diluted. Use a fresh set of standards for each assay run. Avoid multiple freeze-thaw cycles of the stock standards.[17]

  • Pipetting Inaccuracy: Use calibrated precision pipettes and ensure consistent pipetting technique across all wells.

  • Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly affect the binding kinetics and the shape of the standard curve.[17]

Quantitative Data Summary

Table 1: Comparison of Typical Performance Characteristics for Vitamin D Metabolite Detection Methods

ParameterLC-MS/MSImmunoassay (ELISA/RIA)
Specificity High (can resolve isomers)[6]Variable (prone to cross-reactivity)[10][11]
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL)[8][18]Moderate (ng/mL)[14]
Throughput Moderate to High (with multiplexing)[13]High (plate-based format)[7]
Initial Cost HighLow
Operational Complexity HighLow to Moderate

Table 2: Example LC-MS/MS Parameters for Dihydroxyvitamin D Metabolite Analysis

ParameterSettingReference
Sample Volume 50-100 µL Serum/Plasma[1][9]
Extraction Protein Precipitation + Liquid-Liquid Extraction (LLE)[1][3]
Derivatization 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)[1][3]
LC Column Kinetex F5 (150 x 4.6 mm, 5 µm)[1][3]
Ionization Mode Positive Electrospray Ionization (ESI)[9]
Detection Mode Multiple Reaction Monitoring (MRM)[4][9]
Limit of Quantification (LoQ) 1.0 - 3.1 nmol/L[1][3]

Experimental Protocols

Detailed LC-MS/MS Protocol for 25,26(OH)₂D₃ Quantification

This protocol is a generalized methodology based on published methods for the simultaneous analysis of multiple vitamin D metabolites.[1][3]

1. Sample Preparation

  • Pipette 50 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.

  • Add the internal standard solution containing deuterated 25,26(OH)₂D₃.

  • Protein Precipitation: Add a solution of zinc sulfate followed by methanol, vortexing after each addition to precipitate proteins.[9]

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and perform LLE using an appropriate organic solvent like hexane or methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to complete dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., PTAD in acetonitrile).

  • Incubate as required (e.g., 60 minutes at room temperature) to allow the reaction to complete.[9]

  • Evaporate the solvent again to dryness under nitrogen.

  • Reconstitute the final sample in the initial mobile phase (e.g., 60:40 methanol/water) for injection.[9]

3. LC Conditions

  • LC System: Agilent 1260 HPLC or equivalent.[1]

  • Column: Kinetex 5 µm F5 100 Å (150 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A suitable gradient to separate 25,26(OH)₂D₃ from other metabolites. For example, start at 60% B, ramp to 100% B over several minutes, hold, and then return to initial conditions.[4]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Injection Volume: 20 µL.

4. MS/MS Conditions

  • Mass Spectrometer: SCIEX 4500 Triple Quad or equivalent.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for the PTAD-derivatized 25,26(OH)₂D₃ and its internal standard must be determined and optimized.

Visualizations

Vitamin D Metabolic Pathway

VitaminD_Metabolism cluster_skin Skin (Sunlight) cluster_liver Liver cluster_kidney Kidney / Other Tissues 7-DHC 7-dehydrocholesterol VitD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitD3 25OHD3 25(OH)D3 VitD3->25OHD3 CYP2R1/CYP27A1 1_25OH2D3 1,25(OH)2D3 (Active Form) 25OHD3->1_25OH2D3 CYP27B1 24_25OH2D3 24,25(OH)2D3 25OHD3->24_25OH2D3 CYP24A1 25_26OH2D3 25,26(OH)2D3 25OHD3->25_26OH2D3 CYP24A1

Caption: Simplified metabolic pathway of Vitamin D3.

General LC-MS/MS Experimental Workflow

LCMS_Workflow Sample Serum/Plasma Sample Prep Sample Preparation (Protein Precipitation, LLE) Sample->Prep Deriv Derivatization (e.g., PTAD) Prep->Deriv LC LC Separation (Chromatography) Deriv->LC MS MS/MS Detection (Ionization & Fragmentation) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for 25,26(OH)₂D₃ analysis by LC-MS/MS.

Competitive ELISA Principle

ELISA_Principle Competitive Binding in ELISA cluster_binding Binding Outcome Well { Antibody Coated Well} High_Sample High Sample Conc: Less Labeled Analyte Binds = Low Signal Low_Sample Low Sample Conc: More Labeled Analyte Binds = High Signal Analyte 25(OH)D (Sample) Analyte->Well:f0 Labeled_Analyte Labeled 25(OH)D (Conjugate) Labeled_Analyte->Well:f0

Caption: Principle of a competitive ELISA for Vitamin D metabolites.

References

"stability of 25,26-dihydroxyvitamin D3 in biological samples under different storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and analysis of this metabolite in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in serum and plasma?

A1: For long-term storage, it is recommended to keep serum and plasma samples at -80°C. While many vitamin D metabolites are relatively stable at -20°C for shorter periods, storage at -80°C minimizes the potential for degradation over extended durations. Studies on the long-term stability of 25-hydroxyvitamin D (25(OH)D), a related metabolite, have shown it to be stable for years at -70°C or -80°C. Although specific long-term stability data for this compound is limited, adhering to the best practices for other vitamin D metabolites is the most prudent approach.

Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?

A2: It is best to minimize freeze-thaw cycles. While comprehensive studies on this compound are not widely available, research on the stability of other vitamin D metabolites, such as 25-hydroxyvitamin D, suggests that they are relatively stable for up to four freeze-thaw cycles. However, to ensure the highest integrity of your samples, it is recommended to aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing.

Q3: What are the short-term storage recommendations for samples containing this compound?

A3: If samples cannot be frozen immediately, they should be stored at 2-8°C and protected from light. For 25-hydroxyvitamin D, stability has been demonstrated for up to 24 hours at 2-8°C. It is advisable to process and freeze samples as soon as possible after collection. Room temperature storage should be avoided for extended periods.

Q4: Can I use either serum or plasma for the analysis of this compound?

A4: Both serum and plasma (typically EDTA or heparin) are generally acceptable for the analysis of vitamin D metabolites. However, it is crucial to maintain consistency in the sample type used throughout a study to avoid potential matrix effects that could influence analytical results. When using a specific analytical method or kit, always refer to the manufacturer's instructions for recommended sample types.

Q5: What is the most reliable analytical method for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of vitamin D metabolites, including this compound.[1] This method offers high specificity and sensitivity, allowing for the accurate measurement of individual metabolites even at low concentrations. Immunoassays are also available but may be subject to cross-reactivity with other vitamin D metabolites.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of this compound 1. Sample Degradation: Improper storage (e.g., prolonged exposure to room temperature or light, multiple freeze-thaw cycles).2. Inefficient Extraction: Suboptimal sample preparation protocol.3. Instrument Insensitivity: LC-MS/MS parameters not optimized for this specific analyte.1. Review sample handling and storage procedures. Ensure samples are stored at -80°C and freeze-thaw cycles are minimized.2. Optimize the extraction method. Consider different techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure efficient protein precipitation.3. Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy). Consider using a derivatization agent to enhance ionization efficiency.
High variability between replicate measurements 1. Inconsistent Sample Preparation: Variation in pipetting, extraction, or reconstitution steps.2. Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix.3. Instrument Instability: Fluctuations in LC pressure or MS/MS signal.1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and automated liquid handlers where possible.2. Improve sample cleanup to remove interfering substances. A more rigorous SPE protocol may be necessary. Use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects.3. Perform system suitability tests before each analytical run. Check for leaks in the LC system and ensure the MS/MS is properly tuned and calibrated.
Poor chromatographic peak shape (e.g., tailing, fronting, split peaks) 1. Column Contamination: Buildup of matrix components on the analytical column.2. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for the analyte.3. Injection Solvent Mismatch: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase.1. Use a guard column and/or implement a more effective sample cleanup procedure. Regularly flush the column with a strong solvent.2. Adjust the mobile phase composition. Experiment with different organic modifiers and pH levels.3. Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.

Stability of this compound in Biological Samples

While extensive stability data specifically for this compound is not as abundant as for 25-hydroxyvitamin D3, the validation of analytical methods provides valuable insights. The following table summarizes stability data for vitamin D metabolites, with a focus on providing the best available information for this compound.

Storage Condition Duration Analyte Sample Type Stability (% Recovery or Change) Reference
Freeze-Thaw Cycles Up to 3 cycles25,26(OH)2D3SerumStable (within acceptable limits of assay validation)Implied from Zelzer et al., 2020[1][2]
Up to 4 cycles25(OH)DSerumNo significant change[3]
Short-Term (Refrigerated) 24 hours25(OH)DSerumStable
Short-Term (Room Temp) Up to 72 hours25(OH)DSerumStable
Long-Term (Frozen) Up to 30 days25(OH)DSerum (-20°C)Stable[3]
Months to Years25(OH)DSerum (-70°C / -80°C)Stable

Note: The stability of this compound is expected to be similar to that of other dihydroxyvitamin D metabolites. However, for critical applications, it is recommended to perform in-house stability studies under your specific laboratory conditions.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound

This protocol is based on the method described by Zelzer et al. (2020) for the simultaneous determination of multiple vitamin D metabolites.[1][2]

a. Protein Precipitation:

  • Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Add an appropriate internal standard solution.

  • Add a protein precipitation solvent (e.g., acetonitrile) at a specific ratio (e.g., 2:1 or 3:1, solvent to sample).

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

b. Liquid-Liquid Extraction (LLE):

  • Transfer the supernatant from the protein precipitation step to a new tube.

  • Add an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (containing the vitamin D metabolites) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

c. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • Reconstitute the dried extract in a small volume of a suitable solvent.

  • Add a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to enhance the ionization efficiency of the dihydroxyvitamin D metabolites.

  • Incubate the reaction mixture under the recommended conditions (time and temperature).

d. Final Reconstitution:

  • Evaporate the derivatization mixture to dryness.

  • Reconstitute the final residue in the LC-MS/MS mobile phase or a compatible solvent.

  • Transfer to an autosampler vial for injection.

Experimental Workflow Diagram

experimental_workflow start Start: Sample Collection (Serum/Plasma) storage Short-term Storage (2-8°C) or Long-term Storage (-80°C) start->storage prep Sample Preparation storage->prep pp 1. Protein Precipitation (e.g., Acetonitrile) prep->pp lle 2. Liquid-Liquid Extraction (e.g., Hexane) pp->lle derivatization 3. Derivatization (Optional) (e.g., PTAD) lle->derivatization reconstitution 4. Reconstitution derivatization->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data end End: Results data->end

A streamlined workflow for the analysis of this compound from biological samples.

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D3, including the formation of this compound.

vitamin_d_pathway cluster_synthesis Synthesis & Activation cluster_catabolism Catabolism D3 Vitamin D3 (Cholecalciferol) enzyme1 CYP2R1 / CYP27A1 (Liver) D3->enzyme1 OHD3_25 25-hydroxyvitamin D3 (25(OH)D3) enzyme2 CYP27B1 (Kidney) OHD3_25->enzyme2 enzyme3 CYP24A1 OHD3_25->enzyme3 enzyme4 CYP-Hydroxylase (e.g., CYP24A1) OHD3_25->enzyme4 OH2D3_1_25 1,25-dihydroxyvitamin D3 (Active Form) OH2D3_24_25 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) OH2D3_25_26 This compound (25,26(OH)2D3) enzyme1->OHD3_25 enzyme2->OH2D3_1_25 enzyme3->OH2D3_24_25 enzyme4->OH2D3_25_26

References

"minimizing ion suppression in the ESI-MS analysis of 25,26-dihydroxyvitamin D3"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 25,26-dihydroxyvitamin D3 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound, with a focus on mitigating ion suppression.

Q1: My this compound signal is weak, inconsistent, or completely suppressed. What are the likely causes and how can I resolve this?

A1: Weak or suppressed signals for this compound are frequently caused by ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the ESI source.[1] This leads to reduced sensitivity and inaccurate quantification. The primary mechanism involves competition for charge and access to the droplet surface between your analyte and high-abundance interfering molecules like phospholipids, salts, and detergents.[1]

Here is a systematic approach to troubleshoot and resolve ion suppression:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

    • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These are highly effective methods for cleaning up samples. A combination of LLE and SPE can significantly reduce baseline noise and matrix interferences.[3]

    • Phospholipid Removal: Phospholipids are major contributors to ion suppression.[4] Consider using SPE cartridges specifically designed for phospholipid removal, such as those with zirconia-coated silica particles.[5]

    • Protein Precipitation: While a common technique, it may not be sufficient on its own as it primarily removes proteins, leaving other matrix components that can cause ion suppression.[6]

  • Enhance Chromatographic Separation: Improving the separation of this compound from matrix components can significantly reduce ion suppression.[2]

    • Column Chemistry: Experiment with different stationary phases. While C18 is common, other phases like Pentafluorophenyl (F5) or Cyano (CN) can offer different selectivities and better resolution of vitamin D metabolites from interferences.[5]

    • Mobile Phase Optimization: Adjusting the mobile phase composition can improve separation. The use of ammonium formate as a mobile phase buffer has been shown to nearly double the response of vitamin D metabolites compared to formic acid.[7]

  • Consider Derivatization: Derivatization can improve the ionization efficiency of this compound, making it less susceptible to suppression and enhancing the signal.[8] Reagents such as 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) are commonly used for this purpose.[9]

  • Evaluate the Ionization Source:

    • APCI as an Alternative: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for vitamin D metabolites.[6][10] If your instrument has an APCI source, it is worth evaluating.

    • Optimize ESI Source Parameters: Ensure your ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for this compound.

  • Utilize Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound is crucial. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal variability.[2]

Frequently Asked Questions (FAQs)

Q2: What is the most effective sample preparation technique to minimize ion suppression for this compound?

A2: A combination of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is a highly effective strategy.[3] LLE provides a bulk removal of interferences, while SPE offers a more targeted cleanup. For significant phospholipid-based ion suppression, specialized SPE cartridges, such as those containing zirconia-coated particles, are recommended.[5] Supported Liquid-Liquid Extraction (SLE) is a more recent and faster alternative to traditional LLE that can also effectively remove phospholipids.[11]

Q3: Can changing my HPLC column improve my results?

A3: Yes, optimizing chromatographic separation is a key strategy. While standard C18 columns are widely used, they may not always provide sufficient resolution between this compound and co-eluting matrix components. Exploring alternative column chemistries, such as Pentafluorophenyl (F5) or Phenyl-Hexyl phases, can alter selectivity and improve separation from interfering compounds.[5] Achieving baseline resolution of your analyte from the matrix is the goal.[7]

Q4: Should I use ESI or APCI for the analysis of this compound?

A4: While ESI is widely used, APCI is generally less prone to ion suppression for the analysis of vitamin D metabolites.[10][12] This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which is less affected by the presence of non-volatile matrix components compared to the solution-phase competition in ESI.[6] If sensitivity is an issue with ESI due to suppression, testing an APCI source is a recommended troubleshooting step.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is not always necessary but can be highly beneficial, especially when dealing with low concentrations of this compound or significant ion suppression. Derivatization with reagents like PTAD can significantly enhance the ionization efficiency and signal intensity of vitamin D metabolites.[9][13] This can lead to improved sensitivity and more robust quantification.

Q6: How do I choose an appropriate internal standard?

A6: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of your analyte, in this case, this compound. This is because it will have nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any matrix-induced ion suppression.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on minimizing ion suppression in vitamin D analysis.

Table 1: Impact of Phospholipid Removal on Signal Intensity

Sample Preparation MethodReduction in Interfering PhospholipidsIncrease in Signal Intensity for Vitamin D MetaboliteReference
Depletion with ZrO2/TiO2 cartridges~5-fold~12.5-fold[4][14]

Table 2: Comparison of Mobile Phase Additives on Analyte Response

Mobile Phase AdditiveRelative Response of Vitamin D MetabolitesReference
Formic AcidBaseline[7]
Ammonium FormateNearly 2-fold increase[7]

Experimental Protocols

Protocol 1: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Serum Samples

This protocol is adapted from a method described for the extraction of dihydroxyvitamin D metabolites.[3]

  • Protein Precipitation: To a serum sample, add a solution of methanol/acetonitrile/water to precipitate proteins.

  • Liquid-Liquid Extraction: Add hexane as the extraction solvent and vortex thoroughly. Centrifuge to separate the layers. The upper hexane layer will contain interfering lipids, while the dihydroxyvitamin D metabolites remain in the lower aqueous/organic layer.

  • Solid-Phase Extraction: The lower layer is then loaded onto an SPE cartridge for further purification.

  • Elution: Elute the purified this compound from the SPE cartridge.

  • Derivatization (Optional): The eluted sample can then be derivatized to enhance signal intensity.

  • Analysis: The final extract is evaporated, reconstituted, and injected into the LC-MS/MS system.

Protocol 2: Phospholipid Depletion using HybridSPE®-PLus

This protocol is based on a method for the analysis of vitamin D metabolites in human serum.[7]

  • Protein Precipitation: In a 96-well collection plate, add 300 µL of 1% formic acid in acetonitrile to 100 µL of spiked human serum. Mix thoroughly.

  • Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.

  • Filtration: Apply a vacuum to pass the sample through the plate.

  • Analysis: The resulting filtrate is analyzed directly by LC-MS/MS.

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_causes Primary Cause cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem Weak or Suppressed 25,26(OH)2D3 Signal IonSuppression Ion Suppression (Matrix Effect) Problem->IonSuppression SamplePrep Optimize Sample Preparation (LLE, SPE, PL Removal) IonSuppression->SamplePrep Chromatography Enhance Chromatographic Separation IonSuppression->Chromatography Derivatization Derivatize Analyte IonSuppression->Derivatization IonSource Change Ionization Source (e.g., APCI) IonSuppression->IonSource InternalStandard Use Stable Isotope-Labeled Internal Standard IonSuppression->InternalStandard Outcome Improved Signal Intensity and Accurate Quantification SamplePrep->Outcome Chromatography->Outcome Derivatization->Outcome IonSource->Outcome InternalStandard->Outcome

Caption: Troubleshooting workflow for addressing ion suppression.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle_spe LLE / SPE cluster_derivatization Derivatization Start Biological Sample (e.g., Serum) PPT Protein Precipitation Start->PPT LLE_SPE LLE and/or SPE Start->LLE_SPE PPT_Result Removes Proteins, High Level of Phospholipids Remain PPT->PPT_Result Leads to... Deriv Derivatization (e.g., PTAD) PPT_Result->Deriv Analysis_Suppressed LC-MS Analysis (Potential Ion Suppression) PPT_Result->Analysis_Suppressed LLE_SPE_Result Removes Proteins & Phospholipids LLE_SPE->LLE_SPE_Result Leads to... LLE_SPE_Result->Deriv Analysis LC-MS Analysis (Reduced Ion Suppression) LLE_SPE_Result->Analysis Deriv_Result Enhanced Ionization Efficiency Deriv->Deriv_Result Leads to... Deriv_Result->Analysis

Caption: Comparison of sample preparation strategies.

References

Technical Support Center: Synthesis and Purification of 25,26-Dihydroxyvitamin D3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of 25,26-dihydroxyvitamin D3 isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound isomers.

Synthesis Troubleshooting

Question: Why is the overall yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Incomplete Reactions: The coupling reactions, such as the Wittig-Horner reaction to form the triene system, may not be proceeding to completion.

    • Solution: Monitor reaction progress meticulously using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure all reagents are pure and anhydrous, as moisture can quench the reactive intermediates. Consider optimizing reaction times and temperatures.

  • Side Reactions: The complex structure of vitamin D analogs makes them susceptible to various side reactions.

    • Solution: Protect sensitive functional groups, particularly the hydroxyl groups, with appropriate protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.[1] The choice of protecting group is critical and should be stable to the reaction conditions while being readily cleavable without affecting the rest of the molecule.

  • Degradation of Intermediates or Final Product: Vitamin D and its analogs are sensitive to heat, light, and acidic conditions.

    • Solution: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) and protect from light where necessary. Use purified, peroxide-free solvents. During workup, avoid strong acids and prolonged exposure to elevated temperatures.

  • Suboptimal Stereocontrol: In stereoselective syntheses, incorrect stereoisomers may be formed, reducing the yield of the desired product.

    • Solution: Carefully select and optimize the chiral reagents and catalysts used to introduce stereocenters. Analyze the stereochemical purity of intermediates at key stages.

Question: I am observing the formation of multiple, difficult-to-separate side products. What are the likely culprits and how can I minimize them?

Answer:

The formation of numerous side products is a common challenge. These often arise from the reactivity of the triene system and other functional groups.

Potential Side Products and Prevention Strategies:

  • Over-reduction or Incomplete Oxidation: During redox transformations, other functional groups might be unintentionally modified.

    • Prevention: Employ milder and more selective oxidizing or reducing agents. For instance, for an oxidation step, consider using pyridinium dichromate (PDC) under controlled conditions.[1]

  • Isomerization: The triene system of vitamin D is prone to isomerization under thermal or photochemical conditions.

    • Prevention: Maintain low temperatures during reactions and workup whenever possible. Protect the reaction mixture from UV light by using amber glassware or covering the reaction vessel.

  • Incomplete or Unselective Deprotection: The removal of protecting groups can sometimes be challenging, leading to a mixture of partially deprotected compounds or undesired cleavage of other bonds.

    • Solution: Choose a protecting group strategy that allows for selective removal under mild conditions. For silyl ethers, fluoride reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used.[1] Optimize the deprotection conditions (reagent concentration, temperature, and reaction time) to ensure complete and clean removal.

Purification Troubleshooting

Question: I am struggling to achieve baseline separation of the this compound diastereomers using HPLC. What can I do to improve resolution?

Answer:

The structural similarity of diastereomers makes their separation by HPLC challenging. Optimizing chromatographic conditions is key to achieving good resolution.

Strategies to Improve HPLC Resolution:

  • Column Selection: The choice of stationary phase is critical.

    • Recommendation: Standard C18 columns may not provide sufficient selectivity. Consider using a more hydrophobic phase with a higher carbon load or a column with a different selectivity, such as a phenyl-hexyl or a cyano-bonded phase column.[2][3] Chiral stationary phases can also be highly effective for separating stereoisomers.

  • Mobile Phase Optimization:

    • Isocratic Elution: For structurally very similar isomers, isocratic elution with a carefully optimized mobile phase composition can provide better resolution than a gradient. A common mobile phase is a mixture of methanol, acetonitrile, and water.[4][5]

    • Gradient Elution: If a gradient is necessary, a shallower gradient will increase the separation window and can improve resolution.

    • Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and selectivity.

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, though it will increase the analysis time.

    • Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity and resolution.

Question: My purified this compound sample shows signs of degradation over time. How can I prevent this?

Answer:

This compound, like other vitamin D compounds, is susceptible to degradation. Proper handling and storage are essential to maintain its purity.

Prevention of Sample Degradation:

  • Light Sensitivity: Exposure to UV light can cause isomerization and degradation.

    • Solution: Store samples in amber vials or protect them from light. Conduct purification steps in a dimly lit environment where possible.

  • Oxidation: The double bonds in the triene system are susceptible to oxidation.

    • Solution: Store purified samples under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for HPLC and sample preparation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to storage solutions can be beneficial.

  • Temperature Stability: Elevated temperatures can accelerate degradation.

    • Solution: Store stock solutions and purified samples at low temperatures, typically -20°C or -80°C, for long-term storage. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: Strongly acidic or basic conditions can lead to degradation.

    • Solution: Maintain a neutral pH during workup and storage. If acidic or basic conditions are necessary for a reaction, neutralize the mixture as soon as the reaction is complete.

Frequently Asked Questions (FAQs)

What is a common synthetic strategy for this compound?

A widely used and effective method is the convergent synthesis approach.[6][7] This strategy involves the separate synthesis of the A-ring and the CD-ring side-chain fragments, which are then coupled together in a later step. A common coupling reaction is the Wittig-Horner reaction, which forms the characteristic triene system of vitamin D.[6] This modular approach allows for greater flexibility in creating various analogs.

What are the most common protecting groups used in the synthesis of this compound?

Silyl ethers are the most frequently employed protecting groups for the hydroxyl functions in vitamin D synthesis. Tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) groups are popular choices due to their relative stability under many reaction conditions and their straightforward removal with fluoride-based reagents.[1]

Which analytical techniques are most suitable for monitoring the synthesis and confirming the structure of the final product?

A combination of techniques is essential. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. High-performance liquid chromatography (HPLC) is invaluable for assessing purity and separating isomers. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable.

Quantitative Data Summary

Table 1: Representative HPLC Conditions for Separation of Dihydroxyvitamin D3 Isomers

ParameterCondition 1Condition 2
Column Synergy hydro-RP, 4.6 x 250 mm, 4.0 µmYMC-Triart C18 ExRS, 3.0 x 150 mm, 5 µm
Mobile Phase Methanol/Acetonitrile/Water (70/25/5)THF/Acetonitrile (10/90)
Flow Rate 1.2 mL/min0.425 mL/min
Detection UV at 265 nmUV at 265 nm
Temperature Not specified30 °C
Reference [4][5][2]

Table 2: Reported Yields for Key Synthetic Steps

Reaction StepReported YieldReference
Coupling of A-ring and CD-ring fragments65%[8]
Deprotection of hydroxyl groups42%[8]
Continuous flow synthesis (Vitamin D3)17%[9]

Experimental Protocols

Protocol 1: General Procedure for Wittig-Horner Coupling of A-Ring and CD-Ring Fragments

This protocol is a generalized representation of a key step in the convergent synthesis of vitamin D analogs.

  • Preparation of the A-ring phosphine oxide: The A-ring synthon is typically converted to a phosphine oxide to generate the ylide for the coupling reaction.

  • Generation of the Ylide: The A-ring phosphine oxide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (argon) and cooled to a low temperature (e.g., -78°C). A strong base, such as n-butyllithium or phenyllithium, is added dropwise to generate the colored ylide.

  • Coupling Reaction: A solution of the CD-ring ketone fragment in anhydrous THF is added slowly to the ylide solution at -78°C. The reaction mixture is stirred at this temperature for a specified time, and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the coupled product.

Protocol 2: General Procedure for HPLC Purification of this compound Isomers

This protocol outlines a general approach for the purification of the final product.

  • Sample Preparation: The crude product from the final deprotection step is dissolved in a minimal amount of the HPLC mobile phase or a compatible solvent. The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic System: An HPLC system equipped with a UV detector (set to 265 nm) and a suitable column (e.g., a reversed-phase C18 or phenyl-hexyl column) is used.

  • Elution: The sample is injected onto the column and eluted with an optimized mobile phase (e.g., a mixture of methanol, acetonitrile, and water). Isocratic elution is often preferred for resolving closely related isomers.

  • Fraction Collection: Fractions corresponding to the desired isomer peaks are collected.

  • Analysis and Concentration: The purity of the collected fractions is assessed by analytical HPLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure, taking care to avoid exposure to light and excessive heat.

Visualizations

Synthesis_Workflow cluster_A_Ring A-Ring Synthesis cluster_CD_Ring CD-Ring Side-Chain Synthesis A1 Starting Material (e.g., Ergocalciferol) A2 Multi-step Synthesis A1->A2 Chemical transformations A3 A-Ring Phosphine Oxide A2->A3 Functionalization Coupling Wittig-Horner Coupling A3->Coupling CD1 Starting Material (e.g., Inhoffen-Lythgoe diol) CD2 Introduction of Side-Chain with Protected Hydroxyls CD1->CD2 Side-chain construction CD3 CD-Ring Ketone CD2->CD3 Oxidation CD3->Coupling Deprotection Deprotection Coupling->Deprotection Protected Vitamin D Analog Purification HPLC Purification Deprotection->Purification Crude Product Mixture Final_Product This compound Isomers Purification->Final_Product Isolated Isomers

Caption: Convergent synthesis workflow for this compound.

Troubleshooting_Tree Start Low Yield in Synthesis Q1 Is the starting material pure and are reagents fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does TLC/HPLC analysis show incomplete reaction? A1_Yes->Q2 S1 Purify starting materials. Use fresh, anhydrous reagents. A1_No->S1 S1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Optimize reaction conditions: - Increase reaction time - Adjust temperature - Check catalyst/reagent stoichiometry A2_Yes->S2 Q3 Are there significant side products observed? A2_No->Q3 S2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Review reaction selectivity: - Use milder reagents - Optimize protecting group strategy - Control for isomerization (light/heat) A3_Yes->S3 Q4 Is the product degrading during workup or purification? A3_No->Q4 S3->Q3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No S4 Implement milder conditions: - Avoid strong acids/bases - Minimize heat exposure - Protect from light A4_Yes->S4 End Yield Improved A4_No->End S4->Q4

Caption: Troubleshooting decision tree for low synthesis yield.

References

"resolving co-elution of 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3 in HPLC"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving challenging co-elution issues in the HPLC analysis of vitamin D metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 24,25-dihydroxyvitamin D3 and this compound using reversed-phase HPLC?

A1: 24,25-dihydroxyvitamin D3 and this compound are structural isomers with very similar polarity and molecular weight. This similarity in physicochemical properties leads to comparable retention times on standard reversed-phase columns like C18, making their separation difficult. Achieving baseline resolution often requires optimization of multiple chromatographic parameters or the use of alternative separation techniques.

Q2: What are the primary HPLC method parameters to adjust when experiencing co-elution of these isomers?

A2: When facing co-elution, systematically adjust the following parameters:

  • Stationary Phase: Explore different column chemistries beyond standard C18. Phenyl-hexyl, cyano (CN), or pentafluorophenyl (PFP) phases can offer alternative selectivities.[1] Chiral columns have also been shown to be effective.[2]

  • Mobile Phase Composition: Modify the organic solvent (e.g., methanol, acetonitrile) and the aqueous phase composition. Small changes in the ratio of organic solvents or the addition of modifiers can significantly impact selectivity.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, potentially improving resolution.

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

Q3: Can derivatization help in resolving 24,25-dihydroxyvitamin D3 and this compound?

A3: Yes, derivatization can be a powerful tool. Derivatizing the hydroxyl groups with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) can enhance the chromatographic properties of the isomers, potentially leading to better separation.[3][4] This approach can also improve ionization efficiency for mass spectrometry detection.

Q4: Are there alternatives to conventional HPLC for separating these isomers?

A4: Yes, Ultra-Performance Supercritical Fluid Chromatography (UPSFC) has demonstrated orthogonal selectivity to reversed-phase HPLC for vitamin D metabolites.[2] The separation mechanism in SFC is based on polarity and the number of hydroxyl groups, which can provide a different elution order and improved resolution for isomeric compounds.[2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Complete Co-elution of 24,25(OH)2D3 and 25,26(OH)2D3 Insufficient column selectivity. Mobile phase is too strong.1. Change Column Chemistry: Switch from a standard C18 to a phenyl-hexyl, cyano, or PFP column to exploit different separation mechanisms. 2. Modify Mobile Phase: Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your gradient. 3. Optimize Gradient: Implement a shallower gradient slope around the expected elution time of the isomers.
Partial Co-elution (Peak Shouldering) Sub-optimal mobile phase composition. Inadequate column efficiency.1. Adjust Organic Solvent Ratio: If using a methanol/water mobile phase, try substituting a portion of the methanol with acetonitrile, or vice versa.[1] 2. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. 3. Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[5]
Poor Peak Shape and Low Sensitivity Matrix effects from the sample. Inefficient ionization.1. Improve Sample Preparation: Incorporate a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove interfering matrix components.[3][4] 2. Consider Derivatization: Use a derivatizing agent like PTAD to improve the chromatographic behavior and enhance the signal in mass spectrometry.[3][4] 3. Optimize MS Source Parameters: Fine-tune the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source conditions for optimal analyte response.

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the separation of dihydroxyvitamin D3 isomers.

Method 1: LC-MS/MS with a Core-Shell Silica-Based Column

This method was developed for the simultaneous determination of 25(OH)D3, 25(OH)D2, 24,25(OH)2D3, and 25,26(OH)2D3.[3][4]

  • Sample Preparation:

    • Protein precipitation of serum samples.

    • Liquid-liquid extraction.

    • Derivatization with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD).[3][4]

  • HPLC System: Agilent HPLC 1260 system.[4]

  • Column: Kinetex® 5 µm F5 100 Å core-shell column (150 × 4.6 mm).[4]

  • Mass Spectrometer: Sciex 4500.[4]

  • Quantitative Data Summary:

ParameterValue
Column Dimensions 150 x 4.6 mm
Particle Size 5 µm
Limit of Detection (LoD) 0.3 to 1.5 nmol/L
Limit of Quantification (LoQ) 1.0 to 3.1 nmol/L
Intra-assay Imprecision <8.6 %
Inter-assay Imprecision <11.5 %
Method 2: UHPLC with a Phenyl Column

This method is suitable for the separation of various vitamin D metabolites, including dihydroxy-isomers.

  • Sample Preparation:

    • Liquid-liquid extraction of serum samples.[6]

    • Derivatization with DMEQ-TAD.[6]

  • UPLC System: Acquity UPLC.[6]

  • Column: BEH-Phenyl UPLC column (1.7µm, 2.1 x 50 mm).[6]

  • Mobile Phase: Methanol/water-based gradient.[6]

  • Mass Spectrometer: Xevo TQ-S.[6]

Visualizations

Logical Workflow for Resolving Co-elution

The following diagram illustrates a systematic approach to troubleshooting and resolving the co-elution of 24,25-dihydroxyvitamin D3 and this compound.

G cluster_0 Method Development Workflow cluster_1 Resolution Check cluster_2 Alternative Approaches A Initial Analysis: Co-elution Observed B Step 1: Mobile Phase Optimization A->B C Adjust Organic Solvent Ratio (e.g., MeOH:ACN) B->C D Modify Gradient Slope (shallower) B->D E Evaluate Resolution C->E D->E F Resolution Adequate? E->F G Step 2: Stationary Phase Selection F->G No H Final Method F->H Yes I Try Phenyl, Cyano, or PFP Column G->I J Consider Chiral Column G->J K Explore Supercritical Fluid Chromatography (SFC) G->K I->A Re-analyze J->A Re-analyze K->A Re-analyze

Caption: A workflow for HPLC method development to resolve co-eluting isomers.

References

"impact of derivatization on the stability and ionization of 25,26-dihydroxyvitamin D3"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3. The following information addresses common challenges related to derivatization, stability, and ionization in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Like other vitamin D metabolites, this compound lacks easily ionizable polar groups, which results in poor ionization efficiency during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.[1] Derivatization chemically modifies the molecule to improve its ionization, thereby enhancing the sensitivity and signal-to-noise ratio of the analysis.[1][2] Furthermore, derivatization can shift the mass of the analyte to a region of the mass spectrum with less background interference.[3]

Q2: Which derivatization reagent is best for this compound?

A2: Several Cookson-type reagents are used for vitamin D metabolites, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) being a common choice.[2] Other reagents like DMEQ-TAD and Amplifex have also been shown to be effective for other dihydroxyvitamin D metabolites and may offer improved stability of the resulting derivative.[4] The choice of reagent can depend on the desired stability of the derivatized sample and the specific analytical instrumentation being used. For general applications, PTAD is a widely used and effective choice.[2]

Q3: How does derivatization with PTAD work?

A3: PTAD reacts with the conjugated diene system of the vitamin D molecule through a Diels-Alder cycloaddition.[3] This reaction is specific to the s-cis-diene configuration found in vitamin D and its metabolites, which provides selectivity.[1]

Q4: What are the expected mass shifts for this compound after derivatization?

Q5: How stable are the derivatized samples of this compound?

A5: The stability of derivatized vitamin D metabolites can vary significantly depending on the reagent used. Studies on other vitamin D3 metabolites have shown that PTAD derivatives can exhibit poor stability, with significant degradation observed after one month of storage at -20°C.[4] In contrast, derivatives formed with reagents like Amplifex and DMEQ-TAD have demonstrated greater stability, with less degradation over one to three months.[4] For optimal results, it is recommended to analyze PTAD-derivatized samples as soon as possible or to validate the stability under your specific storage conditions.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Signal for Derivatized Analyte Incomplete derivatization reaction.Optimize derivatization conditions: ensure the reagent is fresh, check solvent for water content (anhydrous conditions are often required), and optimize reaction time and temperature (e.g., for PTAD, 60°C for 10 minutes has been shown to be effective for other vitamin D metabolites).[2]
Degradation of the derivatized analyte.Analyze samples as soon as possible after derivatization. If storage is necessary, keep at -80°C and minimize freeze-thaw cycles. Consider using a more stable derivatization agent like Amplifex or DMEQ-TAD if long-term storage is required.[4]
Poor ionization in the mass spectrometer.Ensure mass spectrometer source conditions (e.g., temperature, gas flows) are optimized for the derivatized analyte. Check mobile phase composition; the use of methanol can sometimes protect against in-source water elimination.[5]
High Background Noise or Interfering Peaks Matrix effects from the sample (e.g., serum, plasma).Improve sample clean-up. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering lipids and other matrix components.[6][7]
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use.
Poor Chromatographic Peak Shape or Resolution Suboptimal liquid chromatography (LC) conditions.Optimize the LC gradient, flow rate, and column temperature. Consider using a column with a different stationary phase (e.g., C18, F5) to improve separation from isomers.[8]
Co-elution with isomers (e.g., C-3 epimers).Employ a longer column or a column with smaller particle size for better resolution. Adjust the mobile phase composition to enhance separation.[8]
Inconsistent Results or Poor Reproducibility Variability in the derivatization reaction.Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and calibrators. Vortex thoroughly and control reaction time and temperature.
Instability of the analyte during sample preparation.Keep samples on ice or at a controlled temperature throughout the extraction and preparation process. Minimize exposure to light.

Quantitative Data Summary

The stability of derivatized vitamin D3 metabolites is crucial for accurate quantification. The following table summarizes stability data for various derivatives of common vitamin D3 metabolites after storage at -20°C, which can serve as a guide for this compound.

Derivatization Reagent% Recovery After 1 Month at -20°C (for various Vitamin D3 metabolites)% Recovery After 3 Months at -20°C (for various Vitamin D3 metabolites)Reference
Amplifex 80-89%65-86%[4]
DMEQ-TAD 75-98%50-80%[4]
FMP-TS 76-90%Not Reported[4]
PTAD-Ac 75-82%Not Reported[4]
PTAD 28-46%Not Reported[4]
PyrNO 0-68%Not Reported[4]

Experimental Protocols

Protocol 1: Sample Preparation and PTAD Derivatization of this compound in Serum

This protocol is adapted from methods used for other dihydroxyvitamin D metabolites.[2][8]

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • To 100 µL of serum, add an internal standard (e.g., deuterated this compound).

    • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or ethyl acetate), vortexing, and collecting the organic layer.

    • Dry the organic extract under a stream of nitrogen at 30-40°C.

  • Derivatization with PTAD:

    • Prepare a fresh solution of PTAD at a concentration of 0.4 mg/mL in ethyl acetate.[2]

    • Reconstitute the dried sample extract in 50 µL of the PTAD solution.

    • Vortex the mixture and incubate at 60°C for 10 minutes in the dark.[2]

    • After incubation, evaporate the solvent completely under nitrogen.

    • Reconstitute the derivatized sample in an appropriate volume of the initial LC mobile phase (e.g., 100 µL of methanol/water) for injection.

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization and Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Serum Serum Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile/Methanol) Serum->Precipitation Extraction Liquid-Liquid Extraction (LLE) Precipitation->Extraction Drydown1 Dry Down under Nitrogen Extraction->Drydown1 Add_PTAD Reconstitute in PTAD Solution Drydown1->Add_PTAD Incubate Incubate (e.g., 60°C, 10 min) Add_PTAD->Incubate Drydown2 Dry Down under Nitrogen Incubate->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound analysis.

Ionization_Impact Impact of Derivatization on Ionization cluster_native Without Derivatization cluster_deriv With Derivatization (e.g., PTAD) Analyte1 25,26(OH)2D3 Ionization1 Poor Ionization Efficiency Analyte1->Ionization1 ESI/APCI Signal1 Low MS Signal Ionization1->Signal1 Analyte2 25,26(OH)2D3 Deriv Derivatization Reaction Analyte2->Deriv Deriv_Analyte PTAD-25,26(OH)2D3 Deriv->Deriv_Analyte Ionization2 Improved Ionization Efficiency Deriv_Analyte->Ionization2 ESI/APCI Signal2 High MS Signal Ionization2->Signal2

Caption: Derivatization improves mass spectrometry signal.

References

"identifying and mitigating interference from other vitamin D metabolites in 25,26(OH)2D3 assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 25,26-dihydroxyvitamin D3 [25,26(OH)2D3] assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the accurate measurement of this vitamin D metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring 25,26(OH)2D3?

A1: The primary challenges in accurately measuring 25,26(OH)2D3 are its low physiological concentrations and the potential for interference from other structurally similar vitamin D metabolites. Immunoassays, in particular, may be susceptible to cross-reactivity, while even mass spectrometry-based methods require careful optimization to distinguish between isomers and other related compounds.

Q2: Which vitamin D metabolites are most likely to interfere with 25,26(OH)2D3 assays?

A2: While specific cross-reactivity data for all 25,26(OH)2D3 assays is not extensively published, potential interferents, based on structural similarities, include:

  • 25-hydroxyvitamin D3 (25(OH)D3): As the precursor, it is present in much higher concentrations.

  • 24,25-dihydroxyvitamin D3 (24,25(OH)2D3): A stereoisomer of 25,26(OH)2D3, making it difficult to separate chromatographically and potentially causing cross-reactivity in immunoassays.[1][2]

  • 1,25-dihydroxyvitamin D3 (1,25(OH)2D3): The active form of vitamin D3.

  • 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3): A known interferent in many 25(OH)D assays.[1][3][4]

Q3: What is the "gold standard" method for measuring 25,26(OH)2D3?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of 25,26(OH)2D3 and other vitamin D metabolites. This is due to its high specificity and sensitivity, which allows for the separation and distinct quantification of various metabolites, minimizing the impact of cross-reactivity inherent in immunoassays.[5]

Q4: What is the biological significance of measuring 25,26(OH)2D3?

A4: 25,26(OH)2D3 is a metabolite of vitamin D3. While its precise functions are still under investigation, it is known to be preferentially active in the intestine, stimulating calcium transport.[6] Unlike 1,25(OH)2D3, it appears to have minimal effects on bone calcium mobilization at lower doses.[6] Its measurement can provide further insights into the overall metabolism and catabolism of vitamin D.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Sample Preparation Variability Ensure consistent sample handling and storage. Use standardized protocols for serum/plasma separation and storage at -20°C or lower. Avoid repeated freeze-thaw cycles.
Pipetting Inaccuracies Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions.
Matrix Effects Perform spike and recovery experiments to assess for matrix effects. If significant effects are observed, consider further sample purification or the use of a different analytical method.
Assay Drift Run quality control samples at the beginning, middle, and end of each analytical run to monitor for assay drift.
Issue 2: Suspected Interference from Other Metabolites
Potential Cause Troubleshooting Steps
Immunoassay Cross-Reactivity If using an immunoassay, review the manufacturer's data on cross-reactivity with other vitamin D metabolites. If data is unavailable or suggests high cross-reactivity with a suspected interferent, consider using a more specific method like LC-MS/MS.
Co-elution in LC-MS/MS Optimize the chromatographic method to ensure baseline separation of 25,26(OH)2D3 from its isomers (e.g., 24,25(OH)2D3) and other metabolites. This may involve adjusting the mobile phase composition, gradient, or using a different column.
In-source Fragmentation In LC-MS/MS, optimize the ion source parameters to minimize in-source fragmentation of other metabolites that could produce ions with the same mass-to-charge ratio as 25,26(OH)2D3.

Experimental Protocols

Protocol 1: Assessment of Immunoassay Cross-Reactivity

This protocol outlines a method to determine the percentage of cross-reactivity of an immunoassay with potentially interfering vitamin D metabolites.

Materials:

  • Calibrated standards of 25,26(OH)2D3 and the potential interfering metabolite.

  • Analyte-free serum or buffer.

  • Your 25,26(OH)2D3 immunoassay kit.

Procedure:

  • Prepare a standard curve for 25,26(OH)2D3 according to the assay manufacturer's instructions.

  • Prepare a series of dilutions of the interfering metabolite in analyte-free serum or buffer.

  • Analyze these dilutions in the 25,26(OH)2D3 immunoassay.

  • Determine the concentration of the interfering metabolite that gives a response equivalent to a known concentration of 25,26(OH)2D3 (e.g., the 50% binding inhibition point).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of 25,26(OH)2D3 / Concentration of Interfering Metabolite at equivalent response) x 100

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 25,26(OH)2D3

This protocol is based on a published method for the simultaneous determination of multiple vitamin D metabolites.[7]

Materials:

  • Serum or plasma sample (50 µL).

  • Internal standards (deuterated 25,26(OH)2D3).

  • Protein precipitation solution (e.g., acetonitrile).

  • Liquid-liquid extraction solvent (e.g., hexane/ethyl acetate).

  • Derivatization agent (e.g., 4-Phenyl-1,2,4-triazole-3,5-dione - PTAD).

Procedure:

  • Protein Precipitation: To 50 µL of serum/plasma, add the internal standard solution followed by a protein precipitation solvent. Vortex and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction to isolate the vitamin D metabolites.

  • Derivatization: Evaporate the extraction solvent and reconstitute the residue in the derivatization agent solution. Incubate to allow the reaction to complete. Derivatization can improve ionization efficiency and chromatographic separation.

  • Analysis: Inject the derivatized sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the analytical performance of a validated LC-MS/MS method for the simultaneous measurement of several vitamin D metabolites, including 25,26(OH)2D3.[7]

Analyte Limit of Detection (LoD) (nmol/L) Limit of Quantification (LoQ) (nmol/L) Recovery (%) Intra-assay Imprecision (%) Inter-assay Imprecision (%)
25,26(OH)2D3 0.3 - 1.51.0 - 3.176.1 - 84.3< 8.6< 11.5
25(OH)D3 0.3 - 1.51.0 - 3.176.1 - 84.3< 8.6< 11.5
25(OH)D2 0.3 - 1.51.0 - 3.176.1 - 84.3< 8.6< 11.5
24,25(OH)2D3 0.3 - 1.51.0 - 3.176.1 - 84.3< 8.6< 11.5

Visualizations

Vitamin D Metabolism Pathway

VitaminD_Metabolism D3 Vitamin D3 (Cholecalciferol) 25OHD3 25(OH)D3 D3->25OHD3 25-hydroxylase (Liver) 1_25OH2D3 1,25(OH)2D3 (Calcitriol) 25OHD3->1_25OH2D3 1α-hydroxylase (Kidney) 24_25OH2D3 24,25(OH)2D3 25OHD3->24_25OH2D3 24-hydroxylase 25_26OH2D3 25,26(OH)2D3 25OHD3->25_26OH2D3 26-hydroxylase Inactive Inactive Metabolites 1_25OH2D3->Inactive 24-hydroxylase 24_25OH2D3->Inactive 25_26OH2D3->Inactive

Caption: Simplified metabolic pathway of Vitamin D3.

General Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation (with Internal Standard) Sample->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis of vitamin D metabolites.

Troubleshooting Logic for Inaccurate Results

Troubleshooting_Logic Start Inaccurate Results Observed CheckQC Review QC Data Start->CheckQC QCOK QC Within Limits? CheckQC->QCOK Interference Suspect Interference? QCOK->Interference Yes TroubleshootAssay Troubleshoot Assay Performance (e.g., reagents, instrument) QCOK->TroubleshootAssay No SamplePrep Investigate Sample Preparation ReAssay Re-assay Samples SamplePrep->ReAssay Interference->SamplePrep No CrossReactivity Perform Cross-Reactivity Experiment (Immunoassay) Interference->CrossReactivity Yes (Immunoassay) OptimizeLC Optimize LC Separation (LC-MS/MS) Interference->OptimizeLC Yes (LC-MS/MS) CrossReactivity->ReAssay OptimizeLC->ReAssay ContactSupport Contact Technical Support ReAssay->ContactSupport Issue Persists TroubleshootAssay->ReAssay

Caption: Troubleshooting logic for inaccurate 25,26(OH)2D3 assay results.

References

"quality control measures for ensuring accuracy in 25,26-dihydroxyvitamin D3 measurement"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accurate measurement of 25,26-dihydroxyvitamin D3 [25,26(OH)2D3].

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound and which is preferred?

A1: The two primary methods for measuring vitamin D metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is widely considered the gold standard method due to its superior accuracy, specificity, and ability to separate structurally similar metabolites.[1][2][3] Immunoassays are more susceptible to cross-reactivity and matrix effects, which can lead to inaccurate results.[4][5] For research and drug development applications requiring high precision, LC-MS/MS is the preferred method.

Q2: What are common sources of interference in this compound measurement?

A2: Common sources of interference can be categorized by the analytical method used:

  • For Immunoassays:

    • Cross-reactivity: Antibodies may cross-react with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] and 3-epi-25-hydroxyvitamin D3, leading to overestimated results.[4][6]

    • Matrix Effects: Endogenous substances in the sample, such as lipids (lipemia), bilirubin (icterus), and hemoglobin (hemolysis), can interfere with the assay chemistry.[4][7]

    • Vitamin D Binding Protein (VDBP): Incomplete release of 25,26(OH)2D3 from VDBP can result in underestimation of its concentration.[5]

  • For LC-MS/MS:

    • Isobaric Interferences: Other dihydroxyvitamin D metabolites, such as 24,25(OH)2D3, have the same mass as 25,26(OH)2D3 and must be chromatographically separated to prevent co-elution and inaccurate quantification.[8]

    • Matrix Effects: Although less prone than immunoassays, ion suppression or enhancement from the sample matrix can affect the accuracy of LC-MS/MS measurements.[9]

Q3: How can I ensure the quality and comparability of my this compound measurements?

A3: To ensure high-quality and comparable results, consider the following measures:

  • Participation in External Quality Assessment Schemes (EQAS): Regularly participate in programs like the Vitamin D External Quality Assessment Scheme (DEQAS) to assess the accuracy of your measurements against established reference methods.[6][10]

  • Use of Standard Reference Materials (SRMs): Incorporate SRMs from institutions like the National Institute of Standards and Technology (NIST) in your validation and routine analysis to ensure traceability and accuracy.[2][9]

  • Method Validation: Thoroughly validate your analytical method for parameters such as linearity, precision (intra- and inter-assay), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][11]

  • Internal Quality Control: Routinely analyze quality control materials with known concentrations at low, medium, and high levels to monitor the performance of your assay.[8]

Troubleshooting Guides

Issue 1: High variability in replicate measurements.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review and standardize the sample preparation protocol. Ensure consistent timing and technique for protein precipitation, extraction, and derivatization steps.
Pipetting Errors Calibrate and verify the accuracy of all pipettes used. Use reverse pipetting for viscous solutions.
Instrument Instability (LC-MS/MS) Check for fluctuations in pump pressure, temperature, and spray stability. Perform system suitability tests before each run.
Contamination Use clean, dedicated labware. Ensure solvents and reagents are of high purity.

Issue 2: Poor recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the type and volume of precipitation reagent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate incubation time at a cold temperature.[12]
Suboptimal Liquid-Liquid Extraction (LLE) Evaluate different extraction solvents (e.g., hexane, ethyl acetate, methyl tert-butyl ether) and their ratios. Optimize mixing and phase separation steps.
Incomplete Derivatization Ensure the derivatizing agent (e.g., PTAD) is fresh and used at the optimal concentration and reaction time.[8]
Analyte Degradation Protect samples and standards from light and excessive heat. Store at appropriate temperatures (-20°C or -80°C).

Issue 3: Discrepancies with expected or previously obtained results.

Possible Cause Troubleshooting Step
Calibration Issues Prepare fresh calibration standards from a certified reference material. Verify the accuracy of the stock solution concentration. Use an appropriate calibration model (e.g., linear, weighted).[11]
Cross-reactivity or Co-elution For immunoassays, assess cross-reactivity with other vitamin D metabolites. For LC-MS/MS, optimize the chromatographic method to ensure baseline separation of isomers and other interfering compounds.[6][13]
Matrix Effects Implement strategies to minimize matrix effects, such as using a more efficient sample cleanup method, stable isotope-labeled internal standards, or matrix-matched calibrators.[9]
Changes in Reagent or Column Lot Validate each new lot of critical reagents and analytical columns to ensure consistent performance.

Quantitative Data Summary

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolites

AnalyteLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)Intra-assay Imprecision (%CV)Inter-assay Imprecision (%CV)Recovery (%)
25(OH)D30.3 - 1.51.0 - 3.1< 8.6< 11.576.1 - 84.3
25(OH)D20.3 - 1.51.0 - 3.1< 8.6< 11.576.1 - 84.3
24,25(OH)2D30.3 - 1.51.0 - 3.1< 8.6< 11.576.1 - 84.3
25,26(OH)2D30.3 - 1.51.0 - 3.1< 8.6< 11.576.1 - 84.3

Data adapted from a study developing a simultaneous LC-MS/MS method for multiple vitamin D metabolites.[8]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and derivatization of 25,26(OH)2D3 from serum or plasma.

  • Sample Aliquoting:

    • Pipette 50 µL of the serum/plasma sample, calibrator, or quality control into a clean microcentrifuge tube.

  • Internal Standard Addition:

    • Add an appropriate volume of the internal standard solution (e.g., deuterated 25,26(OH)2D3) to each tube and vortex briefly.

  • Protein Precipitation:

    • Add an ice-cold precipitation reagent (e.g., acetonitrile or methanol) to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at 4°C for 10 minutes to facilitate protein precipitation.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the supernatant to a new clean tube.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture).

    • Vortex for 2 minutes to extract the analytes into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (top layer) to a new tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Derivatization (if required):

    • Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 4-Phenyl-1,2,4-triazole-3,5-dione - PTAD).

    • Incubate to allow the derivatization reaction to complete. This step enhances the ionization efficiency of the analytes.

  • Final Reconstitution:

    • Evaporate the derivatization solvent.

    • Reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for LC-MS/MS Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer LLE Liquid-Liquid Extraction Supernatant_Transfer->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (e.g., PTAD) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: General Experimental Workflow for LC-MS/MS Measurement

Troubleshooting_Tree Figure 2: Troubleshooting High Result Variability Start High Variability in Results Check_Sample_Prep Review Sample Prep Protocol Start->Check_Sample_Prep Check_Pipettes Calibrate Pipettes Start->Check_Pipettes Check_Instrument Check Instrument Stability Start->Check_Instrument Check_Reagents Check Reagent Quality Start->Check_Reagents Consistent_Prep Protocol Consistent? Check_Sample_Prep->Consistent_Prep Pipettes_OK Pipettes Calibrated? Check_Pipettes->Pipettes_OK Instrument_Stable Instrument Stable? Check_Instrument->Instrument_Stable Reagents_OK Reagents High Quality? Check_Reagents->Reagents_OK Standardize_Protocol Standardize Protocol Consistent_Prep->Standardize_Protocol No Resolved Issue Resolved Consistent_Prep->Resolved Yes Recalibrate_Pipettes Recalibrate/Replace Pipettes Pipettes_OK->Recalibrate_Pipettes No Pipettes_OK->Resolved Yes Perform_Maintenance Perform Instrument Maintenance Instrument_Stable->Perform_Maintenance No Instrument_Stable->Resolved Yes Use_New_Reagents Use New Reagents Reagents_OK->Use_New_Reagents No Reagents_OK->Resolved Yes Standardize_Protocol->Resolved Recalibrate_Pipettes->Resolved Perform_Maintenance->Resolved Use_New_Reagents->Resolved

Caption: Troubleshooting High Result Variability

References

"improving the recovery of 25,26-dihydroxyvitamin D3 during solid-phase extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 25,26-dihydroxyvitamin D3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance recovery and ensure reliable quantification of this polar vitamin D metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Elution: The elution solvent may not be strong (polar) enough to desorb the analyte from the SPE sorbent. Due to its two hydroxyl groups, this compound is more polar than 25-hydroxyvitamin D3.- Increase the polarity of the elution solvent. For reversed-phase SPE (e.g., C18), this can be achieved by increasing the proportion of a more polar solvent like methanol or isopropanol in the elution mixture. For normal-phase SPE (e.g., silica), a more polar solvent like isopropanol or methanol in hexane/methylene chloride would be required.[1] - Consider using a solvent mixture for elution, such as dichloromethane:hexane or isopropanol:hexane.[1] - Perform a second elution step and analyze it separately to see if a significant amount of the analyte was retained.
Analyte Breakthrough During Sample Loading or Washing: The sample loading or wash solution is too strong (too similar in polarity to the elution solvent), causing the analyte to pass through the cartridge without being retained.- For reversed-phase SPE, ensure the organic solvent concentration in the sample load is low. If using protein precipitation with acetonitrile or methanol, dilute the supernatant with an aqueous buffer before loading. - For the wash step in reversed-phase SPE, use a solvent mixture that is strong enough to remove interferences but weak enough to retain this compound (e.g., a lower percentage of methanol in water).
Insufficient Protein Precipitation: this compound is bound to vitamin D binding protein (VDBP) in serum/plasma. If not effectively dissociated, recovery will be poor.- Ensure thorough protein precipitation by using a sufficient volume of cold organic solvent such as acetonitrile or methanol and allowing adequate incubation time.[2][3] - Vigorous vortexing is crucial to disrupt the protein-analyte interaction.
Suboptimal pH of Sample Load: The pH of the sample can affect the interaction of the analyte with the sorbent.- Adjust the pH of the sample before loading onto the SPE cartridge. For reversed-phase SPE, a neutral to slightly acidic pH is generally suitable.
High Variability in Recovery (Poor Reproducibility) Inconsistent SPE Cartridge Packing or Flow Rate: Variations in cartridge packing can lead to channeling, and inconsistent flow rates can affect binding and elution efficiency.- Use high-quality, certified SPE cartridges. - Control the flow rate during sample loading, washing, and elution using a vacuum manifold or an automated SPE system. A consistent, slow flow rate is generally recommended.
Incomplete Drying of SPE Cartridge (if applicable): Residual water in the cartridge before elution with an organic solvent in normal-phase SPE can lead to inconsistent elution.- Ensure the cartridge is thoroughly dried with nitrogen or vacuum after the final aqueous wash step and before elution with a non-polar solvent.
High Matrix Effects in LC-MS/MS Analysis Co-elution of Phospholipids and Other Interferences: The SPE protocol is not effectively removing matrix components that can suppress or enhance the ionization of this compound.- Optimize the wash step by testing different solvent strengths to remove as many interferences as possible without eluting the target analyte. - Consider a different SPE sorbent chemistry (e.g., a polymer-based sorbent or one with mixed-mode functionality). - An alternative to traditional SPE is Supported Liquid Extraction (SLE), which can offer cleaner extracts for some applications.
Insufficient Sample Clean-up: The initial sample preparation before SPE is inadequate.- Ensure effective protein precipitation. For very complex matrices, a liquid-liquid extraction (LLE) following protein precipitation and prior to SPE might be beneficial. A study on the simultaneous determination of various vitamin D metabolites, including 25,26(OH)2D3, utilized an LLE step with n-heptane and tert-butyl methyl ether after protein precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for this compound?

A1: The choice of SPE cartridge depends on the overall sample preparation workflow.

  • Reversed-Phase (e.g., C18, C8): This is the most common choice for extracting vitamin D metabolites from aqueous samples like plasma or serum.[5] C18 cartridges are effective at retaining vitamin D and its metabolites.[5]

  • Normal-Phase (e.g., Silica): Silica cartridges are useful for fractionating different vitamin D metabolites based on their polarity.[5] For instance, after an initial extraction with a C18 cartridge, a silica cartridge can be used to separate 25-hydroxyvitamin D from dihydroxyvitamin D metabolites.[5]

  • Polymer-Based (e.g., Hydrophilic-Lipophilic Balanced - HLB): These sorbents can offer high and reproducible recovery for a broad range of compounds and may be less susceptible to overdrying.

Q2: How does the polarity of this compound compare to other vitamin D metabolites, and how does this affect my SPE protocol?

A2: this compound is more polar than 25-hydroxyvitamin D3 due to the presence of an additional hydroxyl group. It is, however, generally less polar than 1,25-dihydroxyvitamin D3. This intermediate polarity is critical for SPE method development. The wash solvent should be strong enough to remove less polar interferences without eluting the this compound. The elution solvent must be sufficiently polar to then recover the analyte from the sorbent. A stepwise elution with increasing solvent polarity can be used to fractionate vitamin D metabolites.[1]

Q3: Is a derivatization step necessary after SPE for LC-MS/MS analysis?

A3: While not always mandatory, derivatization can significantly improve the ionization efficiency and sensitivity of vitamin D metabolites in LC-MS/MS analysis, especially when using electrospray ionization (ESI). Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the signal.[4]

Q4: Can I use an automated SPE system for this application?

A4: Yes, automated SPE systems are highly recommended as they can improve reproducibility by precisely controlling volumes and flow rates. Several studies have successfully used automated systems for the extraction of vitamin D metabolites.[2][3]

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for this compound from Serum/Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard.

    • Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at 4°C for 15 minutes.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant 1:1 (v/v) with an aqueous buffer (e.g., 0.1% formic acid in water).

  • SPE Cartridge Conditioning (C18, 100 mg):

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 30-40% methanol in water to remove polar interferences. This step is critical and may require optimization.

    • Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution:

    • Elute the this compound with 1-2 mL of a suitable organic solvent. A starting point could be 90-100% methanol or a mixture like 95:5 (v/v) methanol:isopropanol. The elution solvent composition and volume should be optimized for maximum recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in a small volume of mobile phase compatible with your LC-MS/MS system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Serum/Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition & Equilibrate SPE Cartridge condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting_Tree issue Low Recovery? cause1 Analyte in Flow-through/ Wash Fraction? issue->cause1 Yes cause2 Analyte Retained on Cartridge? issue->cause2 No solution1a Decrease Organic Content in Sample Load cause1->solution1a Yes solution1b Decrease Polarity of Wash Solvent cause1->solution1b No solution2a Increase Polarity of Elution Solvent cause2->solution2a Yes solution2b Increase Volume of Elution Solvent cause2->solution2b No

References

Validation & Comparative

"validation of the 24,25(OH)2D3 to 25(OH)D3 ratio as a biomarker of vitamin D catabolism"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of vitamin D status is crucial in both clinical settings and research. While serum 25-hydroxyvitamin D (25(OH)D) is the most commonly used marker, it primarily reflects vitamin D exposure and may not fully represent tissue-level vitamin D activity and catabolism. Emerging evidence strongly supports the use of the ratio of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) to 25(OH)D3, often termed the Vitamin D Metabolite Ratio (VDMR), as a more dynamic and informative biomarker of vitamin D catabolism. This guide provides a comprehensive comparison of the VDMR with other methodologies, supported by experimental data, to aid researchers and drug development professionals in its validation and application.

The formation of 24,25(OH)2D from 25(OH)D, catalyzed by the mitochondrial enzyme CYP24A1, is the principal pathway for the metabolic clearance of 25(OH)D.[1][2] The expression of CYP24A1 is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), creating a feedback loop that regulates vitamin D activity.[1] Consequently, the VDMR is postulated to be a reliable surrogate marker for 25(OH)D3 clearance and overall vitamin D catabolic activity.[1][2][3]

Comparative Data: VDMR vs. Gold Standard Clearance Measurement

A pivotal study validated the VDMR against the gold-standard method of measuring 25(OH)D3 clearance using deuterated 25(OH)D3 infusion.[1][2] The study demonstrated a strong correlation between the baseline VDMR and both 25(OH)D3 clearance and the deuterated metabolite-to-parent area under the curve (AUC) ratio.[1]

Parameter Correlation with VDMR (r-value) Notes
25(OH)D3 Clearance0.51Strong positive correlation.
Deuterated Metabolite-to-Parent AUC Ratio0.76Very strong positive correlation.

Data from a study involving 87 participants with varying kidney function. The VDMR was calculated as (24,25(OH)2D3 [ng/mL] / 25(OH)D3 [ng/mL]) x 1000.[1]

These findings validate the VDMR as a robust measure of 25(OH)D3 clearance.[1] However, the study also highlighted that this relationship can be influenced by factors such as race and the presence of chronic kidney disease (CKD), which should be considered in clinical and research applications.[1][2] Specifically, participants with CKD and kidney failure, as well as Black participants, exhibited lower VDMR values.[1]

Predictive Value of the VDMR in Vitamin D Supplementation

The VDMR has also been shown to predict the response to vitamin D3 supplementation. A randomized clinical trial demonstrated that the initial VDMR was inversely correlated with the subsequent increase in 25(OH)D3 levels after supplementation.[4] This suggests that individuals with a higher baseline catabolic rate (higher VDMR) may require larger or more frequent doses of vitamin D to achieve a desired 25(OH)D3 level.

Study Group Correlation of Week 2 VDMR with Week 6 change in 25(OH)D3 (r-value) p-value
Vitamin D3 Supplemented-0.320.02
PlaceboNot significant-

Data from a placebo-controlled trial with 160 participants receiving 28,000 IU of vitamin D3 per week.[4]

Experimental Protocols

The accurate measurement of vitamin D metabolites is paramount for the validation and application of the VDMR. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6]

Key Experiment: Measurement of 25(OH)D3 and 24,25(OH)2D3 by LC-MS/MS

1. Sample Preparation:

  • Immunoaffinity Extraction: Plasma samples are subjected to immunoaffinity extraction to isolate endogenous 24,25(OH)2D3, 25(OH)D2, and 25(OH)D3.[1]

  • Liquid-Liquid Extraction: For the analysis of deuterated metabolites, a liquid-liquid extraction method is employed.[1]

  • Derivatization: Samples are derivatized with 4-phenyl-1,2,4-triazline-3,5-dione (PTAD) to enhance ionization efficiency and analytical sensitivity.[1]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted and derivatized metabolites are separated using a high-performance liquid chromatography (HPLC) system, often with a silica-based core-shell column.[7]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the target analytes. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity.

  • Internal Standards: Deuterated internal standards, such as tri-deuterated 25(OH)D3, are used to correct for variations in extraction efficiency and instrument response.[1]

Visualizing the Vitamin D Catabolic Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the vitamin D metabolic pathway and a typical experimental workflow for validating the VDMR.

VitaminD_Metabolism cluster_synthesis Vitamin D Synthesis & Activation cluster_catabolism Vitamin D Catabolism Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 Calcitroic Acid Calcitroic Acid 1,25(OH)2D3->Calcitroic Acid CYP24A1 CYP24A1 CYP24A1 1,25(OH)2D3->CYP24A1 Induces

Caption: Vitamin D Metabolic Pathway.

VDMR_Validation_Workflow cluster_recruitment Patient Cohort cluster_measurement Biochemical Measurements cluster_clearance Gold Standard Clearance cluster_validation Validation Patient_Recruitment Recruit Patient Cohort (e.g., varying renal function) Baseline_Samples Collect Baseline Blood Samples Patient_Recruitment->Baseline_Samples Tracer_Infusion Infuse Deuterated 25(OH)D3 (d-25(OH)D3) Patient_Recruitment->Tracer_Infusion LCMS_Analysis Measure Baseline 25(OH)D3 & 24,25(OH)2D3 (LC-MS/MS) Baseline_Samples->LCMS_Analysis Calculate_VDMR Calculate Baseline VDMR [24,25(OH)2D3 / 25(OH)D3] LCMS_Analysis->Calculate_VDMR Correlation_Analysis Correlate Baseline VDMR with 25(OH)D3 Clearance and Deuterated AUC Ratio Calculate_VDMR->Correlation_Analysis Serial_Sampling Collect Blood Samples over Time (e.g., 56 days) Tracer_Infusion->Serial_Sampling Tracer_Analysis Measure d-25(OH)D3 and d-24,25(OH)2D3 (LC-MS/MS) Serial_Sampling->Tracer_Analysis Calculate_Clearance Calculate 25(OH)D3 Clearance and Deuterated AUC Ratio Tracer_Analysis->Calculate_Clearance Calculate_Clearance->Correlation_Analysis

Caption: VDMR Validation Workflow.

Conclusion

The 24,25(OH)2D3 to 25(OH)D3 ratio (VDMR) is a validated and reliable biomarker of vitamin D catabolism. It offers a practical and less invasive alternative to gold-standard clearance studies that require the administration of tracers. The VDMR provides valuable insights into the dynamic nature of vitamin D metabolism and can predict the response to supplementation. For researchers and professionals in drug development, the VDMR represents a powerful tool for assessing vitamin D status and the impact of new therapeutics on its metabolism. The use of robust and accurate analytical methods, such as LC-MS/MS, is essential for the successful implementation of the VDMR in research and clinical practice.

References

A Head-to-Head Comparison of LC-MS/MS and Immunoassay for the Quantification of 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of vitamin D metabolites is crucial for research into bone metabolism, immune function, and various other physiological and pathological processes. While 25-hydroxyvitamin D is the primary biomarker for vitamin D status, other metabolites, such as 25,26-dihydroxyvitamin D3, are gaining interest for their potential roles in vitamin D metabolism and catabolism. This guide provides a detailed, head-to-head comparison of the two primary analytical methods used for quantifying vitamin D metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, with a specific focus on the measurement of this compound.

Executive Summary

Quantitative Data Comparison

Due to the lack of a specific commercially available immunoassay for this compound, a direct quantitative comparison is not feasible. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of this compound and other vitamin D metabolites. The hypothetical performance of an immunoassay is based on the known limitations and performance of immunoassays for other vitamin D metabolites.

FeatureLC-MS/MSImmunoassay (Hypothetical)
Specificity High; able to distinguish between structurally similar metabolites.Low to moderate; high potential for cross-reactivity with other dihydroxyvitamin D metabolites.
Sensitivity (LOD) 0.3 - 1.5 nmol/LLikely higher than LC-MS/MS.
Quantification (LOQ) 1.0 - 3.1 nmol/LLikely higher than LC-MS/MS.
Accuracy/Recovery 76.1% - 84.3%Variable and potentially compromised by cross-reactivity.
Precision (CV) Intra-assay: < 8.6% Inter-assay: < 11.5%Generally higher CVs compared to LC-MS/MS.
Multiplexing Yes; simultaneous measurement of multiple vitamin D metabolites.Typically measures a single analyte or a total of a class of metabolites.
Throughput Lower; sample preparation is more complex.Higher; amenable to automation.
Cost per Sample HigherLower
Development Status for 25,26(OH)2D3 Validated methods exist.No specific commercial assays readily available.

Experimental Protocols

LC-MS/MS for this compound

This protocol is based on a validated method for the simultaneous determination of multiple vitamin D metabolites.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add an internal standard solution containing deuterated this compound. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Liquid-Liquid Extraction: After centrifugation to remove precipitated proteins, the supernatant is subjected to liquid-liquid extraction to isolate the vitamin D metabolites.

  • Derivatization: The extracted metabolites are derivatized with an agent such as 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) to enhance ionization efficiency and improve sensitivity.

2. Chromatographic Separation:

  • An HPLC system with a suitable column (e.g., a silica-based core-shell column) is used to separate the different vitamin D metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of a mixture of organic solvents and water is typically employed.

3. Mass Spectrometric Detection:

  • The separated metabolites are introduced into a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored to ensure high specificity and accurate quantification.

Immunoassay for Vitamin D Metabolites (General Protocol)

While a specific protocol for this compound is not available, a general immunoassay protocol for a vitamin D metabolite would involve the following steps:

1. Sample Pre-treatment:

  • The vitamin D metabolite must be released from the vitamin D binding protein (VDBP) in the serum. This is typically achieved by using a releasing agent.

2. Competitive Binding:

  • The sample containing the target metabolite is incubated with a specific antibody and a labeled version of the metabolite (e.g., enzyme-labeled or radiolabeled).

  • The endogenous metabolite and the labeled metabolite compete for binding to the limited number of antibody binding sites.

3. Signal Generation and Detection:

  • After an incubation period, the bound and unbound fractions are separated.

  • The signal generated from the labeled metabolite (e.g., colorimetric, chemiluminescent, or radioactive signal) is measured.

  • The concentration of the endogenous metabolite is inversely proportional to the measured signal.

Mandatory Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output serum Serum Sample (50 µL) is Add Internal Standard serum->is pp Protein Precipitation is->pp l_l_e Liquid-Liquid Extraction pp->l_l_e deriv Derivatization (PTAD) l_l_e->deriv hplc HPLC Separation deriv->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms quant Quantification of 25,26(OH)2D3 msms->quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_detection Detection serum Serum Sample release Release from VDBP serum->release incubation Incubation with Antibody & Labeled Metabolite release->incubation separation Separation of Bound & Unbound incubation->separation signal Signal Measurement separation->signal quant Quantification signal->quant

Caption: General experimental workflow for a competitive immunoassay.

Method_Comparison cluster_lcmsms LC-MS/MS cluster_ia Immunoassay lcmsms_spec High Specificity lcmsms_sens High Sensitivity lcmsms_multi Multiplexing Capability lcmsms_acc High Accuracy lcmsms_dis Lower Throughput Higher Cost ia_spec Lower Specificity (Cross-reactivity) ia_sens Variable Sensitivity ia_multi Single Analyte ia_acc Variable Accuracy ia_adv High Throughput Lower Cost analyte This compound analyte->lcmsms_spec Gold Standard analyte->ia_spec Challenging due to structural similarity to other metabolites

Caption: Logical comparison of LC-MS/MS and Immunoassay for 25,26(OH)2D3.

Discussion

LC-MS/MS: The Method of Choice

LC-MS/MS is unequivocally the superior method for the quantification of this compound. Its high specificity, achieved through chromatographic separation and mass-based detection, allows for the unambiguous identification and quantification of this metabolite, even in the presence of other structurally similar vitamin D metabolites. The ability to multiplex, or simultaneously measure a panel of vitamin D metabolites, provides a more comprehensive picture of the vitamin D metabolic pathway in a single analysis. While the initial investment in instrumentation and the complexity of the assay are higher, the accuracy and reliability of the data generated by LC-MS/MS are unparalleled for research and drug development applications.

Immunoassay: Significant Challenges and Unavailability

The development of a specific and reliable immunoassay for this compound is fraught with challenges. The primary obstacle is the high degree of structural similarity among the various dihydroxyvitamin D metabolites. It is highly probable that an antibody raised against this compound would exhibit significant cross-reactivity with other metabolites such as 24,25-dihydroxyvitamin D3 and 25,27-dihydroxyvitamin D3. This cross-reactivity would lead to inaccurate and overestimated measurements.[1][2]

Furthermore, the release of the metabolite from the vitamin D binding protein (VDBP) is a critical step in immunoassays that can introduce variability. Incomplete release can lead to underestimation of the true concentration. Given these significant hurdles, it is not surprising that specific immunoassays for minor vitamin D metabolites like this compound are not commercially available.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, LC-MS/MS is the only recommended method. Its superior specificity, sensitivity, and ability to provide a comprehensive metabolic profile make it the gold standard. While immunoassays offer advantages in terms of throughput and cost for more abundant analytes like total 25-hydroxyvitamin D, their inherent limitations, particularly cross-reactivity, make them unsuitable for the specific and accurate measurement of minor metabolites such as this compound. Future developments in antibody engineering may one day lead to more specific immunoassays, but for the present, LC-MS/MS remains the definitive analytical tool for in-depth vitamin D metabolite research.

References

Unraveling the Clinical Significance of Serum 25,26-Dihydroxyvitamin D3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of vitamin D metabolism is complex, with numerous metabolites exerting varied biological effects. While the roles of 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in clinical outcomes are extensively studied, the significance of other metabolites, such as 25,26-dihydroxyvitamin D3, remains less understood. This guide provides a comparative overview of our current understanding of serum this compound levels in relation to clinical outcomes, contextualized with the well-established roles of its precursor, 25(OH)D3.

Due to a notable scarcity of direct clinical correlation studies for this compound in humans, this guide will first summarize the limited available data for this metabolite. Subsequently, it will present a comprehensive comparison with 25(OH)D3 across key clinical areas, including bone health, chronic kidney disease, and cancer, to offer a broader perspective on the vitamin D endocrine system.

I. Serum this compound: An Emerging Area of Research

This compound is a product of the vitamin D catabolic pathway. While its precise physiological role in humans is not yet fully elucidated, preclinical studies in animal models suggest potential biological activity.

Key Findings from Preclinical Studies:

  • Intestinal Calcium Transport: Early studies in vitamin D-deficient rats indicated that this compound can stimulate intestinal calcium transport. This effect, however, appears to be less potent compared to other vitamin D metabolites.

  • Bone Metabolism: The same animal studies suggested a minimal role for this compound in bone calcium mobilization compared to other metabolites.

Currently, there is a lack of robust clinical data directly correlating serum this compound levels with specific health outcomes in humans. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is enabling more accurate measurement of this and other minor vitamin D metabolites, paving the way for future clinical investigations.

II. Comparative Analysis: 25(OH)D3 Levels and Clinical Outcomes

To provide a framework for understanding the potential clinical relevance of vitamin D metabolites, this section details the well-documented correlations between serum 25(OH)D3—the primary indicator of vitamin D status—and various clinical outcomes.

Data Presentation: Serum 25(OH)D3 Levels and Clinical Correlations

Clinical Outcome AreaKey Findings on Serum 25(OH)D3 Levels
Bone Health & Osteoporosis Low serum 25(OH)D levels are consistently associated with an increased risk of osteoporosis and fractures.[1][2] Vitamin D supplementation, often in combination with calcium, has been shown to improve bone mineral density (BMD) and reduce fracture risk in deficient individuals.[2]
Chronic Kidney Disease (CKD) Vitamin D deficiency is highly prevalent in CKD patients and is linked to the progression of the disease and the development of secondary hyperparathyroidism.[3][4][5][6][7] Lower 25(OH)D levels are associated with adverse renal outcomes.[8][9]
Cancer Observational studies have suggested an inverse association between serum 25(OH)D levels and the risk and mortality of certain cancers, particularly colorectal cancer.[10][11][12][13][14] However, the results from randomized controlled trials on the preventive and therapeutic effects of vitamin D supplementation have been inconsistent.

III. Experimental Protocols

Measurement of Serum Vitamin D Metabolites

The accurate quantification of vitamin D metabolites is crucial for clinical correlation studies. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS for Serum 25(OH)D3 and Other Metabolites

  • Sample Preparation:

    • A small volume of serum (typically 50-100 µL) is used.

    • Protein precipitation is performed by adding a solvent like acetonitrile, often containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3) for accurate quantification.

    • The sample is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant containing the vitamin D metabolites is transferred for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A C18 reversed-phase column is commonly used to separate the different vitamin D metabolites based on their polarity.

    • A mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile with additives like formic acid or ammonium formate, is employed for optimal separation.

  • Mass Spectrometric Detection:

    • The separated metabolites are introduced into a tandem mass spectrometer.

    • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used.

    • Multiple reaction monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for each metabolite and internal standard are monitored. For example:

      • 25(OH)D3: m/z 401.4 → 383.4

      • 25(OH)D2: m/z 413.4 → 395.4

      • Internal Standard (d6-25(OH)D3): m/z 407.7 → 389.7

  • Quantification:

    • The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using standards of known concentrations.

IV. Mandatory Visualizations

Vitamin D Metabolic Pathway

Vitamin D Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Liver (CYP2R1/CYP27A1) Liver (CYP2R1/CYP27A1) 25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxyvitamin D3 (25(OH)D3) This compound This compound 25-hydroxyvitamin D3 (25(OH)D3)->this compound CYP24A1 (and others) Kidney (CYP27B1) Kidney (CYP27B1) Kidney/Other Tissues (CYP24A1) Kidney/Other Tissues (CYP24A1) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) Inactive Metabolites Inactive Metabolites 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)->Inactive Metabolites CYP24A1 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3->Inactive Metabolites Further metabolism This compound->Inactive Metabolites Further metabolism Sunlight (UVB) Sunlight (UVB) Liver (CYP2R1/CYP27A1)->25-hydroxyvitamin D3 (25(OH)D3) Kidney (CYP27B1)->1,25-dihydroxyvitamin D3 (1,25(OH)2D3) Kidney/Other Tissues (CYP24A1)->24,25-dihydroxyvitamin D3

Caption: Overview of the major metabolic pathways of Vitamin D3.

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Quantification Quantification Mass Spectrometry Detection->Quantification Clinical Correlation Clinical Correlation Quantification->Clinical Correlation

Caption: Standard workflow for vitamin D metabolite analysis.

Vitamin D Signaling Pathway

Vitamin D Signaling cluster_cell Target Cell 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binds VDR-RXR Complex VDR-RXR Heterodimer VDR->VDR-RXR Complex Heterodimerizes with RXR RXR RXR VDRE Vitamin D Response Element VDR-RXR Complex->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates

References

Evaluating the Binding Affinity of 25,26-Dihydroxyvitamin D3 to Vitamin D Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various vitamin D metabolites, with a focus on 25,26-dihydroxyvitamin D3, to the Vitamin D Binding Protein (DBP). The information presented is collated from experimental data to support research and development in endocrinology and pharmacology.

Comparative Binding Affinity of Vitamin D Metabolites to DBP

The binding of vitamin D and its metabolites to DBP is a critical determinant of their transport, bioavailability, and metabolism. Understanding the relative affinities of these metabolites is essential for interpreting their physiological roles and for the development of analog therapeutics.

Based on available research, this compound (25,26(OH)₂D₃) exhibits a binding affinity to DBP that is comparable to that of 25-hydroxyvitamin D3 (25(OH)D₃). One study indicates that DBP has about equal affinity for 25(OH)D and 25S,26(OH)₂D. This places 25,26(OH)₂D₃ among the vitamin D metabolites with a strong interaction with their transport protein.

For a quantitative comparison, the following table summarizes the dissociation constants (Kd) for several key vitamin D metabolites as determined by Surface Plasmon Resonance (SPR). A lower Kd value signifies a higher binding affinity.

Vitamin D MetaboliteDissociation Constant (Kd) (μM)Relative Affinity to DBP
25-hydroxyvitamin D₃ (25(OH)D₃)0.3[1][2]High
24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃)0.3[1][2]High
25,26-dihydroxyvitamin D₃ (25,26(OH)₂D₃) Not explicitly quantified, but similar to 25(OH)D₃ High
1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)5[1][2]Moderate

Experimental Protocols

The determination of binding affinities for vitamin D metabolites to DBP can be accomplished through several experimental techniques. Below are detailed methodologies for a competitive binding assay, a common and effective method for such evaluations.

Competitive Radioimmunoassay (RIA) Protocol

This protocol outlines a competitive binding assay using a radiolabeled vitamin D metabolite to determine the binding affinity of unlabeled metabolites, such as this compound, to DBP.

Materials:

  • Purified Vitamin D Binding Protein (DBP)

  • Radiolabeled tracer (e.g., [³H]25-hydroxyvitamin D₃)

  • Unlabeled vitamin D metabolites (25,26-dihydroxyvitamin D₃ and other competitors)

  • Assay Buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

  • Dextran-coated charcoal suspension

  • Scintillation fluid and counter

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of the unlabeled vitamin D metabolite of interest with known concentrations. The test samples containing 25,26-dihydroxyvitamin D₃ should also be prepared in the assay buffer.

  • Binding Reaction: In reaction tubes, add a fixed amount of purified DBP and the radiolabeled tracer. Then, add varying concentrations of the unlabeled standard or the test sample.

  • Incubation: Incubate the mixture at 4°C for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the unbound (free) radiolabeled ligand.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free ligand.

  • Quantification: Carefully transfer the supernatant, containing the DBP-bound radiolabeled ligand, to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radiolabeled ligand will be inversely proportional to the concentration of the unlabeled competitor. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the test sample can then be determined from this curve, and the IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be calculated to determine the relative binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a typical competitive binding assay used to evaluate the binding affinity of vitamin D metabolites to DBP.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_dbp Prepare DBP Solution mix Mix DBP, Radiolabeled Ligand, and Unlabeled Competitor prep_dbp->mix prep_radioligand Prepare Radiolabeled Ligand ([³H]25(OH)D₃) prep_radioligand->mix prep_competitor Prepare Unlabeled Competitor (25,26(OH)₂D₃) prep_competitor->mix incubate Incubate to Reach Equilibrium mix->incubate add_charcoal Add Dextran-Coated Charcoal incubate->add_charcoal centrifuge Centrifuge to Pellet Charcoal add_charcoal->centrifuge measure_supernatant Measure Radioactivity of Supernatant centrifuge->measure_supernatant plot_curve Plot Standard Curve and Determine IC₅₀ measure_supernatant->plot_curve

Workflow for a competitive binding assay.

Signaling Pathway and Logical Relationships

The interaction between vitamin D metabolites and DBP is a key step in the vitamin D signaling pathway. DBP acts as the primary carrier of these lipophilic molecules in the circulation, regulating their availability to target tissues. The following diagram illustrates this relationship.

G cluster_circulation Circulation cluster_target_tissue Target Tissue DBP Vitamin D Binding Protein (DBP) Complex DBP-Metabolite Complex DBP->Complex Metabolites Vitamin D Metabolites (e.g., 25,26(OH)₂D₃) Metabolites->Complex Binding Cell Target Cell Complex->Cell Transport & Release VDR Vitamin D Receptor (VDR) Cell->VDR Internalization Response Cellular Response VDR->Response Signal Transduction

Vitamin D metabolite transport and signaling.

References

A Comparative Guide to the Cross-Species Metabolism of 25,26-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of 25,26-dihydroxyvitamin D3 [25,26(OH)₂D₃] across different species. Understanding these species-specific differences is crucial for preclinical drug development and for translating findings from animal models to human physiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways.

Introduction to this compound Metabolism

This compound is a significant metabolite of 25-hydroxyvitamin D3 (25(OH)D₃), the primary circulating form of vitamin D. Its formation is a key step in the catabolic cascade of vitamin D, influencing the overall vitamin D endocrine system. The metabolism of 25,26(OH)₂D₃ itself can vary significantly between species, primarily due to differences in the activity and substrate specificity of cytochrome P450 enzymes.

Key Enzymes in this compound Metabolism

The primary enzyme responsible for the further metabolism of vitamin D metabolites, including 25,26(OH)₂D₃, is 25-hydroxyvitamin D3-24-hydroxylase , encoded by the CYP24A1 gene.[1] This mitochondrial enzyme exhibits both 24- and 23-hydroxylase activities, leading to different metabolic pathways.[1] There is evidence to suggest the involvement of other enzymes, such as CYP3A , in subsequent metabolic steps.[1]

Species-specific variations in the predominance of the C-24 versus the C-23 hydroxylation pathway by CYP24A1 are a major source of metabolic divergence. For instance, in rats, the C-24 pathway is predominant, while in humans, both pathways are significant.[1]

Cross-Species Comparison of Metabolic Pathways

The metabolism of 25,26(OH)₂D₃ primarily involves further hydroxylation, leading to the formation of more polar compounds that can be readily excreted. A key subsequent metabolite identified in several species is 1α,25,26-trihydroxyvitamin D₃ [1,25,26(OH)₃D₃].

dot

cross_species_metabolism cluster_human Human cluster_rat Rat cluster_cow_chick Cow & Chick 25,26(OH)2D3_H 25,26(OH)₂D₃ Metabolites_H Further Metabolites (C-23 & C-24 pathways significant) 25,26(OH)2D3_H->Metabolites_H CYP24A1 25,26(OH)2D3_R 25,26(OH)₂D₃ Metabolites_R Further Metabolites (C-24 pathway predominant) 25,26(OH)2D3_R->Metabolites_R CYP24A1 25,26(OH)2D3_CC 25,26(OH)₂D₃ 1,25,26(OH)3D3 1α,25,26(OH)₃D₃ 25,26(OH)2D3_CC->1,25,26(OH)3D3 1α-hydroxylase

Caption: Comparative overview of 25,26(OH)₂D₃ metabolism.

Quantitative Data Summary

The following table summarizes the known metabolic pathways and enzymes involved in the metabolism of 25,26(OH)₂D₃ in different species. Data for many species are still limited.

SpeciesPrimary Metabolizing Enzyme(s)Major Metabolic Pathway(s)Key Metabolite(s)Reference(s)
Human CYP24A1, CYP3AC-24 and C-23 hydroxylationFurther hydroxylated metabolites[1]
Rat CYP24A1Predominantly C-24 hydroxylationFurther hydroxylated metabolites[1]
Cow 1α-hydroxylase1α-hydroxylation1α,25,26-trihydroxyvitamin D₃[2][3]
Chick 1α-hydroxylase1α-hydroxylation1α,25,26-trihydroxyvitamin D₃[2][3]

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of 25,26(OH)₂D₃ in liver microsomes from different species.

1. Materials:

  • Liver microsomes from the species of interest (e.g., human, rat, mouse, dog)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard (e.g., a deuterated analog of the analyte)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of 25,26(OH)₂D₃ in a suitable organic solvent (e.g., ethanol).

  • Pre-incubate the liver microsomes (typically 0.5-1 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the 25,26(OH)₂D₃ substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding a cold solution of acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound and any formed metabolites.

3. Data Analysis:

  • Plot the percentage of remaining 25,26(OH)₂D₃ against time.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

dot

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 25,26(OH)₂D₃ Stock Reaction Initiate Reaction with Substrate & NADPH Stock->Reaction Microsomes Prepare Liver Microsomes Preincubation Pre-incubate Microsomes (37°C) Microsomes->Preincubation NADPH Prepare NADPH System NADPH->Reaction Preincubation->Reaction Sampling Sample at Time Points Reaction->Sampling Quench Quench with ACN & Internal Standard Sampling->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t₁/₂ and CLᵢₙₜ LCMS->Data

Caption: Workflow for in vitro metabolism assay.

HPLC-MS/MS Method for Quantification of 25,26(OH)₂D₃ and its Metabolites

This section outlines a general approach for the sensitive and specific quantification of 25,26(OH)₂D₃ and its metabolites in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Extract the analytes from the supernatant using an appropriate organic solvent (e.g., hexane, methyl tert-butyl ether).

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge to isolate the analytes.

  • Derivatization: To enhance ionization efficiency and sensitivity, especially for low-abundance metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed.[4]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

dot

hplc_msms_workflow Sample Biological Sample (Plasma, Serum, etc.) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Data Quantification MSMS->Quantification

Caption: HPLC-MS/MS analytical workflow.

Conclusion and Future Directions

The metabolism of this compound exhibits significant species-specific differences, primarily driven by the differential activity of the CYP24A1 enzyme. While the C-24 hydroxylation pathway appears to be a common route of metabolism, its predominance varies across species, with the C-23 pathway being more prominent in humans compared to rats. Furthermore, 1α-hydroxylation of 25,26(OH)₂D₃ has been observed in cows and chicks.

A significant gap in knowledge remains regarding the complete metabolic profile of 25,26(OH)₂D₃ in a wider range of species, including non-human primates and common preclinical models like dogs and rabbits. Further research employing advanced analytical techniques such as high-resolution mass spectrometry is needed to fully elucidate the metabolic pathways and provide quantitative data on the formation and clearance of various metabolites. Such studies will be instrumental in improving the extrapolation of preclinical data to human clinical trials in the context of vitamin D metabolism and the development of related therapeutics.

References

The Utility of 25,26-Dihydroxyvitamin D3 as a Kidney Function Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of kidney function is paramount in clinical practice and drug development. While estimated Glomerular Filtration Rate (eGFR) based on serum creatinine and cystatin C remains the standard, its limitations have spurred the search for more sensitive and specific biomarkers. Within the complex cascade of vitamin D metabolism, which is intrinsically linked to renal function, various metabolites have been proposed as potential indicators of kidney health. This guide provides a comparative analysis of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) against established and other emerging biomarkers for the assessment of kidney function.

Introduction to Vitamin D Metabolism in Chronic Kidney Disease (CKD)

The kidney plays a pivotal role in vitamin D homeostasis, being the primary site for the conversion of 25-hydroxyvitamin D (25(OH)D) into the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D), a process mediated by the enzyme 1α-hydroxylase. In chronic kidney disease, this conversion is impaired, leading to a cascade of mineral and bone disorders.[1][2] Concurrently, the kidney is also central to the catabolism of vitamin D metabolites. The enzyme 24-hydroxylase (CYP24A1) converts 25(OH)D and 1,25(OH)₂D into inactive metabolites such as 24,25-dihydroxyvitamin D (24,25(OH)₂D₃).[3] Another hydroxylation pathway, mediated by the enzyme CYP27A1 or a putative 26-hydroxylase, produces this compound. While the role of 24,25(OH)₂D₃ in reflecting vitamin D catabolism and its strong association with declining eGFR is an active area of research, the clinical significance of 25,26(OH)₂D₃ in the context of kidney function is less understood.[4][5]

This guide will compare 25,26(OH)₂D₃ with conventional and other novel biomarkers, presenting available experimental data and methodologies to aid researchers in evaluating its potential utility.

Vitamin_D_Metabolism Vitamin D Metabolic Pathway in the Kidney cluster_Liver Liver cluster_Kidney Kidney (Proximal Tubule) D3 Vitamin D3 (Cholecalciferol) _25OHD 25(OH)D3 (Calcifediol) D3->_25OHD 25-hydroxylase K_25OHD 25(OH)D3 _25OHD->K_25OHD Circulation _1_25OH2D 1,25(OH)₂D₃ (Calcitriol) ACTIVE HORMONE K_25OHD->_1_25OH2D 1α-hydroxylase (CYP27B1) _24_25OH2D 24,25(OH)₂D₃ (Inactive) K_25OHD->_24_25OH2D 24-hydroxylase (CYP24A1) _25_26OH2D 25,26(OH)₂D₃ (Inactive) K_25OHD->_25_26OH2D 26-hydroxylase caption Vitamin D metabolism, highlighting key hydroxylation steps in the liver and kidney. Experimental_Workflow start Serum Sample (50-250 µL) step1 Add Isotope-Labeled Internal Standards start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Extraction (LLE or SLE) step3->step4 step5 Evaporation to Dryness step4->step5 step6 Derivatization with PTAD (Optional) step5->step6 step7 Reconstitution in Mobile Phase step6->step7 step8 LC-MS/MS Analysis (MRM Mode) step7->step8 end Data Quantification step8->end caption Typical workflow for LC-MS/MS analysis of 25,26(OH)₂D₃ from serum. Logical_Comparison center Kidney Function Biomarker Assessment eGFRcr eGFR (Creatinine) center->eGFRcr eGFRcys eGFR (Cystatin C) center->eGFRcys _24_25 24,25(OH)₂D₃ / VMR center->_24_25 _25_26 25,26(OH)₂D₃ center->_25_26 attr1 Well-Validated Standard of Care eGFRcr->attr1 eGFRcys->attr1 attr2 Emerging Evidence Correlates with eGFR _24_25->attr2 attr3 Limited Data Role Unclear _25_26->attr3 caption Comparative status of kidney function biomarkers.

References

"comparative effects of 1,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3 on gene expression"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitamin D Metabolite Activity

This guide provides a detailed comparison of the effects of two key vitamin D metabolites, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) and 25-hydroxyvitamin D3 (25(OH)D₃), on gene expression. While the primary focus of this comparison is on these two metabolites due to the availability of robust experimental data, we will also discuss the current, limited understanding of a third metabolite, 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃).

The biologically active form of vitamin D, 1,25(OH)₂D₃, exerts its effects by binding to the vitamin D receptor (VDR), which then acts as a transcription factor to modulate the expression of numerous genes.[1][2][3] The precursor, 25(OH)D₃, is also capable of influencing gene expression, albeit with significantly lower potency.[4][5] Understanding the differential effects of these metabolites is crucial for the development of targeted therapies for a range of conditions, from bone disorders to cancers and immune system modulation.

Quantitative Comparison of Gene Expression Regulation

The following table summarizes the quantitative differences in the gene regulatory potential of 1,25(OH)₂D₃ and 25(OH)D₃ based on a study of their effects on the transcriptome of human peripheral blood mononuclear cells (PBMCs).

Parameter1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃)25-Hydroxyvitamin D3 (25(OH)D₃)Reference
Average EC₅₀ for 206 common target genes 0.48 nM322 nM[4][6]
Relative Potency ~600-fold higher than 25(OH)D₃~600-fold lower than 1,25(OH)₂D₃[4]

Note: EC₅₀ (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency.

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Cell Culture and Treatment:

  • Cell Type: Human peripheral blood mononuclear cells (PBMCs) were used as a model system.

  • Treatment: PBMCs were stimulated with varying concentrations of 1,25(OH)₂D₃ and 25(OH)D₃ for 24 hours.[4]

Gene Expression Analysis:

  • Method: Transcriptome-wide analysis was performed using RNA sequencing (RNA-seq) to identify and quantify the expression levels of target genes.[4]

  • Data Analysis: The fold change (FC) in gene expression was plotted against the metabolite concentration, and a three-parameter log-logistic model was used to determine the EC₅₀ values for 206 common vitamin D target genes.[4]

Signaling Pathway and Experimental Workflow

The genomic actions of 1,25(OH)₂D₃ are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The following diagram illustrates this well-established signaling pathway.

VitaminD_Signaling cluster_cell Target Cell cluster_nucleus Nucleus 1_25_D3 1,25(OH)₂D₃ VDR_cyto VDR (cytoplasmic) 1_25_D3->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Heterodimerizes with RXR RXR_cyto RXR (cytoplasmic) VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates

Caption: Vitamin D Receptor (VDR) signaling pathway.

The experimental workflow for comparing the effects of vitamin D metabolites on gene expression typically involves the following steps:

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs) Treatment 2. Treatment with 1,25(OH)₂D₃ & 25(OH)D₃ Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation RNA_Seq 4. RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis 5. Bioinformatic Analysis (Fold Change, EC₅₀) RNA_Seq->Data_Analysis Comparison 6. Comparative Analysis of Gene Expression Profiles Data_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomics.

The Enigma of this compound

In contrast to the well-characterized effects of 1,25(OH)₂D₃ and 25(OH)D₃, there is a significant lack of data regarding the direct comparative effects of this compound on gene expression.

Early research on 25,26(OH)₂D₃ has shown that it can stimulate intestinal calcium transport.[7] However, in the same study, it did not demonstrate an effect on bone calcium mobilization at the tested doses.[7] Interestingly, the biological activity of 25,26(OH)₂D₃ was not observed in nephrectomized (kidney-removed) animals, suggesting that it may require further metabolic activation in the kidneys to exert its full biological effects, or that its primary site of action is the intestine under the influence of renal factors.[7]

To date, comprehensive studies comparing the transcriptome-wide effects of 25,26(OH)₂D₃ with 1,25(OH)₂D₃ are not available. Therefore, its affinity for the VDR and its potency in regulating gene expression relative to other vitamin D metabolites remain largely uncharacterized.

Conclusion

The available evidence clearly demonstrates that 1,25-dihydroxyvitamin D3 is the most potent metabolite of vitamin D in regulating gene expression, exhibiting a potency approximately 600 times greater than its precursor, 25-hydroxyvitamin D3. While 25(OH)D₃ can directly influence gene expression, it requires significantly higher concentrations to achieve effects comparable to those of 1,25(OH)₂D₃. The biological activity and gene regulatory potential of this compound remain an area that requires further investigation to fully understand the complete metabolic and functional landscape of vitamin D. Future research focusing on the direct gene regulatory effects of 25,26(OH)₂D₃ is warranted to elucidate its physiological role and therapeutic potential.

References

Assessing the Physiological Relevance of the 25,26-Dihydroxylation Pathway in Human Vitamin D Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 25,26-dihydroxylation pathway with other significant routes of vitamin D metabolism in humans. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate a deeper understanding of the physiological relevance of this less-explored metabolic pathway.

Introduction to Vitamin D Metabolism

Vitamin D, primarily in the forms of cholecalciferol (D3) and ergocalciferol (D2), is a prohormone essential for calcium homeostasis and bone health, with emerging roles in various other physiological processes[1]. Its biological activation requires two key hydroxylation steps. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D [25(OH)D], the major circulating form and an indicator of vitamin D status. The second hydroxylation, predominantly in the kidneys, produces the biologically active hormone, 1,25-dihydroxyvitamin D [1,25(OH)2D] or calcitriol[1]. The catabolism of both 25(OH)D and 1,25(OH)2D is crucial for maintaining appropriate levels of the active hormone and preventing toxicity. This is primarily achieved through further hydroxylation reactions, leading to the formation of various metabolites. The most well-characterized catabolic pathway is the 24-hydroxylation pathway. However, other pathways, including the 25,26-dihydroxylation pathway, also contribute to the metabolic clearance of vitamin D.

Key Metabolic Pathways of 25-Hydroxyvitamin D

The fate of 25(OH)D is primarily determined by three enzymatic pathways that lead to either activation or catabolism.

VitaminD_Metabolism cluster_activation Activation cluster_catabolism Catabolism 25(OH)D 25(OH)D 1,25(OH)2D 1,25(OH)2D 25(OH)D->1,25(OH)2D CYP27B1 (1α-hydroxylase) Kidney, other tissues 24,25(OH)2D 24,25(OH)2D 25(OH)D->24,25(OH)2D CYP24A1 (24-hydroxylase) Kidney, target tissues 25,26(OH)2D 25,26(OH)2D 25(OH)D->25,26(OH)2D CYP24A1 (26-hydroxylase) ? Biological Effects (VDR) Biological Effects (VDR) 1,25(OH)2D->Biological Effects (VDR) Excretion Excretion 24,25(OH)2D->Excretion Further Metabolism/Excretion Further Metabolism/Excretion 25,26(OH)2D->Further Metabolism/Excretion Vitamin D Vitamin D Vitamin D->25(OH)D CYP2R1, CYP27A1 (25-hydroxylases) Liver

LC-MS/MS Experimental Workflow.
  • Sample Preparation:

    • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated forms of the analytes). Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl-tert-butyl ether (MTBE). Vortex and centrifuge. The upper organic layer containing the vitamin D metabolites is collected.

    • Derivatization: The extract is dried under a stream of nitrogen. The residue is reconstituted in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., ethyl acetate) to enhance ionization efficiency. The reaction is incubated and then quenched.

  • LC-MS/MS Analysis:

    • Chromatography: The derivatized sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is used to separate the metabolites.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for each derivatized metabolite and internal standard are monitored.

  • Data Analysis:

    • A calibration curve is generated using known concentrations of derivatized standards. The concentration of each metabolite in the serum sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Conclusion

The 25,26-dihydroxylation pathway, mediated by the multi-catalytic enzyme CYP24A1, represents a secondary but physiologically relevant route for the catabolism of 25-hydroxyvitamin D in humans. While the 24-hydroxylation pathway is quantitatively more dominant, the presence of 25,26-dihydroxyvitamin D in circulation indicates the continuous activity of this alternative pathway. The biological significance of 25,26-dihydroxyvitamin D appears to be minor compared to the major hormonal form, 1,25-dihydroxyvitamin D, and its role is likely confined to metabolic clearance.

Further research is warranted to fully elucidate the regulation of CYP24A1's multi-catalytic activity and to explore the potential for subtle biological effects of 25,26-dihydroxyvitamin D and its downstream metabolites. A more precise understanding of the complete metabolic profile of vitamin D, including the less abundant catabolites, will be crucial for a comprehensive assessment of vitamin D status and its implications for human health and disease. The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in achieving this goal.

References

A Comparative Analysis of 25,26-Dihydroxyvitamin D3: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo effects of 25,26-dihydroxyvitamin D3, a significant metabolite of vitamin D3. While direct comparative studies on this compound are limited, this document synthesizes available data on its activity and that of related metabolites, offering a framework for understanding its biological role and potential therapeutic applications. The guide details common experimental protocols and presents data in a structured format to facilitate objective comparison.

Data Summary

The following tables summarize the known quantitative data regarding the biological activity of this compound and its derivatives in comparison to the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol).

Table 1: In Vitro Comparative Data

ParameterThis compound Metabolite (1,25(S),26-Trihydroxyvitamin D3)1,25-Dihydroxyvitamin D3 (Calcitriol)Reference
Vitamin D Receptor (VDR) Binding Affinity Approximately 10%100%[1][2]
Gene Regulation Data not available for direct comparisonPotent regulator of numerous genes[3]
Cell Proliferation Inhibition Data not available for direct comparisonHigh potency[4][5][6]

Table 2: In Vivo Comparative Data

ParameterThis compound1,25-Dihydroxyvitamin D3 (Calcitriol)Reference
Intestinal Calcium Transport ActiveHighly Active[7][8]
Bone Calcium Mobilization Data not available for direct comparisonPotent stimulator[9]

Signaling Pathway and Experimental Workflows

To understand the biological context and experimental approaches for studying this compound, the following diagrams illustrate the canonical vitamin D signaling pathway and standard experimental workflows.

Vitamin D Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus 25,26(OH)2D3 25,26(OH)₂D₃ DBP Vitamin D Binding Protein (DBP) VDR Vitamin D Receptor (VDR) DBP->VDR Delivers 25,26(OH)₂D₃ to cell RXR Retinoid X Receptor (RXR) VDR->RXR Forms heterodimer with VDR_RXR VDR/RXR Heterodimer VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Nucleus Nucleus Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis VDR_Binding VDR Competitive Binding Assay Cell_Culture Cell Culture (e.g., cancer cells, osteoblasts) Gene_Expression_IV Gene Expression Analysis (qPCR, Microarray) Cell_Culture->Gene_Expression_IV Cell_Proliferation Cell Proliferation Assay Cell_Culture->Cell_Proliferation Animal_Model Animal Model (e.g., Vitamin D deficient rat) Ca_Transport Intestinal Calcium Transport Assay Animal_Model->Ca_Transport Bone_Resorption Bone Calcium Mobilization Assay Animal_Model->Bone_Resorption Gene_Expression_IVO Gene Expression Analysis (from tissues) Animal_Model->Gene_Expression_IVO Start Start Start->VDR_Binding Start->Cell_Culture Start->Animal_Model

References

The Role of 25,26-Dihydroxyvitamin D3 in Parathyroid Hormone Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25,26-dihydroxyvitamin D3 and other key vitamin D metabolites in the regulation of parathyroid hormone (PTH). The information presented is based on available experimental data to facilitate an objective evaluation of their respective roles and potential therapeutic applications.

Introduction

The intricate relationship between vitamin D and parathyroid hormone (PTH) is central to calcium and phosphate homeostasis. While the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), is a well-established suppressor of PTH gene transcription and secretion, the physiological roles of other vitamin D metabolites are less defined.[1][2] This guide focuses on elucidating the function of this compound in this regulatory axis, comparing its effects with those of other significant vitamin D metabolites. Emerging evidence suggests that this compound may have a direct inhibitory effect on PTH secretion.[3]

Comparative Efficacy of Vitamin D Metabolites on PTH Suppression

The following table summarizes the relative potencies of various vitamin D metabolites in suppressing PTH secretion, based on in vitro studies using bovine parathyroid cells. It is important to note the limited direct comparative data for this compound.

Vitamin D MetaboliteRelative Potency in PTH SuppressionKey Findings
1,25-dihydroxyvitamin D3 (Calcitriol) HighThe most potent natural inhibitor of PTH synthesis and secretion.[2][4]
This compound Data LimitedOne study in humans with vitamin D-deficient osteomalacia showed a decrease in immunoreactive PTH (iPTH), suggesting a direct effect.[3] Further quantitative comparisons are needed.
24,25-dihydroxyvitamin D3 Low to ModerateLess potent than 1,25(OH)2D3 but more potent than 25(OH)D3 in inhibiting PTH release in vitro.[4]
25-hydroxyvitamin D3 (Calcifediol) LowSeveral hundred times less potent than 1,25(OH)2D3 in suppressing PTH secretion and mRNA.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of vitamin D metabolites on PTH secretion in vitro.

In Vitro Culture of Bovine Parathyroid Cells and Measurement of PTH Secretion

This protocol is adapted from studies investigating the direct effects of vitamin D metabolites on parathyroid cells.

1. Cell Isolation and Culture:

  • Parathyroid glands are obtained from calves and placed in a chilled buffer solution.

  • The glands are minced and digested with enzymes like collagenase and DNase to obtain a single-cell suspension.

  • The dispersed cells are washed and cultured in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment with Vitamin D Metabolites:

  • After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with fresh medium containing varying concentrations of the vitamin D metabolites to be tested (e.g., 1,25(OH)2D3, 25,26(OH)2D3, 24,25(OH)2D3, and 25(OH)D3).

  • A control group receives the vehicle (e.g., ethanol) without any vitamin D metabolite.

  • The cells are incubated for a defined period (e.g., 24-48 hours) to assess the effect on PTH synthesis and secretion.

3. Measurement of PTH:

  • At the end of the incubation period, the culture medium is collected to measure secreted PTH.

  • PTH concentrations in the medium are determined using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), that recognizes the intact hormone or specific fragments.

  • The total protein content of the cell lysate can be measured to normalize the PTH secretion data.

4. Measurement of PTH mRNA:

  • To assess the effect on PTH synthesis, total RNA is extracted from the cultured parathyroid cells.

  • The levels of pre-pro-PTH mRNA are quantified using techniques like Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the role of vitamin D metabolites in PTH regulation.

PTH_Regulation_Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland Low_Ca Low Serum Calcium Parathyroid_Cell Parathyroid Cell Low_Ca->Parathyroid_Cell Stimulates PTH PTH VitD_Metabolites Vitamin D Metabolites VitD_Metabolites->Parathyroid_Cell Enters Cell VDR Vitamin D Receptor (VDR) VitD_Metabolites->VDR Binds to Parathyroid_Cell->PTH Secretes PTH_Gene PTH Gene VDR->PTH_Gene Represses Transcription PTH_Gene->Parathyroid_Cell Leads to less PTH synthesis Experimental_Workflow start Isolate Bovine Parathyroid Cells culture Culture Cells start->culture treat Treat with Vitamin D Metabolites (e.g., 25,26(OH)2D3) culture->treat collect_media Collect Culture Media treat->collect_media extract_rna Extract Total RNA treat->extract_rna measure_pth Measure Secreted PTH (ELISA/RIA) collect_media->measure_pth measure_mrna Quantify PTH mRNA (qRT-PCR) extract_rna->measure_mrna analyze Analyze and Compare PTH Suppression measure_pth->analyze measure_mrna->analyze

References

"inter-laboratory comparison of 25,26-dihydroxyvitamin D3 measurement methods"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the quantification of 25,26-dihydroxyvitamin D3 [25,26(OH)₂D₃] in serum. The content is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.

While large-scale inter-laboratory comparison and external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) are well-established for major vitamin D metabolites like 25-hydroxyvitamin D (25-OHD), a formal, dedicated program for 25,26(OH)₂D₃ is not currently in place.[1][2] Consequently, the measurement of 25,26(OH)₂D₃ is predominantly confined to specialized research laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its specificity and sensitivity.[2][3]

Immunoassays, commonly used for 25-OHD, are generally not suitable for quantifying 25,26(OH)₂D₃ due to issues with cross-reactivity, which can be a source of interference and inaccurate results for other metabolites.[2][4][5]

Data Presentation: Performance of LC-MS/MS Method

The following table summarizes the analytical performance characteristics of a validated LC-MS/MS method for the simultaneous determination of multiple vitamin D metabolites, including 25,26(OH)₂D₃, in human serum.

Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for 25,26(OH)₂D₃

Performance Metric Reported Value
Limit of Detection (LoD) 0.3 – 1.5 nmol/L
Limit of Quantification (LoQ) 1.0 – 3.1 nmol/L
Intra-Assay Imprecision (%CV) < 8.6%
Inter-Assay Imprecision (%CV) < 11.5%
Recovery 76.1% – 84.3%

Data sourced from a study developing and validating an LC-MS/MS method for simultaneous vitamin D metabolite analysis.[3]

Experimental Protocols

The protocol outlined below is a representative LC-MS/MS methodology for the simultaneous quantification of 25(OH)D₃, 25(OH)D₂, 24,25(OH)₂D₃, and 25,26(OH)₂D₃.

1. Sample Preparation

  • Protein Precipitation: To a 50 µL serum sample, add an internal standard solution (containing deuterated versions of the analytes) to account for analytical variability. Precipitate proteins by adding an organic solvent such as acetonitrile. Vortex vigorously to ensure thorough mixing.[3][6]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Liquid-Liquid Extraction (LLE): Transfer the resulting supernatant to a new tube. Perform a liquid-liquid extraction using a non-polar solvent like methyl-tert-butyl ether (MTBE) to isolate the vitamin D metabolites from the remaining matrix components.[7]

  • Evaporation and Reconstitution: Evaporate the organic solvent layer to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent mixture suitable for injection into the LC-MS/MS system.[3]

2. Derivatization

  • To enhance ionization efficiency and improve analytical sensitivity, the extracted metabolites are derivatized. This is commonly achieved by adding 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD), which reacts with the cis-diene structure of the vitamin D metabolites.[3]

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the derivatized sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Use a suitable column (e.g., C18 or a core-shell F5 column) to chromatographically separate 25,26(OH)₂D₃ from other metabolites and isomers.[3][4]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.[3][4]

Methodology Visualization

The following diagrams illustrate the typical experimental workflow for the LC-MS/MS analysis of 25,26(OH)₂D₃.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample (50 µL) ISTD Add Internal Standards Sample->ISTD Precip Protein Precipitation (e.g., Acetonitrile) ISTD->Precip LLE Liquid-Liquid Extraction Precip->LLE Dry Evaporate & Reconstitute LLE->Dry Deriv Derivatization (PTAD) Dry->Deriv LC HPLC / UPLC Separation Deriv->LC MS Tandem Mass Spec Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of 25,26(OH)₂D₃.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25,26-Dihydroxyvitamin D3
Reactant of Route 2
25,26-Dihydroxyvitamin D3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。